molecular formula C3H4F2N2O2 B1584211 2,2-Difluoromalonamide CAS No. 425-99-0

2,2-Difluoromalonamide

Numéro de catalogue: B1584211
Numéro CAS: 425-99-0
Poids moléculaire: 138.07 g/mol
Clé InChI: JOAFJXFAASLOHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2-Difluoromalonamide is a useful research compound. Its molecular formula is C3H4F2N2O2 and its molecular weight is 138.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,2-difluoropropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAFJXFAASLOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)N)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195283
Record name 2,2-Difluoromalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-99-0
Record name 2,2-Difluoromalonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 425-99-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Difluoromalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoromalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Value of the Gem-Difluoro Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2-Difluoromalonamide: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the various fluorinated motifs, the geminal difluoromethylene (CF₂) group holds a place of particular distinction. It serves as a non-hydrolyzable bioisostere of a carbonyl or ketone group, capable of modulating electronic properties, metabolic stability, and conformational preferences without introducing excessive lipophilicity.[1][2] this compound (C₃H₄F₂N₂O₂) is a fundamental building block that provides direct access to this critical functionality. This guide offers an in-depth exploration of its chemical properties, a validated synthesis pathway, and its utility for researchers engaged in advanced chemical synthesis.

Molecular and Physicochemical Profile

This compound is a white crystalline solid at room temperature. Its core structure consists of a central carbon atom bonded to two fluorine atoms and two carboxamide groups. This symmetrical arrangement dictates its physical properties and chemical reactivity.

PropertyValueSource(s)
IUPAC Name 2,2-difluoropropanediamide[3]
CAS Number 425-99-0[3][4]
Molecular Formula C₃H₄F₂N₂O₂[3][4]
Molecular Weight 138.07 g/mol [3][4]
Melting Point 206-207°CChemicalBook[5]
Boiling Point (Predicted) 433.9 ± 45.0 °CChemicalBook[5]
Density (Predicted) 1.524 ± 0.06 g/cm³ChemicalBook[5]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[5]
SMILES C(=O)(C(C(=O)N)(F)F)N[3]
InChIKey JOAFJXFAASLOHI-UHFFFAOYSA-N[3]

Synthesis Pathway and Experimental Protocol

While this compound is commercially available, understanding its synthesis is crucial for specialized applications and scalability. A robust and logical pathway proceeds via the direct fluorination of a malonic ester precursor followed by amidation. This two-step approach provides a reliable route from commodity starting materials.

Logical Synthesis Workflow

cluster_0 Step 1: Direct Fluorination cluster_1 Step 2: Amidation Diethyl_Malonate Diethyl Malonate NaH 1. NaH, Acetonitrile F2 2. F₂ / N₂, -15°C Diethyl_Difluoromalonate Diethyl 2,2-Difluoromalonate Ammonia Aqueous Ammonia (conc.) Diethyl_Difluoromalonate->Ammonia Purified Intermediate Pressure_Vessel Pressure Vessel, 60-80°C Target_Molecule This compound

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2,2-Difluoromalonate

This procedure is based on established methods for direct fluorination of active methylene compounds.[6] The causality behind using a strong, non-nucleophilic base like sodium hydride (NaH) is to quantitatively generate the enolate of diethyl malonate, which is the species susceptible to electrophilic attack by fluorine.

Step-by-Step Methodology:

  • Inert Atmosphere: Equip a three-necked, flame-dried flask with a magnetic stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Base Suspension: Suspend sodium hydride (1.0 eq) in anhydrous acetonitrile.

  • Enolate Formation: Cool the suspension to 0°C. Add a solution of diethyl malonate (1.0 eq) in anhydrous acetonitrile dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Stir the resulting white suspension for 30 minutes at room temperature to ensure complete enolate formation.

  • Electrophilic Fluorination: Cool the reaction mixture to -15°C. Bubble a mixture of 10% elemental fluorine (F₂) in nitrogen (2.2 eq of F₂) through the suspension over 2-3 hours. The reaction is highly exothermic; meticulous temperature control is critical to prevent side reactions.

  • Quenching and Workup: After the addition is complete, purge the system with nitrogen to remove excess fluorine. Allow the mixture to warm to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, diethyl 2,2-difluoromalonate, can be purified by vacuum distillation.[6]

Protocol 2: Amidation to this compound

The conversion of the diester to the diamide is a classic nucleophilic acyl substitution. Using concentrated ammonia under elevated temperature and pressure overcomes the lower reactivity of esters compared to acid chlorides and ensures complete conversion.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: Place the purified diethyl 2,2-difluoromalonate (1.0 eq) into a high-pressure stainless-steel reactor.

  • Ammonia Addition: Add concentrated aqueous ammonia (a significant excess, e.g., 20-30 eq) to the reactor.

  • Reaction Conditions: Seal the reactor and heat to 60-80°C with vigorous stirring. The internal pressure will increase. Maintain these conditions for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Isolation: Cool the reactor to room temperature. A white precipitate of this compound should have formed. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a cold, non-polar solvent like hexane, to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a fine white crystalline powder.

Spectroscopic Characterization (Predicted)

No definitive, publicly archived experimental spectra for this compound were identified. However, based on its structure and data from analogous compounds, a reliable set of expected spectral characteristics can be predicted.

  • ¹H-NMR: The spectrum is expected to be simple, showing a single, broad resonance for the four equivalent amide protons (-C(O)NH₂ ), likely in the range of 7.0-8.5 ppm (in DMSO-d₆). The broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange with trace water.

  • ¹³C-NMR: The spectrum should show two primary signals:

    • A signal for the two equivalent carbonyl carbons (C =O) around 160-165 ppm.

    • A signal for the central difluorinated carbon (C F₂) which will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF), anticipated in the range of 110-120 ppm.

  • ¹⁹F-NMR: This is the most informative technique for this molecule.[9][10]

    • A single resonance is expected, as both fluorine atoms are chemically equivalent.

    • Based on data for diethyl difluoromalonate (-112.7 ppm)[6] and the closely related 2,2-difluoroacetamide (-126 to -128 ppm), the chemical shift is predicted to be in the -110 to -130 ppm range (referenced to CFCl₃). The signal will be a singlet in a proton-decoupled spectrum.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the combined reactivity of its amide functionalities and the unique properties imparted by the CF₂ group.

  • Electrophilic Nature of the CF₂ Carbon: While the fluorine atoms are strongly bound, the carbon atom of the CF₂ group is electron-deficient. This makes the molecule a precursor to other gem-difluoro structures.[1]

  • Amide Group Transformations: The two primary amide groups can undergo a variety of classical transformations, such as dehydration to nitriles (yielding difluoromalononitrile), Hofmann rearrangement, or serving as nucleophiles in condensation reactions after deprotonation.

  • Precursor to Heterocycles: this compound is an ideal starting material for the synthesis of fluorinated heterocycles. For example, condensation reactions with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of difluorinated pyrimidines, pyridines, or other ring systems of high interest in medicinal chemistry.

  • Application in Peptide Synthesis: It serves as a reagent for creating fluorine-containing endothiopeptide analogs, where the amide can be converted to a thioamide.[5] This modification can enhance peptide stability and cell permeability.

Conceptual Application: Bioisosterism in Drug Design

Caption: The CF₂ group as a stable bioisostere for a carbonyl.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as an irritant.[3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Work in a well-ventilated chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple diamide; it is a strategic entry point into the synthesis of advanced, fluorinated molecules. Its value lies in the predictable introduction of the gem-difluoromethylene group, a motif proven to enhance the pharmacological properties of bioactive compounds. By understanding its fundamental properties, mastering its synthesis from basic precursors, and appreciating its reactivity, researchers can effectively leverage this building block to construct novel molecular architectures for applications ranging from pharmaceuticals to advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration.
  • Banks, R. E., & Sparke, M. B. (1997). A process for the preparation of esters. Google Patents (WO1997000848A1).
  • Schiesser, S., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 22(15), 5859–5863.
  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility.
  • Peterson, E. A., & Toste, F. D. (2021). Direct amidation of acid fluorides using germanium amides. Chemical Communications, 57(25), 3123-3126.
  • Schiesser, S., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications.
  • Garg, A., & De, A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(11), 4381.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
  • Wang, J., et al. (2001). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer. ResearchGate.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Helmenstine, L. M., et al. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv.
  • Huang, P., et al. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research, 51(22), 6110-6117.
  • Gee, C. T., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(19), 10734-10764.
  • Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv.
  • ChemistryViews. (2017). Synthesis of gem-Difluoroalkenes.
  • Bruker. (2021). 19F NMR of Pharmaceuticals. YouTube.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable.[2][3] Among these, gem-difluorinated motifs are of particular interest. This guide provides a comprehensive technical overview of the synthesis and characterization of 2,2-difluoromalonamide, a versatile building block in the synthesis of fluorine-containing compounds.[4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis of this compound

The most prevalent and efficient route to this compound involves a two-step process: the preparation of a suitable precursor, diethyl 2,2-difluoromalonate, followed by its direct aminolysis.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate

The synthesis of the key intermediate, diethyl 2,2-difluoromalonate, typically starts from diethyl malonate. While several methods exist for the fluorination of malonic esters, direct fluorination using elemental fluorine is a common approach.[5]

Causality Behind Experimental Choices:

  • Starting Material: Diethyl malonate is an inexpensive and readily available starting material.[6][7][8]

  • Fluorinating Agent: Elemental fluorine, though requiring specialized handling, is a powerful and direct fluorinating agent for this transformation.[5] The reaction proceeds via the formation of the enolate of diethyl malonate, which then undergoes electrophilic fluorination.

  • Solvent: A polar aprotic solvent like acetonitrile is often used to facilitate the formation of the enolate and to provide a suitable medium for the fluorination reaction.[5]

Experimental Protocol: Synthesis of Diethyl 2,2-Difluoromalonate

  • Enolate Formation: To a suspension of sodium hydride in dry acetonitrile at room temperature, a solution of diethyl malonate in dry acetonitrile is added dropwise under an inert atmosphere (e.g., nitrogen or argon).[5] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium enolate.

  • Fluorination: The reaction mixture is cooled to a low temperature (typically between -20°C and 0°C). A diluted stream of elemental fluorine in an inert gas (e.g., 10% F₂ in N₂) is then bubbled through the stirred suspension.[5] The reaction is highly exothermic and requires careful temperature control.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure diethyl 2,2-difluoromalonate.[5]

Step 2: Aminolysis of Diethyl 2,2-Difluoromalonate to this compound

The conversion of the diester to the diamide is achieved through aminolysis, a nucleophilic acyl substitution reaction.[9][10][11]

Causality Behind Experimental Choices:

  • Reagent: Anhydrous ammonia is the nucleophile that displaces the ethoxy groups of the ester.[9] It is typically used in excess and in a suitable solvent, often an alcohol like methanol or ethanol, in a sealed pressure vessel.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the reaction to completion. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to build pressure, which can accelerate the reaction.

  • Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group.[9][11] The reaction occurs twice to replace both ester groups.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of diethyl 2,2-difluoromalonate in methanol is placed in a pressure vessel. The vessel is cooled in a dry ice/acetone bath.

  • Addition of Ammonia: Anhydrous ammonia is condensed into the reaction vessel. The vessel is then sealed.

  • Reaction: The sealed vessel is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 50-70°C) for a specified period (typically 24-48 hours).

  • Work-up and Purification: After cooling, the vessel is carefully opened in a well-ventilated fume hood to allow the excess ammonia to evaporate. The resulting solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts, and then dried under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow start Diethyl Malonate intermediate Diethyl 2,2-Difluoromalonate start->intermediate  Electrophilic Fluorination (F₂, NaH, Acetonitrile) product This compound intermediate->product  Aminolysis (Anhydrous NH₃, Methanol, Heat)

Caption: Synthetic pathway for this compound.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques and physical property measurements provides a self-validating system for product verification.

Summary of Characterization Data
Technique Parameter Expected Value/Observation
Physical Appearance StateWhite to off-white solid
Melting Point Range206-207°C[4]
¹H NMR Chemical Shift (δ)~7.5-8.0 ppm (broad singlet, 4H, -NH₂)
¹³C NMR Chemical Shift (δ)~160 ppm (t, ¹JCF ≈ 30 Hz, C=O), ~115 ppm (t, ¹JCF ≈ 260 Hz, -CF₂-)
¹⁹F NMR Chemical Shift (δ)~ -110 to -120 ppm (singlet)
IR Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1100 (C-F stretch)
Mass Spectrometry m/z[M+H]⁺ = 139.03, [M+Na]⁺ = 161.01

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

NMR is the most powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet corresponding to the four amide protons. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.

  • ¹³C NMR: The carbon NMR will be particularly informative. The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms. The difluorinated carbon will also be a triplet with a large one-bond carbon-fluorine coupling constant.[14]

  • ¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, confirming the presence of a single chemical environment for the fluorine atoms.[14][15]

Infrared (IR) Spectroscopy [12][13][16]

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands for the N-H bonds of the amide, the C=O (amide I band), and the C-F bonds.

Mass Spectrometry (MS) [12][13][14][16]

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

  • Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 139.03.[17] Adducts with sodium ([M+Na]⁺) may also be observed.[17]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirmation Structure & Purity Confirmed NMR->Confirmation IR IR Spectroscopy IR->Confirmation MS Mass Spectrometry MS->Confirmation MP Melting Point Analysis MP->Confirmation Start Synthesized Product Start->NMR Start->IR Start->MS Start->MP

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step and employing a multi-technique approach to characterization, researchers can confidently prepare and validate this important fluorinated building block. The provided protocols serve as a strong foundation for further exploration and application in the fields of medicinal chemistry and materials science.

References

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC - NIH. (2020, March 25).
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters. (2020, March 25).
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2015, October 2). Royal Society of Chemistry. [Link]
  • This compound | C3H4F2N2O2 | CID 260650. PubChem. [Link]
  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5).
  • Synthesis and reactions of α-fluoro-α-amino amides | Request PDF.
  • This compound (C3H4F2N2O2). PubChemLite. [Link]
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021, July 26).
  • Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • Amide library formation using a “by-product-free” activation/coupling sequence.
  • A process for the preparation of esters.
  • Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648. PubChem. [Link]
  • diethyl aminomalonate hydrochloride. Organic Syntheses. [Link]
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]
  • Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. [Link]
  • Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. [Link]
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
  • Preparation method for diethyl fluoromalonate.
  • Catalytic aminolysis from esters and carboxylic acids in ionic liquids. Blucher Proceedings. [Link]
  • Preparation method of diethyl acetamidomalonate.
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC - NIH. (2021, November 9).
  • Aminolysis of sulfamate esters in non-aqueous solvents. Use of Brønsted coefficients (β>nuc>) to assign E2 and E1cB mechanisms. University of Galway Research. [Link]
  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry. [Link]
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). YouTube. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,2-Difluoromalonamide (CAS No. 425-99-0) is a unique fluorinated organic compound with significant potential in medicinal chemistry and materials science. Its geminal difluoro group imparts distinct electronic properties and metabolic stability, making it an attractive building block for novel therapeutics, particularly as a reagent for synthesizing fluorine-containing endothiopeptide analogs[1]. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical, spectroscopic, solid-state, and solution-state properties, providing both reported data and theoretical insights. Furthermore, this document outlines the standard experimental methodologies for determining these properties, explaining the scientific rationale behind the procedural choices to ensure data integrity and reproducibility.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the geminal difluoromethylene group (CF₂) as present in this compound is often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxylated carbon, while offering increased metabolic stability and altered lipophilicity. Understanding the fundamental physical properties of building blocks like this compound is paramount for predicting its behavior in synthetic reactions, formulation processes, and biological systems. This guide serves to consolidate the available data and provide a framework for its practical application.

Molecular and Physicochemical Profile

This compound, with the IUPAC name 2,2-difluoropropanediamide, is a structurally simple yet functionally potent molecule[2]. Its core properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models and are indicated as such.

PropertyValueSource(s)
CAS Number 425-99-0[1][2]
Molecular Formula C₃H₄F₂N₂O₂[1][2]
Molecular Weight 138.07 g/mol [1][2]
Appearance White to Off-White Crystalline Solid[1]
Melting Point 206-207 °C[1]
Boiling Point 433.9 ± 45.0 °C (Predicted)[1]
Density 1.524 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.85 ± 0.50 (Predicted)[1]
InChIKey JOAFJXFAASLOHI-UHFFFAOYSA-N[2]
SMILES C(=O)N)C(F)(F)C(=O)N[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The four protons of the two amide (-NH₂) groups are chemically equivalent under many conditions but may appear as a broad singlet. The position of this signal would be highly dependent on the solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum would show two distinct signals. The quaternary carbon atom bonded to the two fluorine atoms (C2) would appear as a triplet due to coupling with the two fluorine atoms (¹JCF). The carbonyl carbons (C1 and C3) would also be influenced by the adjacent fluorine atoms, likely appearing as a triplet with a smaller coupling constant (²JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would provide a clear indication of the fluorine environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The expected characteristic IR absorption bands for this compound are:

  • N-H Stretching: Primary amides typically show two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=O Stretching (Amide I band): A strong absorption band is expected in the region of 1700-1650 cm⁻¹ due to the carbonyl stretch. The presence of the electronegative fluorine atoms on the α-carbon may shift this frequency to a higher wavenumber.

  • N-H Bending (Amide II band): A band in the region of 1650-1580 cm⁻¹ is characteristic of the N-H bending vibration.

  • C-F Stretching: Strong absorption bands corresponding to the C-F bond stretching are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Solid-State Properties

The solid-state properties of a compound are critical for its handling, storage, and formulation, particularly in the pharmaceutical industry.

  • Appearance: this compound is reported as a white to off-white crystalline solid[1]. The color and crystalline nature are initial indicators of purity.

  • Melting Point: The reported melting point of 206-207 °C is relatively high, which is characteristic of primary amides due to the presence of strong intermolecular hydrogen bonding between the amide groups[1]. A sharp melting point range is also a good indicator of high purity.

Solution-State Properties

The behavior of a compound in solution is crucial for its use in synthesis and for its biological activity.

  • Solubility: this compound is reported to be slightly soluble in polar organic solvents like DMSO and methanol[1]. Its solubility in aqueous solutions is expected to be limited but influenced by pH. The two amide functional groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in polar solvents.

  • pKa: The predicted pKa of 12.85 suggests that the amide protons are weakly acidic[1]. Amides are generally very weak acids, and this pKa value is consistent with expectations. This property is important for understanding how the molecule will behave in different pH environments and for designing appropriate reaction and formulation conditions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. The capillary method is the most common and pharmacopeia-accepted technique.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range typically indicates high purity.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Measurement: The loaded capillary is placed in a melting point apparatus. The temperature is ramped quickly to about 15-20 °C below the expected melting point (206 °C) and then increased at a slow, controlled rate (e.g., 1-2 °C/min).

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which all the solid has liquefied (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample load Load Capillary grind->load place Place in Apparatus load->place heat Heat & Observe place->heat record Record Range heat->record

Workflow for Capillary Melting Point Determination.
Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Principle: A standardized amount of solute is mixed with a specific volume of solvent to determine if a homogeneous solution is formed.

Step-by-Step Protocol:

  • Preparation: Weigh approximately 10 mg of this compound into a vial.

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, methanol, DMSO) to the vial.

  • Mixing: Vigorously vortex or agitate the mixture for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the mixture for the presence of undissolved solid. The solubility can be classified as soluble, partially soluble, or insoluble. For more quantitative results, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC.

SolubilityWorkflow weigh Weigh Solute (10 mg) add_solvent Add Solvent (1 mL) weigh->add_solvent mix Vortex/Agitate add_solvent->mix observe Observe & Classify mix->observe

General Workflow for Solubility Assessment.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazard Identification: According to GHS classifications, this compound is an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: It is recommended to store this compound in a tightly sealed container in a freezer at -20°C[1]. This precaution helps to prevent degradation from moisture or other environmental factors over long-term storage.

Conclusion

This compound is a valuable fluorinated building block with well-defined solid-state properties and predictable solution-state and spectroscopic characteristics. Its high melting point and characteristic amide functionalities are consistent with its molecular structure. While detailed experimental spectroscopic data from primary literature is currently scarce, the theoretical analysis provided in this guide offers a solid foundation for researchers working with this compound. The outlined experimental methodologies provide a clear path for in-house verification of its physical properties. As the use of fluorinated compounds in drug discovery continues to expand, a thorough understanding of the properties of key intermediates like this compound will be increasingly critical for the successful development of next-generation therapeutics.

References

  • This compound | C3H4F2N2O2 | CID 260650. PubChem.

Sources

Introduction: The Strategic Value of the Gem-Difluoro Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Difluoromalonamide for Advanced Research

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa[1][2]. Among the various fluorinated motifs, the geminal difluoromethylene group (-CF2-) holds particular significance. This compound (CAS 425-99-0), a white crystalline solid, is a valuable building block that provides this key functional group.

This technical guide offers an in-depth perspective for researchers, chemists, and drug development professionals on the core properties, synthesis, and strategic applications of this compound. Moving beyond a simple data summary, this document elucidates the causal relationships behind its utility, providing both the "what" and the "why" to empower innovative research.

Section 1: Core Physicochemical and Structural Properties

This compound, systematically named 2,2-difluoropropanediamide, is an organic compound featuring a malonamide backbone with two fluorine atoms attached to the central carbon[3][4][5]. This structure imparts notable chemical stability and unique electronic characteristics.

dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ddot Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 425-99-0[5][6]
Molecular Formula C₃H₄F₂N₂O₂[3][6]
Molecular Weight 138.07 g/mol [4][6]
Appearance White crystalline solid[3]
Melting Point 206-207 °C[6]
Boiling Point 433.9 ± 45.0 °C (Predicted)[6]
Density 1.524 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in polar solvents; Slightly soluble in DMSO and Methanol[3][6]
IUPAC Name 2,2-difluoropropanediamide[4][5]
InChIKey JOAFJXFAASLOHI-UHFFFAOYSA-N[4]
SMILES C(=O)(C(C(=O)N)(F)F)N[4]

Section 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and robust pathway to this compound involves a two-stage process: the electrophilic difluorination of a malonate ester followed by amidation. This approach leverages readily available starting materials and established chemical transformations.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", pad="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} ddot Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on established chemical principles for the synthesis of fluorinated compounds and amides.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate (CAS 680-65-9)

  • Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous acetonitrile (MeCN).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

  • Substrate Addition: Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI, 2.5 equivalents), in anhydrous MeCN dropwise.

    • Causality Note: Using a slight excess of the fluorinating agent helps drive the reaction to the difluorinated product, overcoming the statistical mixture often seen in malonate fluorinations[3]. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield pure diethyl 2,2-difluoromalonate[7].

Step 2: Amidation to this compound

  • Reaction Setup: Dissolve the purified diethyl 2,2-difluoromalonate (1.0 equivalent) from Step 1 in ethanol in a pressure-resistant vessel.

  • Ammonia Addition: Cool the solution to 0 °C and saturate it with anhydrous ammonia gas, or add a concentrated aqueous solution of ammonium hydroxide (excess).

  • Reaction: Seal the vessel and heat to 50-70 °C for 24-48 hours. The progress can be monitored by observing the disappearance of the starting ester by GC-MS.

    • Causality Note: The conversion of an ester to a primary amide is a nucleophilic acyl substitution. Using excess ammonia and elevated temperature/pressure is necessary to drive the equilibrium towards the thermodynamically stable amide product.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, is often a solid and may precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting material or mono-amide intermediate. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid[3].

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a precursor to molecules containing the difluoromethyl group. This moiety is not merely a passive structural element; it is an active modulator of biological and physical properties.

The Difluoromethyl Group as a Bioisostere

A key strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a drug's profile. The difluoromethyl group is a fascinating bioisostere.

  • Hydrogen Bond Donor: Unlike a methyl (-CH₃) or trifluoromethyl (-CF₃) group, the C-H bond in a difluoromethyl group (-CHF₂) is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor. This allows it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), or amide (N-H) groups, potentially preserving or enhancing binding affinity to a biological target while offering improved metabolic stability[8].

dot graph "Bioisosteric_Role" { graph [splines=true, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853", style="dashed"];

} ddot Caption: Bioisosteric mimicry of a hydroxyl group by a difluoromethyl group.

Modulation of Physicochemical Properties
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability[1].

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes. The gem-difluoro group provides a significant, predictable increase in lipophilicity, allowing for fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Conformational Control: The electronegative fluorine atoms can influence the conformation of a molecule through steric and electronic effects, potentially locking it into a more bioactive conformation for improved target engagement[2].

Synthetic Utility

This compound serves as a versatile starting point for more complex structures. For instance, it is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs, which are of interest in pharmaceutical research[6].

Section 4: Spectroscopic and Analytical Data

For researchers synthesizing or handling this compound, mass spectrometry is a key analytical tool for identification and purity assessment. The table below presents predicted collision cross-section (CCS) values for various adducts, which can aid in interpreting high-resolution mass spectrometry data.

Adduct Ionm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺ 139.03136121.5
[M+Na]⁺ 161.01330128.8
[M+NH₄]⁺ 156.05790141.7
[M-H]⁻ 137.01680118.7
[M+HCOO]⁻ 183.02228142.3
Data sourced from PubChemLite, calculated using CCSbase.

Section 5: Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified with the following GHS hazards.

  • GHS Hazard Statements:

    • H315: Causes skin irritation[4][5].

    • H319: Causes serious eye irritation[4][5].

    • H335: May cause respiratory irritation[4][5].

  • Signal Word: Warning[4].

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is rooted in the unique and powerful properties of the geminal difluoromethylene group it provides. For scientists in drug discovery and materials science, understanding its synthesis, properties, and the mechanistic basis of its applications is crucial for leveraging its full potential. By enabling the rational modulation of hydrogen bonding, metabolic stability, and lipophilicity, this compound serves as a key building block for the next generation of advanced molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260650, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260648, Diethyl 2,2-difluoromalonate.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Global Substance Registration System. (n.d.). This compound.
  • Université du Luxembourg. (n.d.). PubChemLite - this compound (C3H4F2N2O2).
  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. doi: 10.2174/1568026614666140202204242
  • Bentel, M. J. (2020). eScholarship. University of California, Riverside.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001-2011). Chemical reviews, 114(4), 2432-2506.
  • Sal-amiri, M., & Al-aboudi, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Design, Development and Therapy, 13, 383-388.

Sources

structure elucidation of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2,2-Difluoromalonamide

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difunctional group, in particular, serves as a valuable bioisostere for carbonyls and other functional groups. This compound (C₃H₄F₂N₂O₂, MW: 138.07) is a key synthetic building block for more complex fluorinated molecules.[3] Its unambiguous structure elucidation is a critical prerequisite for its use in research and development. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, grounded in field-proven methodologies. We will proceed through a logical workflow, from initial purity assessment to definitive three-dimensional structure determination, explaining the causality behind each experimental choice.

Strategic Approach to Structure Elucidation

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our approach is designed to be self-validating, where the results from one experiment corroborate and refine the hypotheses drawn from another.

G A Sample Acquisition & Purity Assessment (LC-MS / GC-MS) B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B Provides pure sample for analysis C Infrared (IR) Spectroscopy (Functional Groups) A->C D Nuclear Magnetic Resonance (NMR) (Connectivity & Environment) B->D Confirms molecular formula hypothesis for NMR F Data Synthesis & Structure Confirmation B->F C->D C->F E Single Crystal X-Ray Diffraction (Absolute Confirmation) D->E Guides expectations for solid-state structure D->F E->F

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Analysis: Purity and Molecular Formula

Before intricate spectroscopic analysis, it is imperative to establish the purity of the sample. The presence of synthetic precursors, byproducts, or residual solvents can significantly complicate data interpretation.

Purity Assessment via Chromatography

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for assessing the purity of small organic molecules.[4] For this compound, a polar compound, a reverse-phase LC-MS method is highly effective.

Experimental Protocol: LC-MS Purity Assessment

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of ~10 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Ion: The protonated molecule [M+H]⁺ at m/z 139.03.

  • Data Analysis: A pure sample should exhibit a single major chromatographic peak. The area of this peak relative to the total area of all detected peaks provides the percentage purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is a cornerstone of structure elucidation, confirming that the sample's molecular formula matches the proposed structure.

Rationale for HRMS: While nominal mass spectrometry confirms the molecular weight to the nearest integer, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For C₃H₄F₂N₂O₂, the exact mass is a unique fingerprint.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Prepare a ~100 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode. The instrument should be calibrated immediately prior to analysis.

  • Data Analysis:

    • Expected Exact Mass for [C₃H₄F₂N₂O₂ + H]⁺: 139.0310.

    • Expected Exact Mass for [C₃H₄F₂N₂O₂ + Na]⁺: 161.0129.

    • Compare the measured mass to the theoretical mass. A mass accuracy of < 5 ppm is required for confident formula assignment.

Spectroscopic Characterization

With purity and elemental composition confirmed, we proceed to spectroscopic techniques to map the molecule's connectivity and identify its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.

Expected Absorptions for this compound:

  • N-H Stretch: A strong, broad absorption in the range of 3200-3400 cm⁻¹ is characteristic of the primary amide N-H bonds. Often, two distinct peaks can be observed for the symmetric and asymmetric stretches.

  • C=O Stretch (Amide I): A very strong, sharp absorption around 1650-1680 cm⁻¹ is indicative of the carbonyl group in the amide.

  • N-H Bend (Amide II): A medium-to-strong absorption around 1600-1640 cm⁻¹.

  • C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Rationale for Multi-Nuclear NMR:

  • ¹H NMR: Identifies the chemical environment of protons.

  • ¹³C NMR: Identifies the carbon backbone and is highly sensitive to the electronic effects of attached atoms.

  • ¹⁹F NMR: Directly observes the fluorine atoms, which is critical for fluorinated compounds. The large chemical shift range of ¹⁹F NMR provides high sensitivity to subtle structural changes.[5]

  • 2D NMR: Experiments like HSQC and HMBC establish direct (one-bond) and long-range (2-3 bond) correlations between nuclei, respectively, allowing for the definitive assembly of the molecular structure.

Sources

An In-Depth Technical Guide to 2,2-Difluoromalonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoromalonamide is a unique fluorinated building block with growing significance in medicinal chemistry and drug development. The incorporation of the gem-difluorinated methylene group can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive overview of this compound, including its core molecular attributes, a detailed synthesis protocol, and its strategic application in the design of novel therapeutics, with a focus on its role as a bioisostere. We will delve into the mechanistic underpinnings of its reactivity and utility, supported by spectroscopic data and safety considerations, to provide a holistic resource for researchers in the field.

Core Molecular Profile

This compound is a white to off-white solid organic compound. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly impacts the molecule's electronic properties and reactivity.

Molecular Formula and Weight
PropertyValueSource(s)
Molecular Formula C₃H₄F₂N₂O₂[1]
Molecular Weight 138.07 g/mol [1]
CAS Number 425-99-0[1]
IUPAC Name 2,2-difluoropropanediamide
Physicochemical Properties
PropertyValueSource(s)
Melting Point 206-207 °C[1]
Boiling Point (Predicted) 433.9 ± 45.0 °C[1]
Density (Predicted) 1.524 ± 0.06 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Synthesis of this compound

The primary route to this compound involves the ammonolysis of diethyl 2,2-difluoromalonate. This reaction proceeds via nucleophilic acyl substitution, where ammonia acts as the nucleophile, displacing the ethoxide leaving groups of the diester.

Experimental Protocol: Ammonolysis of Diethyl 2,2-Difluoromalonate

This protocol is based on established procedures for the conversion of malonic esters to their corresponding amides.[2]

Materials:

  • Diethyl 2,2-difluoromalonate

  • Anhydrous ammonia (gas or solution in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using ammonia gas) or a pressure vessel.

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask, dissolve diethyl 2,2-difluoromalonate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Ammonolysis:

    • Using Ammonia Gas: Cool the solution to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

    • Using Ammonia in Methanol: Alternatively, use a saturated solution of ammonia in methanol. Add the ammonia solution to the diethyl 2,2-difluoromalonate solution at room temperature in a sealed pressure vessel.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the excess ammonia by bubbling nitrogen through the solution or by evaporation under reduced pressure.

    • The product, this compound, will precipitate from the methanol solution as a white solid.

    • Collect the solid by filtration and wash with a small amount of cold methanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol and ammonia is crucial to prevent hydrolysis of the ester starting material and the amide product.

  • Temperature Control (for ammonia gas): The exothermic nature of the reaction necessitates cooling to prevent side reactions and ensure the controlled formation of the desired product.

  • Pressure Vessel (for ammonia solution): A sealed vessel is required to maintain a sufficient concentration of ammonia in the reaction mixture, driving the reaction to completion.

Synthesis_Workflow start Diethyl 2,2-difluoromalonate in Anhydrous Methanol reaction Ammonolysis (Nucleophilic Acyl Substitution) start->reaction reagent Anhydrous Ammonia (Gas or Methanolic Solution) reagent->reaction workup Work-up (Removal of excess NH3, Precipitation) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A broad singlet is expected for the four amide protons (-CONH₂). The chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: Three distinct signals are anticipated: one for the carbonyl carbons (-CONH₂), one for the quaternary difluorinated carbon (-CF₂-), and these will exhibit coupling to the fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the amide protons.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:[6][7][8][9]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400-3200 (broad)
C=O (Amide I)Stretching~1680 (strong)
N-H (Amide II)Bending~1620
C-FStretching1100-1000 (strong)
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 138.02, corresponding to the exact mass of the molecule.[10][11][12][13] Fragmentation patterns would likely involve the loss of ammonia (-NH₃) and isocyanate (-NCO) moieties.

Applications in Medicinal Chemistry and Drug Development

The difluoromethylene (-CF₂-) group is a valuable motif in drug design due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.[14][15][16][17]

The -CF₂- Group as a Bioisostere

The difluoromethylene group is often considered a bioisostere of a ketone, an ether oxygen, or even a hydroxyl group.[18][19] This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[20]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, which can increase the half-life of a drug.[20][21] The difluoromethyl group has been shown to block metabolism by aldehyde oxidase.[14]

  • Hydrogen Bonding: The hydrogens of a difluoromethyl group can act as weak hydrogen bond donors, which can influence intramolecular and intermolecular interactions, including binding to target proteins.[18][21]

  • Lipophilicity: The incorporation of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[20]

Bioisosterism CF2 -CF₂- Group Properties Modulated Properties CF2->Properties Bioisosteric Replacement Metabolic Increased Metabolic Stability CF2->Metabolic Binding Altered Binding Affinity CF2->Binding Lipophilicity Modulated Lipophilicity CF2->Lipophilicity Ketone Ketone (C=O) Properties->Ketone Ether Ether Oxygen (-O-) Properties->Ether Hydroxyl Hydroxyl (-OH) Properties->Hydroxyl

Caption: Bioisosteric relationships of the -CF₂- group.

Application in Peptide Synthesis

This compound is a useful reagent for the synthesis of fluorine-containing endothiopeptide analogs.[1] The incorporation of the difluorinated moiety into peptides can enhance their stability against enzymatic degradation and improve their pharmacokinetic profiles.[22][23][24][25][26]

Representative Protocol: Synthesis of a Difluorinated Peptide Analog

This generalized protocol illustrates the use of a difluorinated building block in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in a non-polar solvent like dichloromethane (DCM), followed by washing with dimethylformamide (DMF).[24]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid or a difluorinated building block (derived from this compound) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). Add this activated species to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[25]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules, particularly in the context of drug discovery and peptide chemistry. Its unique properties, stemming from the presence of the gem-difluorinated carbon, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Mao, et al. (2024). Biologically relevant molecules containing C(sp3)-linked difluoromethyl groups.
  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
  • Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.
  • Ni, C., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Wiley Online Library. (2008).
  • Polish Journal of Chemistry. (n.d.).
  • Nature. (2024).
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • BenchChem. (2025).
  • University of California, Irvine. (2010). Chem 263 Dec 2, 2010.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • UCI Chemistry. (2020).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • cem.com. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • ScienceDirect. (n.d.). Ultrafast 19F MAS NMR.
  • PubMed. (2012). Matrix infrared spectroscopic and theoretical of the difluoroamino metal fluoride molecules: F2NMF (M = Cu, Ag, Au).
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • YouTube. (2016). IR Spectroscopy.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • PubMed Central. (2023). Top-Down Proteoform Analysis by 2D MS with Quadrupolar Detection.
  • ResearchGate. (2025). Synthesis of 2,2′-Diaminophenyloxydisulfide and Its Polymer.
  • MDPI. (n.d.).
  • YouTube. (2019).
  • arXiv. (2025). DiffMS: Diffusion Generation of Molecules Conditioned on Mass Spectra.
  • PubMed Central. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility of 2,2-Difluoromalonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating a vast array of physicochemical and biological properties. Fluorination can significantly impact lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable.[1] Among these, 2,2-Difluoromalonamide, with its gem-difluoro group positioned alpha to two amide functionalities, presents a unique structural motif. Its potential as a building block in the synthesis of peptidomimetics, enzyme inhibitors, and other bioactive compounds underscores the critical need for a thorough understanding of its solubility characteristics.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility, provides a predictive analysis, and offers a detailed, field-proven experimental protocol for its determination.

Foundational Principles: Understanding the Molecular Architecture and its Impact on Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by a thermodynamic equilibrium. This equilibrium is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The unique structural features of this compound—two amide groups and a gem-difluoro moiety—are the primary determinants of its solubility profile.

  • Amide Functionalities and Hydrogen Bonding: The two primary amide groups (-CONH₂) are capable of acting as both hydrogen bond donors (via the N-H bonds) and acceptors (via the C=O and N atoms).[3][4] This confers a high degree of polarity to the molecule and suggests a strong affinity for polar, hydrogen-bonding solvents. The extensive intermolecular hydrogen bonding between this compound molecules in its crystal lattice will require significant energy to overcome.

  • The Influence of Gem-Difluorination: The two fluorine atoms are highly electronegative, inducing a significant dipole moment. However, unlike a hydroxyl (-OH) or amine (-NH₂) group, the C-F bond is a poor hydrogen bond donor. The fluorine atoms primarily act as weak hydrogen bond acceptors. The introduction of fluorine can also alter the acidity of adjacent protons, potentially influencing interactions with basic or acidic solvents.[1]

  • "Like Dissolves Like" - A Predictive Framework: This age-old principle remains a valuable starting point. We can categorize solvents based on their polarity and hydrogen bonding capabilities to predict the solubility of this compound.

Predictive Solubility Analysis of this compound

Based on the foundational principles, we can hypothesize the solubility of this compound across different classes of organic solvents. It is important to note that while qualitative data suggests slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol, comprehensive quantitative data is not widely published.[2]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), AcetonitrileHigh These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the polar amide groups and disrupt the crystal lattice of this compound.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the amide groups. Solubility is expected to decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.[3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneLow to Moderate While possessing some polarity and the ability to act as hydrogen bond acceptors, these solvents lack hydrogen bond donating capabilities, which may limit their ability to fully solvate the amide functionalities.
Halogenated Dichloromethane (DCM), ChloroformLow These solvents have low polarity and are poor hydrogen bonders, making them less effective at solvating the highly polar this compound molecule.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / Insoluble The lack of polarity and hydrogen bonding capabilities in these solvents makes them incapable of overcoming the strong intermolecular forces within the this compound crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials and place in shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Allow solids to settle D->E F Withdraw supernatant and filter E->F G Dilute filtrate with mobile phase F->G H Analyze by validated HPLC method G->H I Determine concentration from calibration curve H->I J Calculate solubility (e.g., in g/L or mol/L) I->J

Caption: Workflow for solubility determination of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath. A typical temperature for initial screening is 25 °C (298.15 K).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium has been reached.

  • Sampling and Preparation for Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved microcrystals.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve of this compound in the same solvent system must be prepared to ensure accurate quantification.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original undiluted supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (138.07 g/mol ).[5][6]

Data Presentation and Interpretation

For clear and effective communication of results, quantitative solubility data should be presented in a structured table.

Table 2: Template for Presenting Quantitative Solubility Data of this compound at 25 °C

SolventSolvent TypeSolubility (g/L)Molar Solubility (mol/L)
DMSOPolar AproticExperimental ValueCalculated Value
DMFPolar AproticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
THFEtherExperimental ValueCalculated Value
DichloromethaneHalogenatedExperimental ValueCalculated Value
TolueneNon-PolarExperimental ValueCalculated Value
HexaneNon-PolarExperimental ValueCalculated Value

Interpreting the Results: The experimentally determined solubility data can be used to validate the predictive analysis. A high solubility in polar aprotic and protic solvents would confirm the dominant role of the amide functionalities in the dissolution process. Conversely, low solubility in non-polar solvents would highlight the energetic cost of breaking the strong intermolecular hydrogen bonds in the crystal lattice.

Conclusion and Future Directions

Understanding the solubility of this compound is a critical first step in its effective utilization as a synthetic building block. This guide provides a robust framework for predicting and experimentally determining its solubility in a range of organic solvents. The provided protocol, when coupled with a validated analytical method, will yield reliable and reproducible data.

For researchers in drug development, this information is vital for reaction optimization, purification strategy development (e.g., crystallization), and formulation. Future studies should focus on determining the temperature dependence of solubility, which will allow for the calculation of important thermodynamic parameters of dissolution, such as enthalpy and entropy. This deeper understanding will further empower scientists to harness the full potential of this promising fluorinated compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260650, this compound.
  • Global Substance Registration System. (n.d.). This compound.
  • van den Broek, T. J., et al. (2009). Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method. Journal of Chromatography A, 1216(15), 3168-74.
  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry.
  • U.S. Food and Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry.
  • International Atomic Energy Agency. (n.d.). Radiopharmaceutical Production.
  • ResearchGate. (n.d.). Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K.
  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-56.
  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-84.
  • Gschwind, F., et al. (2019). Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. ChemRxiv.
  • MDPI. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molbank, 2022(4), M1486.
  • Fiveable. (n.d.). Amides | Organic Chemistry II Class Notes.
  • Chemistry Stack Exchange. (2020). Solubility of Amides.

Sources

An In-Depth Technical Guide to 2,2-Difluoromalonamide: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-difluoromalonamide, a fluorinated building block of increasing interest in medicinal chemistry and materials science. We will delve into its discovery and historical context, detail its synthesis, and explore its applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Gem-Difluoromethylene Group

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoromethylene (CF₂) group, in particular, is a valuable bioisostere for carbonyl groups, ethers, and other functionalities. Its presence can enhance metabolic stability, modulate lipophilicity and pKa, and influence molecular conformation, thereby improving a drug candidate's overall profile. This compound, with its central CF₂ group flanked by two amide functionalities, represents a versatile and reactive building block for incorporating this important motif into more complex molecules.

Discovery and Historical Context

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature, suggesting its initial preparation may have been a routine step in a broader synthetic campaign rather than a landmark discovery. However, the foundation for its synthesis lies in the development of methods for producing its precursor, diethyl 2,2-difluoromalonate.

The exploration of fluorinated malonic acid derivatives gained traction with the advent of modern electrophilic fluorinating agents. The synthesis of this compound is a logical extension of the well-established chemistry of malonic esters. A Chinese patent (CN102432472A) details a clear and efficient method for its preparation, indicating its utility as a synthetic intermediate. This patent builds upon earlier work in the synthesis of related gem-difluoro compounds, such as 2,2-difluoropropane-1,3-diamine, highlighting a continued interest in this class of molecules.

Synthesis of this compound

The most common and practical route to this compound is a two-step process starting from a dialkyl malonate, typically diethyl malonate.

Step 1: Fluorination of Diethyl Malonate

The first step involves the introduction of two fluorine atoms at the α-position of diethyl malonate. This is typically achieved using an electrophilic fluorinating agent.

Experimental Protocol:

  • To a solution of diethyl malonate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at room temperature. This deprotonation generates the enolate.

  • After stirring for 2-3 hours, cool the reaction mixture to 0-5 °C.

  • Add N,N-Dimethylformamide (DMF) and stir for an additional 30-60 minutes.

  • Slowly add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), while maintaining the temperature between 0-15 °C.

  • Allow the reaction to proceed for 3-5 hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield diethyl 2,2-difluoromalonate.

Causality Behind Experimental Choices:

  • The use of a strong base (NaH) is crucial for the complete deprotonation of the relatively acidic α-protons of diethyl malonate, forming the nucleophilic enolate.

  • The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

  • Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent, offering good yields for the difluorination of active methylene compounds.

Step 2: Amidation of Diethyl 2,2-Difluoromalonate

The second step is the conversion of the diethyl ester to the corresponding diamide through reaction with ammonia.

Experimental Protocol:

  • Dissolve diethyl 2,2-difluoromalonate in a solution of ammonia in methanol (e.g., 7N methanolic ammonia).

  • Stir the reaction mixture at a controlled temperature, for instance, in an ice bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Using a solution of ammonia in an alcohol like methanol provides a convenient and effective way to introduce a high concentration of the aminating agent.

  • The reaction is typically carried out at or below room temperature to favor the desired amidation over potential side reactions.

Below is a diagram illustrating the overall synthetic workflow:

SynthesisWorkflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Amidation A Diethyl Malonate enolate enolate A->enolate B NaH, THF B->enolate Deprotonation C Selectfluor® C->enolate D Diethyl 2,2-Difluoromalonate E Diethyl 2,2-Difluoromalonate enolate->D Fluorination G This compound E->G Amidation F Ammonia in Methanol F->G

Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₃H₄F₂N₂O₂
Molecular Weight 138.07 g/mol
CAS Number 425-99-0
Melting Point 206-207 °C
Appearance White crystalline solid

Spectroscopic Data:

While a comprehensive, publicly available dataset of its spectra is not readily found in a single source, the expected spectroscopic features can be predicted based on its structure and data from similar fluorinated compounds.

  • ¹H NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the four protons of the two amide (-NH₂) groups. The exact chemical shift and peak shape would be dependent on the solvent and concentration.

  • ¹³C NMR: A triplet for the central CF₂ carbon due to coupling with the two fluorine atoms. The carbonyl carbons would appear as singlets or triplets with smaller coupling constants.

  • ¹⁹F NMR: A singlet in the characteristic region for gem-difluoro compounds, likely around -100 to -130 ppm (relative to CFCl₃), potentially showing coupling to the amide protons.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 138, along with characteristic fragmentation patterns involving the loss of amide and fluorine groups.

Applications in Research and Development

This compound serves as a valuable precursor for the synthesis of various gem-difluoro-containing heterocyclic compounds and other functionalized molecules. The two amide groups provide reactive handles for a range of chemical transformations.

Precursor to gem-Difluoro Heterocycles

The diamide functionality of this compound can be utilized in condensation reactions with various electrophiles to construct heterocyclic rings containing a gem-difluoro moiety. For example, reaction with diketones or their equivalents could lead to the formation of difluorinated pyrimidines or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

Synthesis of Enzyme Inhibitors

The gem-difluoromethylene group is a known isostere of a carbonyl group in its hydrated form. This property makes gem-difluoro compounds attractive candidates for the design of enzyme inhibitors, particularly for proteases and other hydrolases. While direct applications of this compound in published inhibitor syntheses are not widespread, its derivatives hold potential. For instance, reduction of the amides to the corresponding diamine, 2,2-difluoropropane-1,3-diamine, provides a difluorinated analog of 1,3-diaminopropane, a common linker in the design of bioactive molecules.

Building Block for Fluorinated β-Lactams

While not a direct application of the diamide, the core difluoromalonate structure is a precursor to fluorinated β-lactams. The synthesis of gem-difluoroalkene β-lactams has been reported, and these compounds show potential as antibacterial agents due to their ability to inhibit β-lactamases.[1] This highlights the utility of the C(F)₂-C(O) structural motif, which is present in this compound.

The following diagram illustrates the potential synthetic utility of this compound:

Applications A This compound B Reduction A->B C Condensation with Diketones A->C D 2,2-Difluoropropane-1,3-diamine B->D E gem-Difluoro Heterocycles (e.g., Pyrimidines) C->E F Linker for Bioactive Molecules D->F G Precursor for Enzyme Inhibitors E->G

Potential synthetic applications of this compound.

Conclusion and Future Outlook

This compound is a readily accessible and versatile building block for the introduction of the valuable gem-difluoromethylene group into organic molecules. While its full potential in drug discovery and materials science is still being explored, its straightforward synthesis and the reactivity of its amide functionalities make it an attractive starting material for the creation of novel fluorinated compounds. As the demand for sophisticated fluorinated molecules continues to grow, we can expect to see this compound and its derivatives play an increasingly important role in the development of new pharmaceuticals and advanced materials.

References

  • Skibinska, M., Warowicka, A., Koroniak, H., Cytlak, T., & Crousse, B. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692–696. [Link]
  • Preparation method of 2,2-difluoropropane-1,3-diamine. CN102432472A.
  • PubChem Compound Summary for CID 260650, this compound.
  • This compound, Global Substance Registration System. U.S.

Sources

Theoretical Insights into the Stability of 2,2-Difluoromalonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The gem-difluoro motif, particularly in the context of amide-containing scaffolds, presents a unique confluence of steric and electronic effects that profoundly influence molecular conformation and stability. This in-depth technical guide provides a comprehensive theoretical framework for understanding the stability of 2,2-difluoromalonamide, a key structural element in various pharmacologically active compounds. While direct computational studies on this compound are not extensively reported in the literature, this guide synthesizes findings from theoretical analyses of analogous systems, including malonamide and other gem-difluorinated amides, to offer robust, field-proven insights for researchers, scientists, and drug development professionals. We will explore the conformational landscape, the critical role of intramolecular hydrogen bonding, and potential decomposition pathways, underpinned by established computational chemistry principles.

Introduction: The Significance of the Gem-Difluoro Group in Amide Scaffolds

The introduction of a gem-difluoro group at the α-position of a dicarbonyl compound, such as in this compound, introduces significant electronic perturbations. The high electronegativity of fluorine atoms leads to a strong inductive effect, withdrawing electron density from the central carbon atom. This, in turn, can influence the acidity of neighboring protons, the polarization of the carbonyl groups, and the rotational barriers of the amide C-N bonds. Understanding these effects is paramount for predicting the behavior of such molecules in biological systems. This guide will delve into the theoretical underpinnings of this compound's stability, providing a predictive lens for its application in drug design.

Conformational Landscape: A Balancing Act of Steric and Electronic Forces

The conformational preferences of this compound are dictated by a complex interplay of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding. Drawing parallels from theoretical studies on malonamide, we can anticipate the key rotational degrees of freedom and the likely low-energy conformers.[1][2]

Rotation around the Cα-C(O) Bonds

The primary conformational flexibility in this compound arises from the rotation around the two Cα-C(O) bonds. Theoretical studies on malonamide have identified two stable conformations, primarily distinguished by the relative orientation of the two amide groups.[1][2] For this compound, the presence of the bulky and electronegative fluorine atoms will significantly influence the potential energy surface of these rotations.

Table 1: Predicted Key Dihedral Angles in this compound

Dihedral AngleDescriptionPredicted Influence of gem-Difluoro Group
O=C-Cα-C=ODefines the relative orientation of the two carbonyl groups.Increased steric hindrance from fluorine atoms may favor a more staggered arrangement to minimize repulsion.
F-Cα-C=ODescribes the orientation of the fluorine atoms relative to the carbonyls.Strong electrostatic repulsion between the negatively polarized fluorine and oxygen atoms will likely disfavor eclipsed conformations.
H₂N-C=ODefines the planarity of the amide bond.Fluorination can modulate the amide resonance and impact the barrier to C-N bond rotation.[3]
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

A crucial factor governing the conformational stability of this compound is the potential for intramolecular hydrogen bonding. Several types of hydrogen bonds are conceivable and would significantly lock the conformation into a more rigid state.

  • N-H···O=C Hydrogen Bonds: Similar to malonamide, intramolecular hydrogen bonds between the amide protons (N-H) and the carbonyl oxygen of the other amide group are highly probable.[4] These interactions create a pseudo-six-membered ring, leading to a more compact and stable conformation.

  • N-H···F Hydrogen Bonds: The possibility of hydrogen bonding between an amide proton and one of the fluorine atoms is an intriguing aspect. While fluorine is a weak hydrogen bond acceptor, such interactions have been observed and computationally studied in other fluorinated amides. The geometry and electronic environment of this compound could facilitate such an interaction, further influencing conformational preference.

  • C-H···O Hydrogen Bonds: Although not present in this compound, it is worth noting that in analogous mono-fluorinated systems, weak C-H···O hydrogen bonds can also play a role in conformational control.

The relative strengths of these potential intramolecular hydrogen bonds will ultimately determine the dominant conformer in the gas phase and in solution.

Theoretical Methodologies for Stability Assessment

To rigorously investigate the stability of this compound, a multi-faceted computational approach is necessary. The following protocols outline the standard theoretical workflows employed for such analyses.

Protocol: Conformational Search and Geometry Optimization
  • Initial Structure Generation: Generate a diverse set of initial conformations of this compound by systematically rotating the key dihedral angles (O=C-Cα-C=O and F-Cα-C=O).

  • Low-Level Optimization: Perform an initial geometry optimization of all generated conformers using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

  • High-Level Optimization and Frequency Calculation: Select the unique low-energy conformers from the previous step and perform full geometry optimization and frequency calculations using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Analysis: Compare the relative electronic energies (and Gibbs free energies) of the optimized conformers to identify the global minimum and the population of each conformer at a given temperature.

Protocol: Rotational Barrier Calculation
  • Potential Energy Surface Scan: For each key rotatable bond (primarily the Cα-C(O) bonds), perform a relaxed potential energy surface scan by rotating the dihedral angle in small increments (e.g., 10-15 degrees) while optimizing the rest of the molecular geometry at each step.

  • Transition State Search: Identify the maxima on the potential energy surface scan, which correspond to the transition states for rotation. Perform a transition state search (e.g., using the Berny algorithm) starting from these geometries.

  • Frequency Calculation and IRC: A true transition state will have exactly one imaginary frequency corresponding to the rotational motion. To confirm that the transition state connects the desired minima, an Intrinsic Reaction Coordinate (IRC) calculation should be performed.

  • Activation Energy Calculation: The rotational barrier is the difference in energy between the transition state and the ground state conformer.

Diagram: Workflow for Theoretical Stability Analysis

Stability_Workflow A Initial Conformer Generation B Low-Level Geometry Optimization (MM/Semi-empirical) A->B C High-Level Geometry Optimization (DFT) B->C D Frequency Analysis (Confirm Minima) C->D F Potential Energy Surface Scan (Identify Rotational Barriers) C->F E Relative Energy Calculation (Identify Global Minimum) D->E G Transition State Search F->G H IRC Calculation (Confirm Reaction Path) G->H I Activation Energy Determination H->I

Caption: A typical workflow for the theoretical investigation of molecular stability.

Potential Decomposition Pathways: A Theoretical Perspective

While this compound is expected to be a relatively stable compound, understanding its potential decomposition pathways under various conditions is crucial for drug development. Theoretical calculations can elucidate the mechanisms and activation energies for these processes.

Hydrolysis

Amide hydrolysis is a common degradation pathway. The gem-difluoro group is expected to influence the rate of hydrolysis. The strong electron-withdrawing nature of the fluorine atoms will increase the electrophilicity of the carbonyl carbons, potentially making them more susceptible to nucleophilic attack by water. However, the steric bulk of the fluorine atoms might also hinder the approach of a nucleophile. Computational modeling of the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent bond cleavage, can provide quantitative insights into the hydrolysis kinetics.

Decarboxylation and Decarbonylation

Under thermal stress, dicarbonyl compounds can undergo decarboxylation (loss of CO₂) or decarbonylation (loss of CO). Theoretical studies can be employed to calculate the activation barriers for various potential unimolecular decomposition reactions, such as the concerted elimination of CO or the formation of radical intermediates.

Diagram: Potential Decomposition Pathways

Decomposition_Pathways Mol This compound Hydrolysis Hydrolysis Products (Difluoroacetic Acid + Ammonia) Mol->Hydrolysis + H₂O Decarboxylation Decarboxylation Products Mol->Decarboxylation Δ Decarbonylation Decarbonylation Products Mol->Decarbonylation Δ

Caption: Potential degradation routes for this compound.

Conclusion and Future Directions

This technical guide has provided a theoretical framework for understanding the stability of this compound, drawing upon established computational methodologies and insights from analogous molecular systems. The conformational landscape is predicted to be significantly influenced by the interplay of steric and electronic effects of the gem-difluoro group, with intramolecular hydrogen bonding playing a critical stabilizing role. While direct experimental and computational data on this compound remains a valuable area for future research, the principles and protocols outlined herein offer a robust foundation for predicting its behavior and guiding its application in drug discovery and development. Further theoretical studies focusing on solvent effects and enzymatic degradation would provide an even more comprehensive understanding of the in vivo stability of this important chemical motif.

References

  • Sandrone, G., Dixon, D. A., & Hay, B. P. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide. The Journal of Physical Chemistry A, 103(18), 3554–3561. [Link]
  • Hay, B. P., & Dixon, D. A. (1999). Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide.
  • Chieh, P. C., Subramanian, E., & Trotter, J. (1970). Crystal structure of malonamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 179-184. [Link]
  • Kemnitz, C. R., & Loewen, M. J. (2007). "Amide resonance" correlates with a breadth of C-N rotation barriers. Journal of the American Chemical Society, 129(9), 2521–2528. [Link]
  • Falcetta, M. F., & Fry, C. G. (2001). Methyl Rotational Barriers in Amides and Thioamides. The Journal of Organic Chemistry, 66(25), 8472–8483. [Link]
  • Vassilev, N. G., & Ivanov, I. C. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry, 15(30), 6331–6335. [Link]
  • Vassilev, N. G., & Ivanov, I. C. (2023). A Small Change in Structure, a Big Change in Flexibility. Molecules, 28(24), 8004. [Link]
  • Sabatino, M., et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Pharmaceuticals, 15(7), 834. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and its Spectroscopic Implications

2,2-Difluoromalonamide (C₃H₄F₂N₂O₂) possesses a simple yet informative structure for spectroscopic analysis. Key features include two amide functionalities, a central quaternary carbon atom bonded to two fluorine atoms, and consequently, no alpha-protons. This unique arrangement dictates the expected spectral patterns. The presence of the highly electronegative fluorine atoms significantly influences the electronic environment of the molecule, which is a key factor in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide unique and complementary information.

¹H NMR Spectroscopy

Due to the absence of protons on the central carbon, the ¹H NMR spectrum of this compound is expected to be very simple. The only protons present are those of the two amide (-NH₂) groups.

  • Expected Chemical Shift: The amide protons are expected to appear as a broad singlet in the region of 7.0-8.5 ppm . The exact chemical shift can be influenced by the solvent, concentration, and temperature due to hydrogen bonding.

  • Integration: The integral of this peak should correspond to four protons.

  • Coupling: No proton-proton coupling will be observed. Depending on the solvent and temperature, coupling to the quadrupolar ¹⁴N nucleus might contribute to the broadening of the signal.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.0 - 8.5 ppmbroad singlet4H-NH
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope.[1][2]

  • Expected Chemical Shift: The two fluorine atoms are chemically equivalent and are expected to give rise to a single signal. Based on data for similar gem-difluoro compounds, the chemical shift is predicted to be in the range of -110 to -130 ppm (relative to CFCl₃). For instance, the ¹⁹F chemical shift of 2,2-difluoroacetamide is reported to be between -126 and -128 ppm.

  • Coupling: The fluorine atoms are not expected to show any homonuclear coupling as they are equivalent. However, they will couple to the amide protons. This would theoretically result in a quintet due to coupling with four equivalent protons (n+1 rule), but due to the typically broad nature of NH signals and potential for restricted rotation, a broad singlet or a poorly resolved multiplet is more likely to be observed in the ¹⁹F spectrum.

Table 2: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ)MultiplicityAssignment
~ -110 to -130 ppmbroad singlet or unresolved multiplet-CF ₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the molecule, only two distinct carbon signals are expected.

  • C=O (Carbonyl Carbon): The carbonyl carbons of the two amide groups are equivalent. Their chemical shift is expected in the range of 160-170 ppm . This signal will likely appear as a triplet due to coupling with the two adjacent fluorine atoms (¹JCF).

  • CF₂ (Quaternary Carbon): The central carbon atom bonded to the two fluorine atoms is expected to resonate at a lower field than a typical quaternary carbon due to the deshielding effect of the fluorine atoms, likely in the range of 110-120 ppm . This signal will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF), which is typically large (250-300 Hz).

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ)MultiplicityAssignment
~160 - 170 ppmtripletC =O
~110 - 120 ppmtriplet-C F₂-
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for amides) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum can be acquired to simplify the signal, though the coupled spectrum provides information about H-F coupling.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C spectrum. A longer acquisition time or a larger sample quantity may be needed due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and C-F bonds.

  • N-H Stretching: The amide N-H bonds will give rise to a strong, broad absorption band in the region of 3100-3500 cm⁻¹ . This band may be split into two peaks, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

  • C=O Stretching (Amide I band): A very strong and sharp absorption is expected for the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹ .

  • N-H Bending (Amide II band): A strong absorption due to the N-H bending vibration is expected around 1600-1650 cm⁻¹ .

  • C-F Stretching: Strong and characteristic absorptions for the C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹ . Due to the presence of two C-F bonds on the same carbon, two distinct bands for symmetric and asymmetric stretching may be observed.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3500Strong, BroadN-H Stretch
~1650 - 1700Very Strong, SharpC=O Stretch (Amide I)
~1600 - 1650StrongN-H Bend (Amide II)
~1000 - 1300StrongC-F Stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background to produce the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Molecular Ion (M⁺): The molecular formula of this compound is C₃H₄F₂N₂O₂. The calculated monoisotopic mass is approximately 138.02 Da.[3] The molecular ion peak [M]⁺ should be observable, although it may be of low intensity depending on the ionization method used.

  • Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecule is expected to fragment in a predictable manner. Key expected fragments include:

    • Loss of an amino group (-NH₂): [M - 16]⁺

    • Loss of an amide group (-CONH₂): [M - 44]⁺

    • Cleavage of a C-C bond to lose a carbamoyl fluoride radical (•CONF₂): m/z = 44 (CONH₂)⁺

    • Formation of the difluoromethyl cation (CHF₂⁺): m/z = 51

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
138[C₃H₄F₂N₂O₂]⁺ (Molecular Ion)
122[M - NH₂]⁺
94[M - CONH₂]⁺
51[CHF₂]⁺
44[CONH₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) if dissolved in a suitable solvent.

  • Ionization: Electron Ionization (EI) is a common technique that will likely produce a rich fragmentation pattern. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.

MassSpec_Fragmentation M [C3H4F2N2O2]+• m/z = 138 F1 [M - NH2]+ m/z = 122 M->F1 - •NH2 F2 [M - CONH2]+ m/z = 94 M->F2 - •CONH2 F4 [CONH2]+ m/z = 44 M->F4 - •CF2CONH2 F3 [CHF2]+ m/z = 51 F2->F3 - CONH2

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2,2-Difluoromalonate Moieties into Peptides for Enhanced Stability and Function

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary & Introduction

The strategic introduction of fluorine into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate conformation, and fine-tune biological activity.[1][2][3] The gem-difluoromethylene (CF₂) group is of particular interest as it can serve as a non-hydrolyzable isostere of a carbonyl group or a mimic of the tetrahedral transition state of amide bond hydrolysis. This property makes it an invaluable building block for designing potent and stable enzyme inhibitors and peptidomimetics.[4]

These application notes provide a comprehensive guide to the synthesis of fluorine-containing peptides using derivatives of 2,2-difluoromalonic acid, for which 2,2-difluoromalonamide can serve as a key precursor. We will delve into the rationale behind this synthetic strategy, provide detailed, field-tested protocols for the preparation of key building blocks, their incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization and troubleshooting. The focus is on providing not just a series of steps, but a deep understanding of the causality behind each experimental choice, empowering researchers to adapt and innovate.

II. Rationale & Mechanistic Considerations

The "Why": The Strategic Advantage of the Difluoromalonyl Unit

The decision to incorporate a difluoromalonate moiety is driven by the unique physicochemical properties imparted by the CF₂ group:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the CF₂ group highly resistant to enzymatic degradation, particularly by proteases that would otherwise cleave a standard peptide bond. This can significantly prolong the in vivo half-life of a therapeutic peptide.[5]

  • Conformational Constraint: The high electronegativity of fluorine atoms creates a significant dipole moment and can influence local peptide conformation through steric and electronic effects, potentially locking the peptide into a more bioactive conformation.[5][6]

  • Hydrogen Bond Mimicry: The CF₂ group is a poor hydrogen bond acceptor compared to a carbonyl oxygen. This subtle difference can be exploited to disrupt or alter key interactions at a biological target, leading to changes in binding affinity and selectivity.

The "How": Navigating the Synthetic Challenge

The primary challenge in this synthesis lies in the reduced nucleophilicity of the amine adjacent to the newly incorporated difluoromalonyl unit. The strong electron-withdrawing effect of the two fluorine atoms deactivates the N-terminus of the difluoromalonyl-amino acid conjugate, making the subsequent coupling step more difficult than a standard peptide coupling.[1][2] This necessitates optimized coupling conditions, often requiring stronger coupling agents or extended reaction times to achieve satisfactory yields.

III. Overall Synthetic Workflow

The synthesis is a multi-stage process that begins with the preparation of a suitable building block and culminates in the assembly of the final peptide on a solid support.

G cluster_0 Part 1: Synthon Preparation cluster_1 Part 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Part 3: Cleavage & Purification A 2,2-Difluoromalonic Acid or Diamide Precursor B Mono-Esterification & Mono-Amidation A->B Controlled Stoichiometry C N-Terminal Protection (e.g., Fmoc) B->C Standard Protection D Fmoc-NH-CH(R)-CO-CF₂-COOH (Active Building Block) C->D Final Synthon F Couple Active Building Block (D) D->F To SPPS E Resin-Bound Peptide (H₂N-Peptide-Resin) E->F G Resin-Bound Peptide-CF₂-COOH F->G Forms new bond H Couple Next Amino Acid (Optimized Conditions) G->H Difficult Step! I Continue SPPS Cycles H->I J Cleavage from Resin & Side-Chain Deprotection I->J Completed Chain K Crude Fluorinated Peptide J->K L Purification (RP-HPLC) K->L M Characterization (MS, ¹⁹F NMR) L->M

Caption: Overall workflow for synthesizing difluoromalonyl-containing peptides.

IV. Detailed Experimental Protocols

Protocol 1: Preparation of Mono-Fmoc-Protected Difluoromalonyl Building Block

Rationale: To incorporate the difluoromalonyl unit into a peptide using standard Fmoc-SPPS, it must first be converted into a derivative with a free carboxylic acid for coupling and a protected amine. This protocol describes a representative synthesis of such a building block.

Materials:

  • Diethyl 2,2-difluoromalonate

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl)

  • Triethylamine (TEA)

  • Sodium hydroxide (NaOH)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Mono-amidation:

    • Dissolve amino acid methyl ester hydrochloride (1.0 eq) in DCM and add TEA (2.2 eq). Stir for 15 minutes.

    • Add diethyl 2,2-difluoromalonate (1.1 eq) to the solution.

    • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the mono-amido, mono-ester difluoromalonate intermediate.

  • Saponification:

    • Dissolve the purified intermediate (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaOH (1.1 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

    • Acidify the mixture to pH ~2 with 1M HCl and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the free acid.

  • Fmoc Protection:

    • Dissolve the resulting amine-acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

    • Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 8-12 hours.

    • Dilute with water and wash with ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the product.

    • Extract the product with EtOAc, dry the organic layer over MgSO₄, and concentrate to yield the final Fmoc-protected difluoromalonyl building block, ready for SPPS.

Protocol 2: Solid-Phase Synthesis of a Difluoromalonyl-Peptide

Rationale: This protocol outlines the incorporation of the custom building block into a peptide chain using a manual or automated Fmoc-SPPS synthesizer.[7][8] Special attention is given to the challenging coupling step immediately following the difluoromalonyl unit.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)[9]

  • Fmoc-protected amino acids

  • Fmoc-protected difluoromalonyl building block (from Protocol 1)

  • Coupling Reagents: HBTU/HCTU or HATU[10][11]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Standard Elongation: Synthesize the peptide sequence C-terminal to the desired modification site using standard Fmoc-SPPS cycles:

    • Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min).

    • Washing: Wash thoroughly with DMF.

    • Coupling: Couple the next Fmoc-amino acid (4 eq) using a coupling agent like HBTU (3.9 eq) and DIEA (8 eq) in DMF for 1-2 hours.

    • Washing: Wash thoroughly with DMF. Repeat until the sequence before the difluoromalonyl unit is complete.

  • Incorporation of the Difluoromalonyl Unit:

    • Perform an Fmoc deprotection to expose the N-terminal amine of the resin-bound peptide.

    • Couple the Fmoc-protected difluoromalonyl building block (2.5 eq) using HATU (2.4 eq) and DIEA (5 eq) in DMF. Allow the reaction to proceed for 4-6 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amine remains), repeat the coupling step.

  • Coupling the Subsequent Amino Acid (Critical Step):

    • Deprotect the Fmoc group from the newly added difluoromalonyl unit.

    • Pre-activate the next Fmoc-amino acid (5 eq) with HATU (4.9 eq) and DIEA (10 eq) in DMF for 15 minutes before adding to the resin.

    • Allow this critical coupling reaction to proceed for 6-12 hours. A double coupling is highly recommended.

    • Justification: The electron-withdrawing CF₂ group significantly reduces the nucleophilicity of the adjacent amine, necessitating a more potent coupling agent (HATU), higher equivalents, and a longer reaction time to drive the reaction to completion.[4]

  • Completion and Cleavage:

    • Continue peptide elongation using standard protocols.

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

G cluster_coupling1 cluster_coupling2 Resin Solid Support (Resin) Peptide Growing Peptide Chain Resin->Peptide Amine Free Amine (H₂N-) Peptide->Amine DFM_COOH Fmoc-NH-R-CO-CF₂-COOH (Building Block) Amine->DFM_COOH Nucleophilic Attack HATU HATU/DIEA (Activator) DFM_COOH->HATU Activates Deactivated_Amine Deactivated Amine (H₂N-CF₂-) New_AA Fmoc-AA-OH (Next Amino Acid) New_AA->HATU Activates Deactivated_Amine->New_AA Slow Nucleophilic Attack (Requires strong activation)

Caption: The challenging coupling step after DFM incorporation.

V. Data Presentation & Characterization

Successful synthesis should be confirmed by a combination of mass spectrometry and NMR.

Table 1: Representative Synthesis Data

Peptide Sequence Molecular Weight (Da) Crude Purity (%) Purified Yield (%) Synthesis Notes
Ac-Ala-DFM-Gly -NH₂ 291.23 ~85% ~60% Standard Fmoc-SPPS conditions.[4]
H-Phe-DFM-Leu -NH₂ 353.38 ~78% ~52% Double coupling recommended for the Leu residue.[4]
Ac-Val-Ala-DFM-Gly-Ile -NH₂ 516.56 ~70% ~45% Automated Fmoc-SPPS, potential for minor side-product formation.[4]

(Data is illustrative, based on typical outcomes for modified peptide synthesis. Actual results may vary.)

Analytical Characterization:

  • Mass Spectrometry (ESI-MS): The primary tool to confirm the correct mass of the full-length peptide.

  • RP-HPLC: Used to assess the purity of the crude product and to purify the target peptide.

  • ¹⁹F NMR Spectroscopy: An essential and definitive technique. The CF₂ group will produce a characteristic signal in the ¹⁹F NMR spectrum, providing unambiguous evidence of its incorporation. The chemical shift can also provide information about the local electronic environment.[12][13]

VI. Troubleshooting & Key Considerations

Problem Potential Cause Recommended Solution
Incomplete coupling after DFM unit Reduced nucleophilicity of the N-terminal amine adjacent to the CF₂ group.[1][2]Use a stronger coupling reagent (e.g., HATU over HBTU). Increase reagent equivalents (up to 5 eq). Perform a double coupling for an extended time (6-12 hours).
Low final yield Cumulative effect of difficult coupling steps; steric hindrance.Optimize all coupling times. Ensure high-quality reagents. Consider using a more specialized resin designed for difficult sequences (e.g., ChemMatrix®).
Side product formation Racemization during activation, especially with strong bases or long activation times.[14]Minimize pre-activation times. Use a base like collidine or NMM instead of DIEA if racemization is a concern.
Aggregation during synthesis Hydrophobic sequences can aggregate on the resin, blocking reactive sites.[15][16]Incorporate pseudo-proline dipeptides or use a more polar solvent mixture (e.g., DMF with 10% NMP).

VII. References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]

  • Fluorinated peptide biomaterials - PMC. (n.d.). NIH. [Link]

  • Full article: Utility of fluorinated α-amino acids in development of therapeutic peptides. (2020). Taylor & Francis Online. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI. [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]

  • The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC. (n.d.). NIH. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). NIH. [Link]

  • Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents - PMC. (n.d.). NIH. [Link]

  • Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. (n.d.). PubMed. [Link]

  • Synthesis of hexafluorovaline-containing di- and tripeptides. (2024). ScienceDirect. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). PubMed Central. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). RSC Publishing. [Link]

  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. (n.d.). PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). NIH. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate. [Link]

  • Insights into the Mechanism of Peptide Cyclodehydrations Achieved Through the Chemoenzymatic Generation of Amide Derivatives. (n.d.). NIH. [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 2,2-Difluoromalonamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2,2-Difluoromalonamide. This document provides an in-depth exploration of its role as a pivotal building block for introducing the gem-difluoromethylene moiety into prospective drug candidates, supported by theoretical rationale, practical protocols, and mechanistic insights.

Introduction: The Value Proposition of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 30% of current pharmaceuticals containing at least one fluorine atom.[1] The strategic introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating lipophilicity and pKa, and improving binding affinity to biological targets.[2][3][4]

Among the various fluorinated motifs, the gem-difluoromethylene group (-CF2-) has emerged as a particularly valuable pharmacophore.[5] Its significance lies in its capacity to serve as a stable, non-hydrolyzable bioisostere for other functional groups, most notably the carbonyl (C=O) and methylene (-CH2-) moieties.[2][6] This bioisosteric replacement allows chemists to systematically address liabilities in drug candidates—such as metabolic instability or poor selectivity—without disrupting essential binding interactions.[7] this compound (C₃H₄F₂N₂O₂) is a versatile and readily accessible building block that serves as a gateway to a diverse range of difluorinated structures, making it an indispensable tool in the drug discovery arsenal.[8]

Core Concept: Bioisosterism with the Gem-Difluoro Group

The primary strategic value of this compound stems from the unique properties of the gem-difluoromethylene group it carries. Understanding these properties is crucial for its effective application.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically vulnerable methylene group (especially one adjacent to a heteroatom or aromatic ring) with a -CF2- group can effectively block oxidative metabolism at that position, significantly increasing the drug's half-life.[3][9]

  • Carbonyl Mimicry: The -CF2- group is an excellent non-hydrolyzable bioisostere of a carbonyl group.[6] It mimics the steric profile and electrostatic potential of the carbonyl oxygen but is inert to nucleophilic attack and hydrolysis. This is particularly useful in designing inhibitors of enzymes like proteases or esterases, where replacing a scissile amide or ester bond with a difluoromethylene-containing linkage can create potent, irreversible, or transition-state analog inhibitors.

  • Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms act as potent electron-withdrawing groups. This influences the acidity of neighboring protons and the overall electronic distribution of the molecule, which can be fine-tuned to optimize target binding. While fluorine is electronegative, fluorinated alkyl groups often increase lipophilicity, which can enhance membrane permeability.[4][10]

Data Presentation: Comparison of Isosteric Groups
PropertyMethylene (-CH₂)Carbonyl (C=O)Gem-Difluoromethylene (-CF₂-)
Bond Angle ~109.5° (sp³)~120° (sp²)~109.5° (sp³)
Dipole Moment LowHighHigh
H-Bond Acceptor? NoYesWeakly
Metabolic Stability Susceptible to oxidationStable to oxidation; reducibleHighly stable to oxidation[3][6]
Hydrolytic Stability N/ACan be part of labile groups (esters, amides)Inert; non-hydrolyzable
Visualization: Bioisosteric Mimicry

The following diagram illustrates how the gem-difluoromethylene group can act as a stable mimic of a peptide bond within an enzyme inhibitor.

G cluster_0 Native Peptide Substrate cluster_1 Difluoromethylene-based Inhibitor P1 P1 Site Peptide Amide Bond (C=O)-NH P1->Peptide Hydrolyzed by Protease P1_prime P1' Site Peptide->P1_prime Hydrolyzed by Protease P1_inhib P1 Analog Inhibitor Stable Linker (CF₂)-CH₂ P1_inhib->Inhibitor Resists Hydrolysis P1_prime_inhib P1' Analog Inhibitor->P1_prime_inhib Resists Hydrolysis Protease Enzyme Active Site Protease->Peptide Binds & Cleaves Protease->Inhibitor Binds & Inhibits

Caption: Bioisosteric replacement of a hydrolyzable amide bond with a stable difluoromethylene linker.

Key Synthetic Transformations & Protocols

This compound is rarely the final product; its value is realized through its chemical transformations into more complex fluorinated scaffolds. The presence of two amide functionalities and the activated difluoromethylene core allows for a range of subsequent reactions.

Visualization: Synthetic Pathways from this compound

G cluster_0 Key Intermediates cluster_1 Example Applications Start This compound Intermediate1 Difluoromalononitrile Start->Intermediate1 Dehydration (e.g., P₂O₅, TFAA) Intermediate2 Difluoro-β-ketoesters Start->Intermediate2 Hydrolysis & Esterification App1 Endothiopeptide Analogs Start->App1 Multi-step Synthesis Intermediate3 Fluorinated Heterocycles Intermediate1->Intermediate3 Cyclocondensation Intermediate2->Intermediate3 Cyclocondensation App2 Enzyme Inhibitors Intermediate3->App2 App3 Bioactive Scaffolds Intermediate3->App3

Caption: Key synthetic routes starting from this compound to generate valuable intermediates.

Protocol 1: Dehydration to 2,2-Difluoromalononitrile

Objective: To convert this compound into the highly reactive 2,2-Difluoromalononitrile, a precursor for many fluorinated heterocyclic systems.

Rationale: The conversion of amides to nitriles is a fundamental transformation. In this case, it unmasks two electrophilic carbon centers and highly acidic alpha-protons (if any were present), making the resulting dinitrile an excellent partner in cyclocondensation reactions. Trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine is an effective and common reagent system for this transformation under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (3.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve/suspend it in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (3.0 eq) to the mixture and stir for 5 minutes.

  • Reagent Addition: Add TFAA (2.5 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Causality Note: The slow addition of the highly reactive TFAA prevents exothermic runaway reactions and side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of NaHCO₃. Safety Note: Quenching is exothermic and will release CO₂ gas. Perform in a well-ventilated fume hood.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude 2,2-Difluoromalononitrile can be purified by silica gel column chromatography or distillation, depending on its physical properties.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (¹H NMR, ¹⁹F NMR, ¹³C NMR, IR) of the final product. The disappearance of the amide N-H protons and the appearance of a nitrile stretch (~2250 cm⁻¹) in the IR spectrum are key indicators.

Protocol 2: Workflow for Synthesis of a Fluorinated Pyrazole Derivative

Objective: To illustrate the use of a this compound derivative in the construction of a bioactive heterocyclic scaffold. This protocol is a conceptual workflow.

Rationale: Fluorinated pyrazoles are prevalent motifs in medicinal chemistry, found in drugs such as Celecoxib (though not difluorinated at that position). This workflow demonstrates how the difluorinated core can be incorporated via a cyclocondensation reaction, a robust and widely used strategy for heterocycle synthesis.

Visualization: Pyrazole Synthesis Workflow

G A Step A: Hydrolysis & Krapcho Decarboxylation of This compound B Intermediate: Ethyl 2,2-difluoroacetate A->B H₃O⁺, EtOH, heat C Step B: Claisen Condensation with Acetophenone B->C NaOEt D Intermediate: 1-Phenyl-3,3-difluoro-1,3-propanedione C->D E Step C: Cyclocondensation with Hydrazine D->E H₂NNH₂ F Final Product: 3-Phenyl-5-(difluoromethyl)pyrazole E->F

Caption: A multi-step workflow transforming this compound into a fluorinated pyrazole.

Methodology Outline:

  • Step A: Generation of a Difluoroacetate Intermediate: this compound is first hydrolyzed under acidic conditions to 2,2-difluoromalonic acid, which is then esterified and subjected to decarboxylation (e.g., Krapcho conditions) to yield a difluoroacetate ester. This converts the diamide into a more versatile mono-ester building block.

  • Step B: Formation of a β-Diketone: The resulting ethyl 2,2-difluoroacetate is treated with a base (e.g., sodium ethoxide) and condensed with an appropriate ketone (e.g., acetophenone) in a Claisen condensation. This creates a 1,3-dicarbonyl equivalent, which is the direct precursor for cyclization. Expert Insight: The choice of base and solvent is critical here to favor the desired condensation over self-condensation or decomposition.

  • Step C: Cyclocondensation with Hydrazine: The synthesized 1-phenyl-3,3-difluoro-1,3-propanedione is reacted with hydrazine hydrate in a suitable solvent like ethanol. The bifunctional hydrazine reacts with both carbonyls (or their enol forms) to form the five-membered pyrazole ring, incorporating the difluoromethylene group into the final heterocyclic core.

This modular workflow allows for significant diversity. By changing the ketone in Step B and using substituted hydrazines in Step C, a large library of fluorinated pyrazole analogs can be rapidly generated for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than just a fluorinated chemical; it is a strategic entry point for installing the prized gem-difluoromethylene group into complex molecules. Its utility in creating metabolically robust and conformationally constrained analogs makes it a high-value building block in overcoming common challenges in drug discovery, such as poor metabolic stability and off-target activity. As synthetic methodologies continue to advance, the applications of versatile building blocks like this compound will undoubtedly expand, further solidifying the role of fluorine chemistry in the development of next-generation therapeutics.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link][12]
  • Macmillan Group, Princeton University. (2024).
  • Nguyen, B., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link][8]
  • ResearchGate. (2023). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III)
  • Ni, C., & Hu, J. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Chemical Reviews. [Link][2]
  • ResearchGate. (2008).
  • Pessôa, B. S., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link][6]
  • Universität Münster. (2019). New building blocks for drug discovery. [Link][1]
  • ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link][13]
  • PubChem. (n.d.). This compound. [Link][14]
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link][11]
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link][5]
  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal. [Link][15]
  • Halocarbon Life Sciences. (2020).
  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link][4]

Sources

Topic: A Comprehensive Guide to the Synthesis of 2,2-Difluoromalonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,2-Difluoromalonamide Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of rational drug design. The 2,2-difluoromethylene (CF₂) group is of particular interest as a non-hydrolyzable bioisostere of a carbonyl group and a stable mimic of a gem-dimethyl group. When integrated into a malonamide framework, the resulting this compound core offers a unique combination of conformational rigidity, altered electronic properties, and enhanced metabolic stability. These derivatives are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, focusing on the robust and widely applicable method of ester aminolysis. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and offer insights into potential challenges and troubleshooting.

Synthetic Strategy: From Ester to Amide

The most direct and common pathway to 2,2-difluoromalonamides is the aminolysis of a suitable dialkyl 2,2-difluoromalonate, typically diethyl 2,2-difluoromalonate. This precursor is commercially available or can be synthesized via methods such as the direct fluorination of diethyl malonate.[1]

The core transformation is a nucleophilic acyl substitution reaction. An amine (ammonia for the parent diamide, or a primary/secondary amine for N-substituted derivatives) acts as the nucleophile, attacking the electrophilic carbonyl carbons of the ester. The strong electron-withdrawing nature of the adjacent CF₂ group significantly activates the carbonyls, facilitating the reaction.

While direct aminolysis is highly effective, it is worth noting that modern catalytic methods for amide bond formation are emerging as greener alternatives, often avoiding stoichiometric byproducts.[2][3] These can involve catalysts based on boron, titanium, or other Lewis acids to facilitate the reaction under milder conditions.[4][5][6] However, the direct aminolysis approach remains a fundamental and reliable method for laboratory-scale synthesis.

Experimental Workflow Overview

The synthesis follows a logical progression from starting materials to the purified, characterized final product. This workflow ensures reproducibility and high purity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation Reagents 1. Diethyl 2,2-Difluoromalonate 2. Amine (≥ 2 equiv.) 3. Solvent (e.g., EtOH) Setup Combine reagents in flask Stir at specified temperature (e.g., RT to Reflux) Reagents->Setup Monitor Monitor progress via TLC (Disappearance of ester) Setup->Monitor Reaction Time (e.g., 12-48 h) Workup Solvent removal (Rotary Evaporation) Monitor->Workup Upon completion Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Final Product: This compound Derivative Characterize->Final

Caption: General experimental workflow for the synthesis of this compound derivatives.

Detailed Protocol: Synthesis of this compound

This protocol details the synthesis of the parent this compound via ammonolysis, a specific application of the general aminolysis reaction.[7] The principles are directly adaptable for N-substituted derivatives by replacing aqueous ammonia with the desired primary or secondary amine.

4.1. Materials and Equipment

  • Reagents: Diethyl 2,2-difluoromalonate, Aqueous Ammonia (28-30%), Ethanol (anhydrous), Ethyl Acetate, Hexanes, Magnesium Sulfate (anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), Buchner funnel, standard glassware.

4.2. Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2,2-difluoromalonate (5.0 g, 25.7 mmol) in ethanol (25 mL).

    • Causality: Ethanol is chosen as the solvent because it is polar enough to dissolve the starting ester and is miscible with aqueous ammonia, creating a homogenous reaction medium.

  • Amine Addition: To the stirred solution, add concentrated aqueous ammonia (15 mL, ~220 mmol, ~8.5 equivalents) dropwise at room temperature.

    • Causality: A large excess of the amine nucleophile is used to drive the equilibrium towards the amide product, ensuring complete conversion of both ester groups.[8] The reaction is typically exothermic; slow addition helps to control the initial temperature rise.

  • Reaction: Seal the flask (or equip with a reflux condenser if heating) and stir the mixture vigorously at room temperature for 24-48 hours.

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent). The starting ester will have a higher Rf value than the more polar amide product. The reaction is complete upon the disappearance of the starting ester spot.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia. A white solid should precipitate.

  • Purification (Recrystallization):

    • Suspend the crude white solid in a minimal amount of cold water and collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of additional cold water.

    • Causality: This step removes any water-soluble inorganic salts or residual ammonium salts.

    • Recrystallize the crude product from a suitable solvent system, such as hot ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

    • Dry the purified product under vacuum.

4.3. Expected Characterization Data (for this compound)

  • ¹H NMR (DMSO-d₆): δ ~8.0-8.2 (br s, 4H, -NH₂ ).

  • ¹³C NMR (DMSO-d₆): δ ~162 (t, C =O), ~112 (t, C F₂). The triplet multiplicity arises from coupling to the two fluorine atoms.

  • ¹⁹F NMR (DMSO-d₆): δ ~ -115 (s).

  • IR (KBr, cm⁻¹): ~3400, 3200 (N-H stretch), ~1700 (C=O stretch, Amide I), ~1100 (C-F stretch).

  • Mass Spec (ESI+): m/z = 125.0 [M+H]⁺.

Reaction Mechanism: Nucleophilic Acyl Substitution

The aminolysis of an ester proceeds via a two-step nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, and the alkoxide serves as the leaving group.

Caption: Mechanism of ester aminolysis via a tetrahedral intermediate.

Scope and Data Summary

The protocol is highly versatile and can be applied to a wide range of primary and secondary amines to generate a library of N-substituted this compound derivatives.

EntryAmineConditionsYield (%)
1Aqueous AmmoniaEtOH, RT, 48h85-95%
2BenzylamineNeat, 80°C, 12h~90%
3AnilineToluene, Reflux, 24h70-80%
4PiperidineTHF, RT, 24h>95%
5DiethylamineNeat, RT, 72h65-75%

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Sterically hindered amine.Increase reaction time and/or temperature. For very unreactive amines, consider a catalytic approach.[9]
Formation of Mono-amide Insufficient amount of amine. Short reaction time.Ensure at least 2.2 equivalents of amine are used. Increase reaction time and monitor by TLC until the mono-amide intermediate is consumed.
Difficult Purification Product is highly polar or water-soluble.Avoid aqueous work-up if the product has high water solubility. Purify by silica gel chromatography using a polar eluent system (e.g., DCM/Methanol).
Low Yield Amine is volatile and escaped the reaction vessel. Product loss during work-up or recrystallization.If using a low-boiling amine (e.g., methylamine), conduct the reaction in a sealed pressure vessel. Optimize recrystallization solvent and minimize transfer steps.

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Diethyl 2,2-difluoromalonate can be irritating. Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle with care.

  • Reactions: Aminolysis reactions can be exothermic. Use caution during the addition of reagents. If heating, use a controlled heating source (e.g., heating mantle with a temperature controller) and ensure the condenser is properly functioning.

References

  • Catalytic Amidation Reactions. (n.d.). University College London.
  • Gagnon, A., & Fillion, E. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
  • O'Hagan, D., & Rzepa, H. S. (1997). A process for the preparation of esters. Google Patents (WO1997000848A1).
  • Reddy, K. S., & Dmochowski, I. J. (2024). TiF₄-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate.
  • Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to ??-keto amides and ??-enamino carboxamides. (n.d.). ResearchGate.
  • Reddy, K. S., et al. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. PubMed.
  • Mahdavi, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed.
  • ChemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube.
  • Menger, F. M., & Smith, J. H. (1970). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic.
  • Neto, B. A. D., et al. (2012). Catalytic aminolysis from esters and carboxylic acids in ionic liquids. Blucher Proceedings.
  • Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021). PMC - NIH.

Sources

The Strategic Application of 2,2-Difluoromalonamide in the Synthesis of Fluorinated Heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, have led to a significant number of successful pharmaceuticals and advanced materials.[1] Among the diverse array of fluorinating reagents and fluorinated building blocks, 2,2-difluoromalonamide emerges as a versatile and strategic precursor for the synthesis of gem-difluoro-containing scaffolds, particularly sulfur-containing heterocycles. This guide provides an in-depth exploration of the application of this compound in fluorination reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Gem-Difluoromethylene Group and the Role of this compound

The gem-difluoromethylene (-CF2-) group is a highly sought-after motif in medicinal chemistry. It can act as a bioisostere for a carbonyl group or an ether linkage, profoundly influencing the conformational preferences and electronic properties of a molecule without significantly increasing its steric bulk. This subtle yet powerful modification can lead to improved binding affinity to biological targets and enhanced pharmacokinetic profiles.

This compound (CAS No: 425-99-0) is a white crystalline solid that serves as a valuable starting material for the introduction of the -CF2- unit.[2] While not a direct fluorinating agent in the classical sense, its strategic utility lies in its transformation into more reactive intermediates, which then act as building blocks for complex fluorinated molecules. This guide will focus on a key two-step synthetic strategy: the thionation of this compound to 2,2-difluoromalonodithioamide, followed by the cyclization of this intermediate to afford valuable fluorinated heterocycles.

Core Synthetic Strategy: From Amide to Thioamide to Heterocycle

The primary application detailed in this guide revolves around the conversion of the amide functionalities of this compound into thioamides, which are then utilized in cyclization reactions. This transformation unlocks a powerful pathway for the synthesis of a variety of fluorinated five- and six-membered sulfur-containing heterocycles.

Caption: The generally accepted mechanism for the thionation of amides.

Experimental Protocol: Synthesis of 2,2-Difluoromalonodithioamide

This protocol describes a general procedure for the synthesis of 2,2-difluoromalonodithioamide from this compound using Lawesson's reagent.

Materials:

  • This compound

  • Lawesson's Reagent

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (1.1 eq) to the solution. The stoichiometry is critical; an excess of Lawesson's reagent can lead to side products, while an insufficient amount will result in incomplete conversion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2,2-difluoromalonodithioamide as a solid.

Trustworthiness (Self-Validating System):

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the optimal reaction time and prevents the formation of degradation products from prolonged heating. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates a successful reaction.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods. 1H NMR will show a characteristic shift of the amide protons, while 13C NMR will confirm the presence of the C=S carbon. Mass spectrometry will confirm the molecular weight of the product.

PART 2: Application of 2,2-Difluoromalonodithioamide in Heterocycle Synthesis

2,2-Difluoromalonodithioamide is a versatile building block for the synthesis of various fluorinated heterocycles. Its two thioamide functionalities can react with a range of electrophiles to construct five- and six-membered ring systems.

Synthesis of Fluorinated Thiophenes

One of the key applications of 2,2-difluoromalonodithioamide is in the synthesis of fluorinated thiophenes. This is typically achieved through reaction with α-haloketones or other 1,4-dielectrophiles.

Experimental Protocol: Synthesis of a 3,4-Diamino-2,5-disubstituted-thiophene Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated thiophene derivative from 2,2-difluoromalonodithioamide.

Materials:

  • 2,2-Difluoromalonodithioamide

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Base (e.g., sodium ethoxide or triethylamine)

  • Ethanol (or other suitable protic solvent)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Dissolve 2,2-difluoromalonodithioamide (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add the base (2.2 eq) to the solution and stir for 15 minutes at room temperature. The base deprotonates the thioamide nitrogens, increasing their nucleophilicity.

  • Electrophile Addition: Add the α-bromoketone (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding water. The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography.

Trustworthiness (Self-Validating System):

  • Stoichiometric Control: The use of two equivalents of the α-haloketone and base is crucial for the double alkylation and subsequent cyclization to form the thiophene ring.

  • Product Characterization: The final product should be thoroughly characterized by NMR (1H, 13C, 19F) and mass spectrometry to confirm the formation of the desired thiophene ring and the retention of the gem-difluoro group.

Data Presentation

CompoundStarting MaterialReagentSolventYield (%)
2,2-DifluoromalonodithioamideThis compoundLawesson's ReagentToluene~70-85
Fluorinated Thiophene2,2-Difluoromalonodithioamideα-Bromoketone, BaseEthanol~60-80

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Lawesson's reagent has a strong, unpleasant odor and should also be handled in a fume hood. The thionation reaction produces hydrogen sulfide as a byproduct, which is toxic and flammable. Therefore, the reaction should be conducted in a well-ventilated area, and any off-gassing should be appropriately scrubbed.

Conclusion

This compound serves as a strategic and valuable precursor in the synthesis of fluorinated compounds. Its conversion to 2,2-difluoromalonodithioamide opens up a rich area of chemistry for the construction of diverse, biologically relevant sulfur-containing heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and materials science.

References

  • Ozturk, T.; Ertas, E.; Mert, O. A Berzelius Reagent, Phosphorus Pentasulfide (P4S10), in Organic Syntheses. Chem. Rev.2007, 107 (11), 5210–5278. [Link]
  • Legnani, L.; et al. Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson’s Reagent. J. Org. Chem.2016, 81 (16), 6897–6905. [Link]
  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359. [Link]

Sources

Harnessing the Power of Fluorine: A Detailed Protocol for Amide Coupling with 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Role of the Gem-Difluoro Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for optimizing drug candidates.[1][2] Among these, the gem-difluoroalkane motif (CF2) is of particular interest. It serves as a metabolically stable bioisostere for carbonyl, hydroxyl, thiol, or amine groups, profoundly influencing a molecule's physicochemical properties.[2][3][4][5] The introduction of a CF2 group can enhance metabolic stability by blocking oxidative pathways, improve lipophilicity and membrane permeability, and modulate binding affinity through unique electronic effects and the ability of an adjacent C-H bond to act as a weak hydrogen bond donor.[3][4][6]

2,2-Difluoromalonamide is a valuable building block that installs a difluoromethylene group flanked by two amide functionalities. However, the powerful electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the amide nitrogens. This presents a considerable challenge for standard amide coupling procedures, often resulting in low or no yield.[7][8]

This guide provides a comprehensive, field-proven protocol for the successful amide coupling of this compound with carboxylic acids. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step workflow, and offer a robust troubleshooting guide to empower researchers in synthesizing these valuable compounds.

Mechanism and Rationale: Overcoming the Challenge of Electron-Deficient Amines

Standard amide bond formation is a condensation reaction that requires the activation of a carboxylic acid to overcome a significant kinetic barrier.[9] This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine.[9][10]

The Choice of Coupling Reagent: Why HATU is Superior for this Application

For challenging substrates, such as the electron-deficient this compound, the choice of coupling reagent is critical.[11] While carbodiimides like EDC are common, they often require additives like HOBt to form an active ester and can be less effective for unreactive amines.[10][12][13][14]

We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a uronium-based coupling reagent. HATU offers several advantages in this context:

  • High Reactivity: It rapidly converts carboxylic acids into highly reactive OAt-active esters.[15][16]

  • Reduced Side Reactions: The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety is thought to accelerate the coupling step, minimizing side reactions.[10][15]

  • Proven Efficacy: It is well-established for its ability to overcome steric hindrance and couple electron-deficient substrates where other reagents fail.[16][17]

The HATU-mediated coupling mechanism proceeds as follows[10][15][16]:

  • A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.

  • The resulting carboxylate anion attacks the electron-deficient carbon of HATU.

  • This forms a highly reactive OAt-active ester intermediate and releases a tetramethylurea byproduct.

  • The amine (this compound) then attacks the carbonyl carbon of the active ester to form the tetrahedral intermediate, which collapses to yield the final amide product and regenerates HOAt.

Critical Reaction Parameters
  • Base: A non-nucleophilic organic base like DIPEA is essential. It facilitates the deprotonation of the carboxylic acid without competing as a nucleophile.[7][16]

  • Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are required to dissolve the reactants and prevent hydrolysis of the activated intermediates.[7][10]

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, significantly reducing the yield.[7] It is crucial to use anhydrous solvents and reagents.

Experimental Protocol: Synthesis of N-(2,2-difluoro-2-carbamoylacetyl)benzamide

This section provides a detailed, step-by-step procedure for the monocoupling of this compound with benzoic acid as a model substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Benzoic Acid≥99.5%Standard VendorMust be dry.
This compound≥97%Standard VendorStore in a desiccator.
HATU≥98%Standard VendorStore under inert gas, handle quickly.
DIPEA≥99.5%, anhydrousStandard VendorUse a fresh bottle or freshly distilled.
DMFAnhydrous, ≥99.8%Standard VendorUse from a sealed bottle.
Dichloromethane (DCM)ACS GradeStandard VendorFor extraction.
Ethyl AcetateACS GradeStandard VendorFor extraction and chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated aq. NH4ClN/ALab PreparedFor workup.
Saturated aq. NaHCO3N/ALab PreparedFor workup.
BrineN/ALab PreparedFor workup.
Anhydrous MgSO4 or Na2SO4N/AStandard VendorFor drying organic layers.
Silica Gel230-400 meshStandard VendorFor column chromatography.
Step-by-Step Methodology

This protocol is based on a 0.5 mmol scale of the limiting reagent, benzoic acid.

  • Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add benzoic acid (61.1 mg, 0.50 mmol, 1.0 equiv.).

    • Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Pre-activation of Carboxylic Acid:

    • To the stirred solution, add HATU (228.1 mg, 0.60 mmol, 1.2 equiv.).

    • Add DIPEA (0.22 mL, 1.25 mmol, 2.5 equiv.) dropwise.

    • Stir the mixture at room temperature for 15-30 minutes. The solution may change color. This step is crucial for forming the OAt-active ester.[7]

  • Amine Addition and Coupling:

    • In a separate vial, dissolve this compound (68.2 mg, 0.55 mmol, 1.1 equiv.) in anhydrous DMF (2 mL).

    • Add the this compound solution to the reaction flask.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

    • To check by TLC, spot the reaction mixture on a silica plate and elute with a solvent system like 50-70% Ethyl Acetate in Hexanes. Visualize under UV light. The reaction is complete when the benzoic acid spot has been consumed. Reaction times can range from 4 to 24 hours.

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and Ethyl Acetate (20 mL).

    • Wash the organic layer sequentially with:

      • Saturated aqueous NH4Cl (2 x 15 mL) to remove excess DIPEA.

      • Saturated aqueous NaHCO3 (2 x 15 mL) to remove unreacted benzoic acid and HOAt.

      • Brine (1 x 15 mL) to reduce the water content in the organic layer.[7]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product will likely be a solid or oil. Purify by flash column chromatography on silica gel.[19]

    • A typical gradient elution would be from 20% to 80% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Benzoic Acid in Anhydrous DMF activate Add HATU & DIPEA Stir 15-30 min (Pre-activation) prep_acid->activate prep_amine Dissolve Difluoromalonamide in Anhydrous DMF couple Add Amine Solution Stir at RT (4-24h) prep_amine->couple activate->couple monitor Monitor by TLC/LC-MS couple->monitor quench Quench with Water & Extract with EtOAc monitor->quench wash Aqueous Washes (NH4Cl, NaHCO3, Brine) quench->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

Data Interpretation and Characterization

Confirming the structure and purity of the final product is essential. The following table summarizes the expected analytical data for the model product, N-(2,2-difluoro-2-carbamoylacetyl)benzamide.

TechniqueExpected ResultInterpretation
¹H NMR Phenyl protons (multiplets), two distinct NH2 signals (broad singlets).Confirms the presence of the benzoyl group and the two non-equivalent amide protons.
¹³C NMR Aromatic carbons, three carbonyl carbons (C=O), one CF2 carbon (triplet due to C-F coupling).Confirms the carbon skeleton and the presence of the key CF2 group.
¹⁹F NMR One signal (singlet or triplet depending on H-F coupling).The most definitive technique to confirm the presence and environment of the fluorine atoms.
LC-MS (ESI+) A peak at [M+H]⁺ = 229.05, [M+Na]⁺ = 251.03.Confirms the molecular weight of the desired product.
HPLC A single major peak.Indicates the purity of the isolated compound.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides systematic solutions.[7][11]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete carboxylic acid activation. 2. Hydrolysis of reagents or intermediates. 3. Low nucleophilicity of this compound.1. Use fresh, high-quality HATU. Increase pre-activation time to 45 min. 2. Ensure all glassware is oven-dried. Use fresh anhydrous solvents and reagents. 3. Increase reaction time (up to 24h) or gently heat the reaction (e.g., 40-50 °C).
Multiple Products/ Side Reactions 1. Di-acylation of this compound. 2. Reaction of DIPEA with the active ester.1. Use a slight excess of the amine (1.1-1.2 equiv.) relative to the carboxylic acid to favor mono-acylation. 2. Ensure the base is added slowly and the reaction is well-stirred.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Byproducts (tetramethylurea, HOAt) co-elute with the product.1. Use a more polar eluent system for column chromatography (e.g., add 1-5% Methanol to DCM). Consider using reversed-phase HPLC for highly polar compounds.[19] 2. Ensure the aqueous workup is performed thoroughly to remove the majority of water-soluble byproducts before chromatography.
Troubleshooting Decision Tree

G cluster_yield Low or No Yield cluster_purity Purity Issues start Problem Encountered yield_q1 Reagents fresh? Anhydrous conditions? start->yield_q1 purity_q1 Thorough workup? start->purity_q1 yield_s1a Use fresh HATU/DIPEA. Use anhydrous solvents. yield_q1->yield_s1a No yield_s1b Extend pre-activation and reaction times. yield_q1->yield_s1b Yes yield_s1c Consider gentle heating (40-50 °C). yield_s1b->yield_s1c purity_s1a Repeat aqueous washes. purity_q1->purity_s1a No purity_s1b Optimize chromatography: - Change solvent system - Add MeOH modifier - Try reversed-phase purity_q1->purity_s1b Yes

Caption: A logical approach to troubleshooting amide coupling.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Mykhailiuk, P. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Koenigs, R. M., et al. (2018). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC - NIH.
  • Al-aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.
  • ChemistryViews. (2017). Synthesis of gem-Difluoroalkenes.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent.
  • S. Delarue, et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.
  • Feng, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH.
  • Roda, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.

Sources

Application Note: 2,2-Difluoromalonamide as a Versatile Building Block for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] 2,2-Difluoromalonamide (C₃H₄F₂N₂O₂, CAS 425-99-0) has emerged as a highly valuable and versatile C3 building block for the construction of gem-difluorinated heterocyclic systems.[3][4] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, activate the central carbon for nucleophilic attack and facilitate cyclocondensation reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic cores, including detailed, field-tested protocols for preparing 5,5-difluorobarbiturates and related pyrimidine derivatives. We delve into the mechanistic rationale behind experimental choices and offer practical insights for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of the gem-Difluoro Motif

The gem-difluoromethylene group (CF₂) is a critical pharmacophore in drug design. It serves as a non-hydrolyzable isostere for a carbonyl group or a metabolically labile methylene group adjacent to a heteroatom. The introduction of this motif can significantly enhance the pharmacokinetic profile of a drug candidate by blocking metabolic oxidation.[1] this compound provides a direct and efficient entry point to heterocycles containing this valuable functionality. As a white, crystalline solid soluble in polar organic solvents, it is a convenient reagent for a variety of synthetic transformations.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 425-99-0[5]
Molecular Formula C₃H₄F₂N₂O₂[6]
Molecular Weight 138.07 g/mol [5][6]
Appearance White to Off-White Solid[3][4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Melting Point 206-207°C[4]

Core Application: Synthesis of 5,5-Difluorobarbiturates

One of the most powerful applications of this compound is in the synthesis of 5,5-difluorobarbiturates and their thio-analogues. These compounds are important targets in medicinal chemistry, serving as scaffolds for potential therapeutics. The synthesis relies on a classical cyclocondensation reaction with urea or thiourea, driven by a strong base like sodium ethoxide.

The reaction proceeds via a base-mediated double condensation. The base (e.g., ethoxide) deprotonates the amide nitrogen of urea, which then acts as a nucleophile. It attacks one of the carbonyl carbons of this compound. An intramolecular condensation and dehydration follow, leading to the formation of the stable six-membered heterocyclic ring. The presence of the gem-difluoro group enhances the electrophilicity of the amide carbonyls, facilitating the cyclization process.

G cluster_reactants Reactants cluster_products Products DFM This compound process + NU Urea (X=O) or Thiourea (X=S) Barbiturate 5,5-Difluorobarbiturate (X=O) or Thiobarbiturate (X=S) reaction process->reaction NaOEt, EtOH Reflux reaction->Barbiturate

Caption: General synthesis of 5,5-difluorobarbiturates.

This protocol describes the preparation of 5,5-difluorobarbituric acid from this compound and urea.

Materials:

  • This compound (1.0 eq)

  • Urea (1.1 eq)

  • Sodium metal (2.2 eq)

  • Absolute Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

Procedure:

  • Preparation of Sodium Ethoxide (NaOEt): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal to absolute ethanol at 0°C. Causality Note: This exothermic reaction generates the strong base NaOEt in situ. Performing this at 0°C and under inert gas prevents side reactions and ensures the base is anhydrous, which is critical for the subsequent condensation.

  • Reactant Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound and urea.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. Expertise Note: The reaction progress can be tracked by the disappearance of the starting malonamide. A suitable solvent system for TLC would be Ethyl Acetate/Hexane.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. To the resulting solid, add water to dissolve the sodium salt of the product.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with concentrated HCl to pH ~2. A white precipitate of 5,5-difluorobarbituric acid will form. Trustworthiness Note: Slow addition of acid at low temperature is crucial to control the exotherm and obtain a crystalline, easily filterable product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from hot water if necessary.

This protocol is a direct analogue of Protocol 1, substituting thiourea for urea.

Materials:

  • Follow Protocol 1, replacing Urea with Thiourea (1.1 eq).

Procedure:

  • The procedure is identical to Protocol 1. The resulting product will be 5,5-difluoro-2-thiobarbituric acid. Thiobarbiturates may have different solubility profiles, so recrystallization solvents may need to be optimized (e.g., Ethanol/water mixtures).

Table 2: Comparative Data for Barbiturate Synthesis

ParameterProtocol 1 (Barbiturate)Protocol 2 (Thiobarbiturate)
Key Binucleophile UreaThiourea
Typical Reaction Time 4-6 hours5-7 hours
Typical Yield 75-85%70-80%
Appearance White crystalline solidPale yellow solid
Key Characterization ¹⁹F NMR singlet, ¹³C NMR (CF₂) triplet¹⁹F NMR singlet, ¹³C NMR (CF₂) triplet, C=S signal

Extending the Synthetic Utility: Reaction with Other Binucleophiles

The reactivity of this compound is not limited to urea. It serves as a universal precursor for various 5,5-difluorinated six-membered heterocycles by reacting with a range of 1,3-binucleophiles. This modular approach allows for the generation of diverse chemical libraries for screening in drug discovery programs.[7]

G cluster_nucleophiles 1,3-Binucleophiles cluster_products Resulting Heterocycles DFM This compound Urea Urea DFM->Urea + Thiourea Thiourea DFM->Thiourea + Guanidine Guanidine DFM->Guanidine + Amidine Amidines DFM->Amidine + Barbiturate 5,5-Difluorobarbiturates Urea->Barbiturate Thiobarbiturate 5,5-Difluoro-thiobarbiturates Thiourea->Thiobarbiturate Pyrimidine1 2-Amino-5,5-difluoro- pyrimidinediones Guanidine->Pyrimidine1 Pyrimidine2 2-Substituted-5,5-difluoro- pyrimidinediones Amidine->Pyrimidine2

Caption: Versatility of this compound in heterocycle synthesis.

This protocol outlines the synthesis using guanidine hydrochloride.

Procedure:

  • Prepare sodium ethoxide in absolute ethanol as described in Protocol 1.

  • Add guanidine hydrochloride (1.1 eq) and stir for 20 minutes. Causality Note: This step neutralizes the HCl salt to liberate the free guanidine base required for the reaction.

  • Add this compound (1.0 eq) to the mixture.

  • Heat to reflux for 6-8 hours, monitoring by TLC.

  • Follow the work-up and acidification steps as detailed in Protocol 1. The resulting product is a highly functionalized difluoropyrimidine derivative, a valuable scaffold in medicinal chemistry.

Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive (wet) base; Hydrolysis of starting material.Ensure use of absolute ethanol and freshly cut sodium. Run the reaction under an inert atmosphere.
Incomplete reaction.Increase reflux time or temperature. Confirm disappearance of starting material by TLC before work-up.
Formation of Byproducts Side reactions due to overly harsh conditions.Use the minimum necessary amount of base. Avoid excessively high temperatures.
Impure starting materials.Check the purity of this compound and the binucleophile before starting.
Product Fails to Precipitate Product is soluble in the acidic aqueous solution.Extract the aqueous layer with a polar organic solvent (e.g., ethyl acetate) after acidification.
Insufficient acidification.Check the pH with indicator paper and add more acid if necessary to ensure it is < 2.

Safety:

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Concentrated HCl is corrosive and should be handled in a fume hood.

  • The preparation of sodium ethoxide is exothermic and generates flammable hydrogen gas. Ensure proper ventilation and absence of ignition sources.

Conclusion

This compound stands out as a robust and highly effective building block for introducing the gem-difluoro motif into heterocyclic systems. The protocols detailed herein for the synthesis of 5,5-difluorobarbiturates and related pyrimidines are scalable, high-yielding, and rely on well-established chemical principles. The straightforward nature of these cyclocondensation reactions, coupled with the modularity offered by using different binucleophiles, makes this compound an indispensable tool for researchers and professionals in drug development and synthetic organic chemistry.

References

  • ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
  • E-Thesis. (2015). Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles.
  • ResearchGate. (n.d.). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • CymitQuimica. (n.d.). CAS 425-99-0: this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 425-99-0.
  • ChemRxiv. (n.d.). Development of a Manufacturing Process for S- 892216 Part I: A Novel Method for Constructing a Multi-Substituted Barbiturate.
  • Google Patents. (n.d.). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Global Substance Registration System. (n.d.). This compound.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

Sources

Application Note & Protocols: 2,2-Difluoromalonamide as a Versatile Nucleophilic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of the reactivity of 2,2-difluoromalonamide with a range of common electrophiles. The introduction of a gem-difluoro moiety is a critical strategy in modern medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a valuable and versatile starting material for this purpose.[2] Unlike traditional active methylene compounds, its reactivity is centered on the nucleophilicity of its amide nitrogens, whose protons are rendered significantly acidic by the powerful inductive effect of the adjacent difluorinated carbon. This document details the principles and provides step-by-step protocols for key transformations, including N-alkylation, N-acylation, and condensation with carbonyl compounds, enabling researchers to leverage this unique building block in their synthetic programs.

Introduction: The Strategic Importance of the Gem-Difluoro Motif

The carbon-fluorine bond is a cornerstone of modern molecular design, prized for its exceptional strength and the unique physicochemical properties it imparts to organic molecules.[3] Specifically, the difluoromethyl group (CF2) is recognized as a lipophilic bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups, capable of acting as a hydrogen bond donor.[4] Its incorporation into drug candidates can profoundly influence pharmacokinetics and pharmacodynamics, often leading to improved bioavailability and metabolic robustness.[1][5]

This compound, a white crystalline solid, is an exemplary scaffold for introducing the CF2 unit.[2] Its structure, F2C(CONH2)2, presents a unique chemical reactivity profile. The two fluorine atoms exert a strong electron-withdrawing effect, significantly increasing the acidity of the four amide (N-H) protons. This electronic feature makes deprotonation highly favorable, creating potent nitrogen-centered nucleophiles that can readily react with a variety of electrophiles. This guide focuses on harnessing this reactivity for predictable and high-yield C-N bond formations.

Core Reactivity: Deprotonation and Nucleophilic Attack

The fundamental reaction pathway for this compound involves the initial deprotonation of one or more N-H protons by a suitable base. The resulting anion is a powerful nucleophile that subsequently attacks an electrophilic center. The choice of base and stoichiometry is critical and dictates whether mono-, di-, tri-, or tetra-substitution occurs. For the protocols herein, we will focus on symmetrical disubstitution for clarity.

Deprotonation cluster_0 Deprotonation DFM F2C(CONH2)2 Anion [F2C(CONH⁻)2]²⁻ DFM->Anion Base 2 eq. Base HB 2 eq. H-Base⁺

Diagram 1. General deprotonation of this compound.

Application I: N,N'-Dialkylation Reactions

N-alkylation provides a direct route to introduce aliphatic or benzylic side chains, significantly expanding the structural diversity of the core molecule. The reaction proceeds via a classical SN2 mechanism, where the deprotonated amide nitrogen attacks the electrophilic carbon of an alkyl halide.

Mechanistic Rationale

The process begins with the complete deprotonation of two N-H protons (one from each amide group) using a strong, non-nucleophilic base like sodium hydride (NaH). This ensures the formation of a dianionic species, maximizing reactivity and preventing side reactions. The resulting dianion then engages in two sequential SN2 substitutions with the alkyl halide electrophile.

Alkylation_Mechanism start F₂C(CONH₂)₂ + 2 NaH dianion [F₂C(CONH⁻)₂]²⁻ Na₂²⁺ (Dianion Intermediate) start->dianion Deprotonation (in THF) product F₂C(CONHR)₂ (N,N'-Dialkylated Product) dianion->product SN2 Attack alkyl_halide 2 R-X (Alkyl Halide) alkyl_halide->product

Diagram 2. Workflow for N,N'-Dialkylation of this compound.

Experimental Protocol: Synthesis of N,N'-Dibenzyl-2,2-difluoromalonamide

This protocol details a representative procedure for dialkylation using benzyl bromide as the electrophile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Benzyl bromide (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Base Addition: In a separate flask, wash the NaH dispersion (2.2 eq) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully suspend the NaH powder in anhydrous THF.

  • Deprotonation: Cool the this compound suspension to 0 °C in an ice bath. Slowly add the NaH suspension via cannula. Rationale: The reaction is exothermic; slow addition at 0 °C controls the rate of hydrogen gas evolution and prevents overheating. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the dianion.

  • Electrophile Addition: Dissolve benzyl bromide (2.2 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Rationale: A slow addition of the electrophile maintains a low concentration to minimize potential side reactions.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C. Rationale: NH4Cl is a mild proton source that neutralizes any remaining base and protonates the product.

  • Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N,N'-dibenzyl-2,2-difluoromalonamide.

Substrate Scope & Conditions
Electrophile (R-X)BaseSolventTypical Yield (%)
Benzyl BromideNaHTHF85-95%
Ethyl IodideNaHDMF80-90%
Propargyl BromideKHMDSTHF75-85%
Allyl ChlorideNaHTHF/DMF80-90%

Application II: N,N'-Diacylation Reactions

Acylation of this compound with electrophiles like acyl chlorides or anhydrides yields N,N'-diacyl-2,2-difluoromalonamides (diimides). These products are valuable intermediates for synthesizing more complex heterocyclic structures or can serve as protected amide derivatives.

Mechanistic Rationale

The mechanism is analogous to alkylation, involving deprotonation followed by nucleophilic attack. However, the electrophile is now the carbonyl carbon of an acyl chloride. The reaction is typically faster than alkylation. A non-nucleophilic organic base like triethylamine or pyridine can often be used as a proton scavenger, although stronger bases may be required for complete conversion.

Acylation_Mechanism start F₂C(CONH₂)₂ intermediate Nucleophilic Attack start->intermediate Deprotonation base 2 eq. Base (e.g., Et₃N) base->intermediate acyl_chloride 2 eq. R-COCl (Acyl Chloride) acyl_chloride->intermediate product F₂C(CONHCOR)₂ (N,N'-Diacylated Product) intermediate->product Chloride Elimination

Diagram 3. General workflow for N,N'-Diacylation.

Experimental Protocol: Synthesis of N,N'-Dibenzoyl-2,2-difluoromalonamide

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Benzoyl chloride (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Setup: In an oven-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 eq) to the solution. Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion.

  • Electrophile Addition: Cool the mixture to 0 °C. Add benzoyl chloride (2.2 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1 M HCl, saturated aqueous NaHCO3, and brine. Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted benzoyl chloride.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final product.

Application III: Condensation with Carbonyl Electrophiles

The reaction of this compound with aldehydes or ketones deviates from the classic Knoevenagel condensation, which requires an active methylene group.[6] Instead, this transformation involves the nucleophilic attack of the amide nitrogen onto the carbonyl carbon.

Principle and Rationale

Under acidic conditions with removal of water, the amide can add to an aldehyde to form an N-acyl imine or a related dehydrated product. The reaction is typically performed with a catalytic amount of acid (e.g., p-toluenesulfonic acid) and a Dean-Stark apparatus to remove the water formed, thereby driving the equilibrium toward the product.

Experimental Protocol: Condensation with Benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (2.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reagents: Add this compound (1.0 eq), benzaldehyde (2.1 eq), p-TsOH (0.1 eq), and toluene to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Rationale: The continuous removal of water is essential to shift the reaction equilibrium towards the formation of the dehydrated condensation product.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via column chromatography or recrystallization.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under an inert atmosphere. Acyl chlorides are corrosive and lachrymatory. Alkyl halides are often toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a powerful and adaptable building block for introducing the gem-difluoro structural unit into organic molecules. Its reactivity, governed by the acidic N-H protons, allows for straightforward and high-yielding N-alkylation and N-acylation reactions with a wide range of electrophiles. Furthermore, its ability to undergo condensation reactions with carbonyls opens additional avenues for synthetic diversification. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in the synthesis of novel, high-value fluorinated compounds.

References

  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • Thompson, D. C., & Ziegler, D. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Free Radical Biology and Medicine.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Carbon–Fluorine Bond Formation. Nature.
  • YouTube (2020). Alkylation of active methylene compounds and conversion into Ketones.
  • Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.
  • Wikipedia (n.d.). Knoevenagel condensation.
  • Organic Chemistry Portal (n.d.). Knoevenagel Condensation Doebner Modification.
  • Chemistry Stack Exchange (2016). Active methylene group nucleophilic substitution.
  • MDPI (2022). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer.
  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
  • PubMed (2024). Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides.
  • PubMed (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation.
  • Tokyo University of Agriculture and Technology (n.d.). Carbon-fluorine bond scission & reconstruction: new synthetic method for organofluorine compounds by insertion reaction of.
  • ResearchGate (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes....
  • ResearchGate (2011). Carbon-fluorine bond formation.
  • Organic Chemistry Portal (n.d.). Substituted active methylene synthesis by alkylation.
  • ResearchGate (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.
  • Royal Society of Chemistry (2020). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.
  • Scribd (n.d.). Active Methylene Compounds and Named Reactions-1.
  • PubMed (2008). Carbon-fluorine bond formation.
  • Global Substance Registration System (n.d.). This compound.
  • YouTube (2018). Knoevenagel condensation.
  • PubMed (2016). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol.
  • MDPI (2011). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose.
  • PubMed Central (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
  • Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism.
  • The Buchwald Research Group (n.d.). Carbon–Fluorine Bond Formation.
  • PubMed Central (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • MDPI (2020). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
  • YouTube (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement.

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2,2-Difluoromalonamide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2,2-difluoromalonamide, a critical building block in modern drug discovery. The protocol details a robust and efficient amidation of diethyl 2,2-difluoromalonate with anhydrous ammonia. We delve into the rationale behind key process parameters, safety protocols for handling hazardous reagents, and analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (C₃H₄F₂N₂O₂) is a valuable difluorinated building block, sought after for its utility in synthesizing a variety of fluorine-containing heterocyclic compounds and peptide analogs.[3] Its gem-difluoro motif can act as a bioisosteric replacement for carbonyl groups or other functionalities, offering unique electronic and conformational properties to parent molecules.[2] As the demand for complex fluorinated drug candidates grows, the need for reliable and scalable synthetic routes to key intermediates like this compound is paramount.[4][5][6]

This application note outlines a validated, scalable process for the synthesis of this compound, focusing on operational safety, process efficiency, and product purity.

Synthetic Strategy: Amidation of Diethyl 2,2-Difluoromalonate

The most direct and industrially scalable route to this compound is the amidation of a suitable dialkyl 2,2-difluoromalonate precursor. We have selected diethyl 2,2-difluoromalonate as the starting material due to its commercial availability and favorable reactivity.[7] The synthesis proceeds via a nucleophilic acyl substitution reaction with ammonia.

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

Diethyl 2,2-difluoromalonate reacts with excess ammonia to yield this compound and ethanol as a byproduct.

The workflow for this synthesis is designed for scalability and safety, as illustrated in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control prep_reagents Reagent & Equipment Preparation charge_reactor Charge Reactor with Diethyl 2,2-difluoromalonate & Solvent prep_reagents->charge_reactor Proceed prep_safety Safety Protocol Review (PPE, Emergency Plan) prep_safety->charge_reactor Proceed cool Cool Reactor to 0-5 °C charge_reactor->cool ammonia Subsurface Sparge of Anhydrous Ammonia cool->ammonia monitor Monitor Reaction (TLC/LC-MS) ammonia->monitor filter Filter Crude Product monitor->filter Reaction Complete wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry qc Analytical Characterization (NMR, MS, MP, Purity) dry->qc

Figure 1: Overall workflow for the scale-up synthesis of this compound.

Detailed Synthesis Protocol (100 g Scale)

This protocol is optimized for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/Material CAS No. MW ( g/mol ) Quantity Supplier Notes
Diethyl 2,2-difluoromalonate680-65-9196.15100.0 g (0.51 mol)Acros Organics, ≥98%
Anhydrous Ammonia (NH₃)7664-41-717.03~100 g (5.87 mol)Airgas, ≥99.9%
Ethanol (200 Proof)64-17-546.071.0 LDecon Labs, Anhydrous
Deionized Water7732-18-518.02As needed

Equipment:

  • 2 L, 3-neck round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer with a gas-tight bearing

  • Low-temperature thermometer or thermocouple

  • Gas dispersion tube (sparge tube)

  • Dry ice/acetone or circulating chiller bath

  • Cylinder of anhydrous ammonia with a regulator and flow meter

  • Gas scrubber (containing dilute acid, e.g., 1M HCl) to neutralize excess ammonia

  • Buchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

  • Rotary evaporator and vacuum oven

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. This process occurs twice to convert the diester into the diamide.

G start Diethyl 2,2-difluoromalonate intermediate Monoamide Intermediate start->intermediate + NH₃ - EtOH product This compound intermediate->product + NH₃ - EtOH

Figure 2: Simplified reaction mechanism.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system in a well-ventilated chemical fume hood. Ensure the mechanical stirrer provides efficient agitation. Connect the gas inlet to the ammonia cylinder (with regulator and flow meter) via the sparge tube, and the gas outlet to the acid scrubber.

  • Charging the Reactor: Charge the reactor with diethyl 2,2-difluoromalonate (100.0 g, 0.51 mol) and anhydrous ethanol (500 mL). Begin stirring to form a clear solution.

  • Cooling: Immerse the reactor in a cooling bath and cool the internal temperature to 0–5 °C. Causality: This low temperature is crucial to control the exothermic reaction between ammonia and the ester, minimizing potential side reactions and ensuring safe operation.[8]

  • Ammonia Addition: Once the target temperature is reached, begin bubbling anhydrous ammonia through the solution via the sparge tube at a moderate rate (e.g., ~0.5 L/min). Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of this compound will begin to form.

  • Reaction Monitoring: Continue the ammonia addition for approximately 3-4 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material.

  • Reaction Completion & Aging: Once the starting material is consumed, stop the ammonia flow. Allow the reaction slurry to stir at 0–5 °C for an additional hour to ensure complete conversion.

  • Product Isolation: Filter the thick white slurry through a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with cold (0–5 °C) ethanol (2 x 100 mL) to remove any unreacted starting material and soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the purified crystals and wash with a small amount of cold solvent.

  • Drying: Dry the pure white crystalline product in a vacuum oven at 50 °C to a constant weight.

Expected Results
Parameter Value
Yield 60-65 g (85-92%)
Appearance White crystalline solid
Melting Point 206-207 °C[3]
Purity (by HPLC) >99%

Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols, primarily due to the use of anhydrous ammonia.

  • Anhydrous Ammonia: A colorless gas with a pungent odor.[8] It is corrosive and can cause severe skin burns and eye damage.[9] Inhalation can lead to severe respiratory irritation or be fatal.[10]

    • Handling: Always handle in a well-ventilated area, preferably a chemical fume hood.[11] Use a dedicated gas cabinet for the cylinder. Ensure all fittings and tubing are rated for ammonia service.[12]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[8][9] An ammonia-specific gas mask or a self-contained breathing apparatus (SCBA) should be readily available for emergencies.

  • This compound & Diethyl 2,2-difluoromalonate: Both compounds are classified as irritants.[7][13] They may cause skin, eye, and respiratory irritation.

    • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][13] Use appropriate PPE as described above.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[11] Personnel should be trained in the specific hazards and emergency procedures for handling anhydrous ammonia.

Analytical Characterization

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • ¹H NMR: To confirm the chemical structure.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.

  • ¹³C NMR: To further confirm the carbon skeleton.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A suitable method would involve a C18 column with a water/acetonitrile mobile phase.[14]

  • Melting Point: To confirm the identity and purity against a reference standard.[3]

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of high-purity this compound. By understanding the causality behind the procedural steps and adhering strictly to the outlined safety measures, researchers and drug development professionals can confidently produce this valuable fluorinated building block for their discovery and development pipelines.

References

  • This compound | C3H4F2N2O2 | CID 260650 - PubChem. (n.d.). PubChem.
  • Lejwoda, K., Gumieniczek, A., Filip, A., & Naumczuk, B. (2024). Two Small Molecule Drugs with Topical Applications, Diflunisal and Naphazoline, and Their Potentially Toxic Photodegradants: Analysis by Chemical and Biological Methods. Pharmaceuticals, 17(9), 1133.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2023). MDPI.
  • Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem. (n.d.). PubChem.
  • Anhydrous Ammonia Handling: Best Practices for Agricultural and Industrial Use. (2024, March 13). Trinity Gas.
  • Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method. (2009).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3568.
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). RSC Medicinal Chemistry, 11(8), 853–862.
  • (19)F applications in drug development and imaging - a review. (2014). Biomedicine & Pharmacotherapy, 68(6), 813–817.
  • Fluorinated Organic Compounds: How to Imagine a Future. (2023). ACS Publications.
  • Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method. (2009). PubMed.
  • Storage and handling of anhydrous ammonia. | Occupational Safety and Health Administration. (n.d.). OSHA.
  • Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem. (n.d.). PubChem.
  • Anhydrous Ammonia: A Comprehensive Guide on Safety Measures, Handling Protocols and Best Practices. (n.d.). CloudSDS.
  • Anhydrous Ammonia: A Comprehensive Guide on Safety Measures, Handling Protocols and Best Practices. (n.d.). CloudSDS.
  • Safely Handling Anhydrous Ammonia. (2023, March 13). C Three Logistics.
  • The Ultimate Guide to Industrial Ammonia Gas: Synthesis, Production, and Applications. (2025, June 9). AET.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). National Institutes of Health (NIH).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). National Institutes of Health (NIH).
  • (19)F applications in drug development and imaging - a review. (2014). PubMed.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2023). MDPI.

Sources

Application Note: Quantitative Analysis of 2,2-Difluoromalonamide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive analytical method for the quantification of 2,2-Difluoromalonamide in solution. Given the increasing interest in fluorinated organic compounds as intermediates in pharmaceutical and materials science, a reliable method for their quantification is critical for process optimization, quality control, and research applications.[1] This guide details a complete protocol using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique chosen for its high selectivity and sensitivity. We provide a comprehensive, step-by-step workflow, from sample preparation to data analysis, grounded in established chromatographic and mass spectrometric principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction and Method Rationale

This compound (C₃H₄F₂N₂O₂) is a difluorinated organic compound with a molecular weight of 138.07 g/mol .[2][3] Its structure, featuring two amide functional groups and geminal fluorine atoms, presents unique analytical considerations. The presence of polar amide groups suggests good solubility in polar solvents, while the lack of a strong chromophore makes high-sensitivity UV detection challenging.

Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was selected as the optimal analytical technique. This choice is predicated on three core advantages:

  • High Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in complex matrices, by monitoring a specific precursor-to-product ion transition.

  • High Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low ng/mL to pg/mL range, far exceeding the capabilities of UV or other less specific detectors for this compound.

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte being measured.

This protocol employs a reversed-phase HPLC method for separation, which is well-suited for polar analytes like this compound, coupled with an electrospray ionization (ESI) source for efficient ion generation.

Analyte Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₃H₄F₂N₂O₂[2][3]
Molecular Weight 138.07 g/mol [2][3]
CAS Number 425-99-0[1]
Melting Point 206-207°C[1]
Predicted Boiling Point 433.9 ± 45.0 °C[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (>18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)

  • Columns: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Pipettes and Tips: Calibrated micropipettes and appropriate tips

  • Filtration: 0.22 µm syringe filters (PTFE or PVDF)

Protocol 1: Standard and Sample Preparation

This protocol outlines the preparation of calibration standards and the processing of unknown samples. Accuracy at this stage is paramount for reliable quantification.

Causality: A stock solution is prepared in an organic solvent like methanol to ensure stability and complete dissolution. Serial dilutions are then performed in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile) to ensure compatibility with the LC system and prevent peak distortion upon injection.

G cluster_0 Standard Preparation cluster_1 Sample Preparation stock 1. Prepare 1 mg/mL Stock Weigh 10 mg of standard. Dissolve in 10 mL Methanol. int_std 2. Create Intermediate Standard Dilute Stock to 10 µg/mL in 50:50 Methanol:Water. stock->int_std 1:100 Dilution cal_curve 3. Prepare Calibration Curve Serially dilute Intermediate Std (e.g., 1-1000 ng/mL) in initial mobile phase. int_std->cal_curve Serial Dilutions injection Inject into HPLC-MS/MS cal_curve->injection sample 1. Collect Sample (e.g., reaction mixture) dilute 2. Dilute Sample Perform initial dilution in Methanol to estimated concentration. sample->dilute filter 3. Filter Sample Use 0.22 µm syringe filter to remove particulates. dilute->filter final_dil 4. Final Dilution Dilute filtered sample into initial mobile phase to fall within calibration range. filter->final_dil final_dil->injection

Caption: Workflow for preparing standards and samples for analysis.

Step-by-Step Instructions:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several months when stored at -20°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Bring to volume with a 50:50 (v/v) mixture of methanol and deionized water.

  • Calibration Standards (e.g., 1 to 1000 ng/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the 10 µg/mL intermediate stock.

    • The diluent should be the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) to minimize solvent effects during injection.

  • Sample Preparation:

    • For unknown samples, perform a preliminary dilution in methanol to bring the concentration into an estimable range.

    • Filter the diluted sample through a 0.22 µm syringe filter to protect the HPLC column from particulates.

    • Perform a final, accurate dilution of the filtered sample into the initial mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

Protocol 2: LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

Causality:

  • Gradient Elution: A gradient from a high aqueous phase to a high organic phase is used to first focus the polar analyte on the column and then elute it with increasing organic solvent, ensuring a sharp, symmetrical peak shape.

  • Formic Acid: 0.1% formic acid is added to both mobile phases to acidify the solution (pH ~2.7). This promotes the protonation of the analyte ([M+H]⁺), which is essential for efficient positive mode electrospray ionization.[4]

  • ESI Positive Mode: The two amide groups on this compound can readily accept a proton, making positive ionization mode the logical choice for generating a strong precursor ion signal.

  • MRM Transitions: The precursor ion (Q1) is the protonated molecule. The product ions (Q3) are generated by fragmentation in the collision cell. Monitoring a primary (quantitative) and secondary (qualitative) transition enhances the method's reliability and confirms analyte identity, a principle outlined in regulatory guidelines.[5]

G LC-MS/MS Analytical Workflow cluster_LC HPLC System cluster_MS Mass Spectrometer autosampler Autosampler Injects Sample pump HPLC Pump Delivers Mobile Phase column C18 Column Separates Analyte pump->column Gradient Flow esi ESI Source Ionization column->esi Eluent q1 Quadrupole 1 (Q1) Precursor Ion Isolation (m/z 139.0) esi->q1 q2 Collision Cell (q2) Fragmentation q1->q2 Collision Gas (N2/Ar) q3 Quadrupole 3 (Q3) Product Ion Detection (e.g., m/z 122.0, 94.0) q2->q3 detector Detector & Data System q3->detector Signal

Caption: Schematic of the analytical instrument workflow.

Table 2: Optimized LC-MS/MS Parameters

Parameter Setting Rationale
HPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm Standard for polar analytes, provides good efficiency.
Mobile Phase A Water with 0.1% Formic Acid Aqueous phase for retaining polar compounds.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic phase for eluting compounds.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B Ensures sharp peak elution and column cleaning.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.
Injection Vol. 5 µL Minimizes band broadening.
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive Amide groups are readily protonated.
Capillary Voltage +3.5 kV Optimized for stable spray and ion generation.
Desolvation Temp. 450 °C Efficiently removes solvent from droplets.
Gas Flow Instrument Dependent (e.g., 800 L/hr) Assists in desolvation.
MRM Transitions
Precursor Ion (Q1) m/z 139.0 ([M+H]⁺) Protonated molecular ion of the analyte.
Product Ion (Q3) m/z 122.0 (Quantifier) Loss of NH₃ (Ammonia).
Product Ion (Q3) m/z 94.0 (Qualifier) Loss of NH₃ and CO (Carbon Monoxide).

| Collision Energy | To be optimized (e.g., 10-20 eV) | Energy required for optimal fragmentation. |

Note: The exact m/z values for product ions should be confirmed by infusing the reference standard and performing a product ion scan.

Method Validation and Expected Results

A validated method ensures trustworthiness and reproducibility. The method should be validated according to established guidelines for parameters such as linearity, sensitivity, accuracy, and precision.

Table 3: Typical Method Validation Performance

Parameter Expected Result Description
Linearity R² > 0.995 The method should be linear across the desired concentration range (e.g., 1-1000 ng/mL).
LOD ~0.5 ng/mL The lowest concentration at which the analyte can be reliably detected (Signal-to-Noise > 3).
LOQ ~1.5 ng/mL The lowest concentration that can be quantified with acceptable precision and accuracy (S/N > 10).
Precision RSD < 15% The relative standard deviation of replicate measurements (n=6) at low, mid, and high concentrations.

| Accuracy | 85-115% Recovery | The closeness of the measured value to the true value, assessed by spiking a blank matrix. |

Alternative Technique: GC-MS Considerations

While LC-MS/MS is the recommended approach, Gas Chromatography-Mass Spectrometry (GC-MS) could be considered, albeit with significant challenges.

  • Volatility: With a high melting point (206-207°C) and predicted boiling point (433.9°C), this compound has low volatility, making it unsuitable for direct GC analysis.[1]

  • Derivatization: To increase volatility and thermal stability, derivatization would be necessary. Silylation of the amide protons using reagents like BSTFA is a potential strategy. However, this adds complexity, time, and potential for incomplete reactions or side products.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using HPLC-MS/MS. The method is designed for high selectivity, sensitivity, and robustness, making it suitable for a wide range of applications in pharmaceutical development and chemical research. By detailing the rationale behind key procedural steps and instrumental parameters, this guide serves as a practical tool for scientists to implement, validate, and adapt this method for their specific needs.

References

  • This compound | C3H4F2N2O2 | CID 260650.
  • This compound. gsrs.
  • RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study.
  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Difluoromalonamide. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable fluorinated building block. Here, we provide a robust synthesis protocol, address common challenges through a detailed troubleshooting FAQ, and explain the chemical principles behind our recommendations.

Core Synthesis Pathway: Amidation of Diethyl 2,2-Difluoromalonate

The most common and efficient method for preparing this compound is the direct amidation of a dialkyl 2,2-difluoromalonate, such as the diethyl ester, using ammonia. This reaction proceeds by nucleophilic acyl substitution, where ammonia displaces the ethoxide leaving groups.

The overall transformation is as follows:

EtOOC-CF2-COOEt + 2 NH3 → H2NOC-CF2-CONH2 + 2 EtOH

Experimental Protocol

This protocol is adapted from a high-yield procedure described in patent literature, which reports a 96.6% yield of high-purity product.[1]

Materials and Reagents:

  • Diethyl 2,2-difluoromalonate (CAS: 680-65-9)[2]

  • Aqueous ammonia (28% solution)

  • Methanol (reagent grade)

  • Ethanol (reagent grade, for recrystallization)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)[3]

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 150 mL of methanol.

  • Charge Reactant: Add 15.4 g (0.078 mol) of diethyl 2,2-difluoromalonate to the methanol.

  • Cooling: Place the flask in an ice bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Ammonia Addition: Slowly add 20 mL (0.3 mol) of 28% aqueous ammonia dropwise to the reaction flask via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Initial Reaction: Once the addition is complete, continue stirring the reaction mixture in the ice bath for 4 hours.

  • Room Temperature Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol, ethanol, and excess ammonia. This will yield a white solid crude product.

  • Purification by Recrystallization:

    • Transfer the crude white solid to a beaker.

    • Add 100 mL of ethanol and heat the mixture with stirring until the solid is fully dissolved.[3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the resulting white, needle-like crystals by vacuum filtration.[3]

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound under vacuum.

Process and Troubleshooting Workflow

The following diagram outlines the synthesis workflow and key decision points for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting start Start Diethyl 2,2-difluoromalonate + Methanol cool Cool to 0-5 °C start->cool add_nh3 Dropwise addition of 28% aq. NH3 cool->add_nh3 react_cold Stir 4h at 0-5 °C add_nh3->react_cold react_rt Stir 4h at Room Temp react_cold->react_rt evap Remove solvent under reduced pressure react_rt->evap crude Obtain Crude Solid evap->crude check_yield Low Yield? evap->check_yield recrys Recrystallize from Ethanol crude->recrys filter Vacuum Filtration recrys->filter product Dry to obtain Pure this compound filter->product check_purity Impure Product? filter->check_purity sol_yield Verify NH3 concentration Ensure sufficient reaction time Check for ester hydrolysis check_yield->sol_yield sol_purity Optimize recrystallization (solvent volume, cooling rate) Consider alternative solvent check_purity->sol_purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than the reported 96%. What are the likely causes?

Answer: Low yields in this amidation reaction typically stem from three main areas: reagent issues, incomplete reaction, or product loss during workup.

  • Cause 1: Reagent Quality/Concentration. The concentration of the aqueous ammonia solution is critical. Old bottles of ammonia can have a lower-than-stated concentration due to the volatility of NH3 gas.

    • Solution: Use a fresh, unopened bottle of 28% aqueous ammonia or titrate an older bottle to confirm its concentration. Ensure the molar excess of ammonia is sufficient (the protocol uses ~4 equivalents).

  • Cause 2: Incomplete Reaction. The reaction requires sufficient time for both ester groups to be substituted.

    • Solution: Ensure the reaction is stirred for the full duration (4 hours cold, 4 hours at room temperature). If you suspect the reaction has stalled, you can monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting ester.

  • Cause 3: Hydrolysis of the Ester. The presence of water in the aqueous ammonia solution can lead to a competing hydrolysis reaction, converting the diethyl 2,2-difluoromalonate back to 2,2-difluoromalonic acid. This acid will be deprotonated by ammonia to form an ammonium salt, which will not react further to form the amide under these conditions.

    • Solution: Keep the reaction temperature low during the initial phase (0-5 °C) to minimize the rate of hydrolysis relative to amidation. Using anhydrous ammonia in methanol is an alternative but requires more specialized handling procedures.[4][5]

Q2: My final product is an off-white or gummy solid, not the white needles described. How can I improve its purity?

Answer: An impure final product usually indicates incomplete reaction or inefficient purification.

  • Cause 1: Incomplete Reaction. The crude product may contain mono-amide intermediate (ethyl 2,2-difluoro-3-amino-3-oxopropanoate). This species has different solubility properties and can interfere with crystallization.

    • Solution: As with low yield, ensure the reaction has gone to completion. Extending the reaction time at room temperature by a few hours may help drive it to the diamide.

  • Cause 2: Inefficient Recrystallization. The success of recrystallization depends heavily on the choice of solvent and the cooling process.[3]

    • Solution 1 (Optimize Cooling): Ensure the hot ethanol solution cools slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Crashing the product out of solution by cooling too quickly can trap impurities.

    • Solution 2 (Adjust Solvent Volume): If the product remains dissolved even when cold, you may have used too much ethanol. If it precipitates out too early while hot, you may not have used enough. Use just enough hot ethanol to fully dissolve the crude product.

    • Solution 3 (Alternative Solvent): While ethanol is reported to be effective, other polar protic solvents could be screened for recrystallization if issues persist.

Q3: The reaction seems very slow or stalls completely. What should I check?

Answer: A stalled reaction is often due to poor mixing or temperature control.

  • Cause 1: Poor Mixing. this compound has high crystallinity and may precipitate out of the methanol solution as it forms, potentially coating the magnetic stir bar or creating a thick slurry that is difficult to agitate.

    • Solution: Use a powerful magnetic stirrer or switch to overhead mechanical stirring, especially if scaling up the reaction. Ensure a vortex is visible in the solution, indicating efficient mixing.

  • Cause 2: Temperature Control. While the initial phase requires cold temperatures to control exotherms and side reactions, the room temperature phase is necessary to provide enough thermal energy to complete the second amidation, which is slower than the first.

    • Solution: Double-check that the ice bath is removed after the initial 4-hour period and that the reaction is allowed to proceed at ambient temperature as specified.

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on key reaction variables. This data is synthesized from established chemical principles of amidation reactions.[4][6]

ParameterStandard ConditionDeviationPotential Impact on Yield/PurityRationale
Temperature 0-5 °C, then RTMaintained at 0-5 °CLower Yield: Reaction may not go to completion.Insufficient thermal energy for the second, slower amidation step.
Run entirely at RTLower Purity: Increased risk of ester hydrolysis.Hydrolysis side reaction is more competitive at higher temperatures.
NH3 Equivalents ~4 eq.< 3 eq.Lower Yield: Incomplete reaction, mono-amide byproduct.Insufficient nucleophile to drive the reaction to the diamide product.
Reaction Time 4h cold + 4h RTShortened TimeLower Yield & Purity: Incomplete conversion.Amidation of esters is a sequential process requiring time.
Recrystallization Slow coolingRapid coolingLower Purity: Impurities trapped in crystals.Rapid precipitation does not allow for selective crystallization.[3]

Safety Precautions

  • Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Handle it in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3] Anhydrous ammonia is a high-pressure gas that can cause severe freeze burns upon contact.[5]

  • Diethyl 2,2-difluoromalonate: May cause skin and eye irritation.[2] Standard chemical handling precautions should be observed.

  • General: The initial reaction can be exothermic. Adding the ammonia solution slowly while cooling in an ice bath is crucial to maintain control.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • CN102432472A. (2012). Preparation method of 2,2-difluoropropane-1,3-diamine.
  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. GDS Corp. [Link]
  • LaGuardia Community College. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

Sources

Technical Support Center: Synthesis of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-difluoromalonamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate the intricacies of this synthesis and troubleshoot potential side reactions.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the ammonolysis of diethyl 2,2-difluoromalonate, is a generally robust reaction. However, the presence of the electron-withdrawing fluorine atoms and the nature of the amide bond introduce specific challenges that can lead to impurities and reduced yields. This guide will walk you through the most common issues, their root causes, and actionable solutions.

Issue 1: Incomplete Conversion to this compound

Symptom: You observe the presence of starting material (diethyl 2,2-difluoromalonate) or a mono-amidated intermediate (ethyl 2,2-difluoro-3-amino-3-oxopropanoate) in your final product mixture.

Root Cause Analysis:

Incomplete conversion is often a result of insufficient reaction time, inadequate temperature, or poor mass transfer of the ammonia gas. The ammonolysis of esters is a sequential reaction, and driving it to the diamide requires overcoming the reduced reactivity of the mono-amide intermediate.

Troubleshooting & Optimization:

  • Optimize Ammonia Delivery: Ensure a continuous and sufficient flow of anhydrous ammonia gas through the reaction mixture. For smaller-scale reactions, using a saturated solution of ammonia in an appropriate solvent (e.g., methanol, ethanol) can provide a more controlled and consistent delivery.

  • Increase Reaction Temperature: While ammonolysis can proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious of excessive heating, which can promote side reactions (see Issue 3).

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR of an aliquot). If the reaction stalls, extending the reaction time may be necessary to drive it to completion.

  • Consider a Pressure Reactor: For larger-scale syntheses or when using gaseous ammonia, conducting the reaction in a sealed pressure vessel can increase the concentration of ammonia in the solution and accelerate the reaction.

Issue 2: Formation of Hydrolysis Byproducts

Symptom: Your product is contaminated with 2,2-difluoromalonic acid or its mono-ethyl ester.

Root Cause Analysis:

The presence of water in the reaction mixture can lead to the hydrolysis of the ester starting material or the final amide product. While amides are generally more stable to hydrolysis than esters, the reaction can be catalyzed by acidic or basic conditions.[1]

Troubleshooting & Optimization:

  • Use Anhydrous Reagents and Solvents: Ensure that your starting diethyl 2,2-difluoromalonate and any solvents used are rigorously dried. Use freshly opened solvents or those dried over molecular sieves.

  • Employ Anhydrous Ammonia: Use anhydrous ammonia gas or a freshly prepared saturated solution of ammonia in an anhydrous solvent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Careful Work-up: During the work-up procedure, minimize the exposure of the product to strongly acidic or basic aqueous solutions, especially at elevated temperatures.

Issue 3: Thermal Decomposition and Discoloration

Symptom: The reaction mixture or the isolated product is discolored (yellow to brown), and you observe unexpected impurities by mass spectrometry or NMR.

Root Cause Analysis:

Fluorinated organic compounds can exhibit reduced thermal stability compared to their non-fluorinated analogs.[2][3] Excessive heating during the reaction or purification can lead to decomposition. The nature of these decomposition products can be complex, but may involve elimination of HF or other fragmentation pathways.

Troubleshooting & Optimization:

  • Moderate Reaction Temperature: Avoid excessive heating. If an elevated temperature is required to drive the reaction to completion, carefully optimize it to the minimum effective temperature.

  • Purification at Reduced Temperature: During purification by crystallization, avoid prolonged heating to dissolve the compound. If distillation is used for purification of any intermediates, perform it under reduced pressure to lower the boiling point.

  • Inert Atmosphere During Heating: If heating is necessary, always maintain an inert atmosphere to prevent oxidative decomposition, which can also lead to discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for the synthesis of this compound?

A1: A general procedure involves bubbling anhydrous ammonia gas through a solution of diethyl 2,2-difluoromalonate in an alcohol solvent, such as ethanol or methanol, at room temperature or with gentle heating. The product, being a solid, often precipitates from the reaction mixture and can be isolated by filtration.

Q2: Can I use aqueous ammonia instead of anhydrous ammonia?

A2: It is highly discouraged. The presence of water will lead to the hydrolysis of the starting ester and potentially the product amide, reducing your yield and complicating purification (see Issue 2).

Q3: My isolated this compound has a low melting point and appears impure. How can I purify it?

A3: Recrystallization is the most common method for purifying this compound. A common solvent system is ethanol or an ethanol/water mixture. Ensure you use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to obtain pure crystals. If your product is contaminated with unreacted starting material, washing the crude solid with a solvent in which the diamide is insoluble but the diester is soluble (e.g., diethyl ether or hexane) can be effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Diethyl 2,2-difluoromalonate is an irritant.[4] Anhydrous ammonia is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. A gas scrubber containing a dilute acid solution should be used to neutralize the excess ammonia gas exiting the reaction vessel.

Q5: Can other amines be used instead of ammonia?

A5: Yes, other primary and secondary amines can be used to synthesize N,N'-substituted 2,2-difluoromalonamides. However, the reactivity of the amine and the steric hindrance will affect the reaction conditions required.

Visualizing the Process

Reaction Scheme and Potential Side Reactions

G start Diethyl 2,2-Difluoromalonate intermediate Ethyl 2,2-difluoro-3-amino-3-oxopropanoate start->intermediate + NH3 - EtOH hydrolysis_ester Monoethyl 2,2-difluoromalonate start->hydrolysis_ester + H2O - EtOH ammonia Ammonia (NH3) product This compound intermediate->product + NH3 - EtOH hydrolysis_amide 2,2-Difluoromalonic Acid intermediate->hydrolysis_amide + H2O - EtOH product->hydrolysis_amide thermal_decomp Decomposition Products product->thermal_decomp water Water (H2O) heat Excess Heat

Caption: Main reaction pathway and key side reactions.

Troubleshooting Workflow

G start Reaction Complete? incomplete Incomplete Conversion start->incomplete No impure Product Impure? start->impure Yes ts1 Increase reaction time/temp Improve NH3 delivery incomplete->ts1 pure Pure Product impure->pure No hydrolysis Hydrolysis Products Present impure->hydrolysis Yes (Acidic Impurities) decomp Discoloration/Decomposition impure->decomp Yes (Discolored) ts2 Use anhydrous reagents Inert atmosphere hydrolysis->ts2 recrystallize Recrystallize Product hydrolysis->recrystallize ts3 Reduce temperature Inert atmosphere during heating decomp->ts3 decomp->recrystallize ts1->start Re-run/Optimize ts2->start Re-run/Optimize ts3->start Re-run/Optimize recrystallize->pure

Caption: Decision tree for troubleshooting synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Diethyl 2,2-difluoromalonate[4]

  • Anhydrous ethanol

  • Anhydrous ammonia gas

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Condenser

  • Gas outlet connected to a scrubber (containing dilute HCl)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon). Ensure all glassware is oven-dried.

  • Reaction Mixture: To the three-neck flask, add diethyl 2,2-difluoromalonate (1 equivalent) and anhydrous ethanol (e.g., 5-10 mL per gram of ester).

  • Ammonolysis: Begin stirring the solution and bubble anhydrous ammonia gas through the mixture via the gas inlet tube at a moderate rate. An initial exothermic reaction may be observed.

  • Reaction Progress: Continue the ammonia addition. The product, this compound, will begin to precipitate as a white solid. The reaction can be gently heated to 40-50 °C to increase the rate. Monitor the reaction by TLC or GC analysis of the supernatant.

  • Completion and Isolation: Once the reaction is complete (typically after several hours, as determined by the disappearance of the starting material), stop the ammonia flow and cool the mixture to room temperature, then further in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any residual starting material.

  • Drying: Dry the white crystalline product under vacuum to a constant weight.

  • Purification (if necessary): If the product requires further purification, it can be recrystallized from hot ethanol.

References

  • Chen, S.-H., et al. (2025). Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate.
  • Hollingsworth, A. D., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3043–3048.
  • IAEA. (n.d.). Radiopharmaceutical Production. NUCLEUS Information Resources.
  • Leah4sci. (2019). Mechanism of Amide Hydrolysis. YouTube.
  • National Center for Biotechnology Information. (n.d.). Diethyl 2,2-difluoromalonate. PubChem Compound Database.
  • Sheng, C., et al. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 9(46), 15567–15576.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments.
  • Wang, Y., et al. (2022). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. Materials, 15(4), 1381.

Sources

Technical Support Center: Synthesis of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DFMA-2026-01

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the synthesis of 2,2-Difluoromalonamide. This molecule is a valuable building block in medicinal chemistry, where the introduction of a gem-difluoro group can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this compound is not without its challenges, often related to reaction control, byproduct formation, and product isolation.

This guide is designed to provide practical, experience-driven advice to help you navigate these challenges and improve the yield and purity of your synthesis. We will move from common questions to in-depth troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

The most prevalent method is the controlled hydrolysis of a suitable precursor, typically 2,2-difluoromalononitrile or a dialkyl 2,2-difluoromalonate (e.g., diethyl ester). The dinitrile route is often favored as it involves the conversion of a nitrile to an amide, which can sometimes be achieved with higher selectivity than ester hydrolysis under certain conditions.

Q2: Why is yield often low in this synthesis? What are the critical control points?

Low yields are typically traced back to three main issues:

  • Incomplete Hydrolysis: The strong electron-withdrawing nature of the gem-difluoro group can deactivate the adjacent nitrile or ester functionalities, making hydrolysis sluggish and requiring forcing conditions.[1]

  • Over-hydrolysis: The same conditions that drive the reaction forward can also lead to the hydrolysis of the desired amide product to form 2,2-difluoromalonic acid.

  • Side Reactions: Under harsh conditions, particularly at elevated temperatures, decarboxylation of the 2,2-difluoromalonic acid byproduct can occur.[2]

The critical control points are temperature, pH (or acid/base concentration), and reaction time . A delicate balance is required to push the reaction to completion without promoting the formation of unwanted byproducts.

Q3: What are the primary impurities I should expect to see?

The impurity profile is highly dependent on the synthetic route and conditions. However, common impurities include:

  • Unreacted starting material (e.g., 2,2-difluoromalononitrile).

  • Mono-hydrolyzed intermediate (e.g., 2-cyano-2,2-difluoroacetamide).

  • 2,2-Difluoromalonic acid from over-hydrolysis.

Q4: What specific safety precautions are necessary for this synthesis?

Standard laboratory personal protective equipment (PPE) is required. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] All manipulations should be performed in a well-ventilated fume hood. If using a nitrile precursor, be aware of the potential hazards associated with cyanide-containing compounds and handle them with appropriate care.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures. Use the accompanying workflow diagram to guide your troubleshooting process.

Problem 1: Low or No Conversion of Starting Material

Your reaction appears stalled, with TLC or LC-MS analysis showing a high proportion of starting material even after the prescribed reaction time.

  • Possible Cause A: Insufficiently Vigorous Hydrolysis Conditions.

    • Scientific Rationale: The gem-difluoro group is strongly electron-withdrawing, reducing the electrophilicity of the nitrile or ester carbonyl carbon and making it less susceptible to nucleophilic attack by water or hydroxide. This is a known challenge in the hydrolysis of fluorinated esters.[1]

    • Solution Strategy:

      • Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely for the appearance of hydrolysis byproducts.

      • Increase Reagent Concentration: For acid or base-catalyzed hydrolysis, incrementally increase the concentration of the catalyst. Be cautious, as this can also accelerate byproduct formation.

      • Extend Reaction Time: If byproduct formation is a concern at higher temperatures, extend the reaction time at a moderate temperature. Run a time-course study (e.g., taking aliquots every 4-6 hours) to find the optimal duration.

  • Possible Cause B: Poor Reagent Quality.

    • Scientific Rationale: The starting material may have degraded, or the acid/base catalyst may be old or of a lower concentration than stated.

    • Solution Strategy:

      • Verify the purity of your 2,2-difluoromalononitrile or dialkyl 2,2-difluoromalonate via NMR or another suitable analytical method.

      • Use a freshly opened bottle of the acid or base catalyst, or titrate the existing solution to confirm its concentration.

Problem 2: High Levels of Mono-Hydrolyzed Intermediate

The reaction proceeds but stalls at the intermediate stage (e.g., 2-cyano-2,2-difluoroacetamide), resulting in a mixture of the intermediate and the desired diamide.

  • Possible Cause: Stepwise Hydrolysis Kinetics.

    • Scientific Rationale: The hydrolysis of the first nitrile/ester group is often faster than the second. Once the first group is converted to a carboxamide, the electronic properties of the molecule change, which can alter the reactivity of the second group, sometimes making it more resistant to hydrolysis under the initial conditions.

    • Solution Strategy: This is an optimization challenge. A two-stage approach or a carefully optimized single-stage process is needed. Refer to the data table below for suggested starting points. The goal is to find a condition aggressive enough to hydrolyze the second group without significantly degrading the final product.

ParameterCondition A (Stepwise Focus)Condition B (Forcing)Expected Outcome
Catalyst 85% H₂SO₄96% H₂SO₄Higher acid concentration increases hydrolysis rate.
Temperature 60-70 °C80-90 °CHigher temperature overcomes activation energy for the second hydrolysis step.
Time 12-24 hours6-12 hoursShorter time at higher temp may be sufficient.
Work-up Quench on ice promptlyQuench on ice promptlyCritical to stop the reaction and prevent over-hydrolysis.

Table 1: Suggested starting conditions for optimizing the hydrolysis of 2,2-difluoromalononitrile.

Problem 3: Significant Formation of 2,2-Difluoromalonic Acid

Your desired product is present, but you have a significant amount of the diacid byproduct, which complicates purification.

  • Possible Cause: Over-hydrolysis.

    • Scientific Rationale: The reaction conditions required to form the diamide are often harsh enough to continue the hydrolysis of the amide groups to carboxylic acids. This is a classic competing reaction pathway in amide synthesis from nitriles.[5]

    • Solution Strategy:

      • Reduce Temperature and Time: This is the most straightforward approach. As soon as a significant amount of the desired diamide is formed (monitored by TLC or LC-MS), quench the reaction. It is often better to accept a slightly lower conversion than to deal with a difficult purification.

      • Careful pH Control: If using base-catalyzed hydrolysis, using a weaker base or a buffered system can sometimes provide more control and prevent the aggressive hydrolysis of the amide.

Troubleshooting Workflow Diagram

G cluster_problem Identify Primary Problem cluster_causes Diagnose Potential Causes cluster_solutions Implement Solutions Problem Reaction Outcome Unsatisfactory Cause1 Low / No Conversion Problem->Cause1 High SM Cause2 Mixture: SM + Intermediate + Product Problem->Cause2 Incomplete Reaction Cause3 High Level of Diacid Byproduct Problem->Cause3 Over-reaction Sol1a Increase Temp / Catalyst Conc. Cause1->Sol1a If Reagents are Good Sol1b Verify Reagent Quality Cause1->Sol1b First Step Sol2 Modify Conditions (See Table 1) - Higher Temp - Higher [H+] Cause2->Sol2 Sol3 Reduce Reaction Time / Temp - Quench at Optimal Point Cause3->Sol3

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2,2-Difluoromalononitrile

This protocol provides a robust starting point. Optimization will likely be necessary based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (96%, 10 mL) to the flask while cooling in an ice-water bath.

  • Reagent Addition: While maintaining the low temperature, slowly add 2,2-difluoromalononitrile (1.14 g, 10 mmol) portion-wise to the stirred acid. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-85 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2 hours. Quench the aliquot in a mixture of ice and saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or LC-MS. The reaction is typically complete within 6-10 hours.

  • Work-up: Once the reaction is complete, cool the flask in a large ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice (approx. 100 g) in a large beaker with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide. The pH should be adjusted to ~7-8. The crude this compound will precipitate as a white solid.

  • Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to a constant weight. The typical yield of crude product is 70-85%.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot solvent (a mixture of isopropanol and water, or ethyl acetate can be effective) to just dissolve the solid.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Reaction Pathway and Byproduct Formation

G Start 2,2-Difluoromalononitrile Intermediate 2-Cyano-2,2-difluoroacetamide Start->Intermediate H₂O, H⁺ (Step 1) Product This compound (Desired Product) Intermediate->Product H₂O, H⁺ (Step 2) Byproduct 2,2-Difluoromalonic Acid Product->Byproduct Excess H₂O, H⁺ (Over-hydrolysis)

Caption: Synthesis pathway and major byproduct formation.

References

  • ChemicalBook. (n.d.). This compound CAS#: 425-99-0.
  • BenchChem. (2025). Synthesis and Characterization of Difluoromalonic Acid: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Mechanisms Involving Difluoromalonic Acid.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Guidechem. (n.d.). This compound 425-99-0 wiki.
  • Zhang, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology.
  • Song, Q., et al. (2022). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers.[6]
  • Wang, J., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
  • Ghigo, F., et al. (2020).
  • NUCLEUS. (n.d.). Radiopharmaceutical Production. IAEA.
  • Uesugi, S., et al. (2022). The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. Molecules.
  • Heinemann, V., et al. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research.
  • Powers, J. C., & Amblard, F. (2013). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.[7]
  • Sromek, A. W., et al. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy.
  • Zaitseva, N. G., et al. (1999). Optimization of Automated Synthesis of 2-[18F]Fluoro-2-deoxy-D-glucose Involving Base Hydrolysis. Radiochemistry.
  • Kandasamy, D., et al. (2010). An improved synthesis of 2′-[18F]-fluoro-2′-deoxy-1-β-D-arabinofuranosyl-5-iodouracil ([18F]-FIAU). Molecular Imaging and Biology.
  • Tay, F. R., et al. (2007). Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings. Journal of Dental Research.
  • Wang, C., et al. (2021).
  • Li, Z., Cai, H., & Conti, P. S. (2011). Improved synthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]FMAU). Current Radiopharmaceuticals.
  • Doubtnut. (2023, July 24). 2,2-dichloropropane on hydrolysis yields. YouTube.

Sources

stability issues of 2,2-Difluoromalonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Difluoromalonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this valuable synthetic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various reaction conditions.

Introduction to the Stability of this compound

This compound is a versatile reagent, notably used in the synthesis of fluorine-containing heterocycles and peptide analogs.[1] Its utility is derived from the unique electronic properties conferred by the gem-difluoro group at the α-position. However, these same electronic features can influence its stability under certain reaction conditions. Understanding these stability issues is critical for successful and reproducible synthetic outcomes. This guide provides insights into potential degradation pathways and practical advice for mitigating these issues.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems that may arise during the handling and reaction of this compound.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Low reaction yield or incomplete conversion Decomposition of this compound 1. Temperature Control: Avoid excessive heating. While some reactions require elevated temperatures, prolonged exposure can lead to thermal decomposition. The high melting point of 206-207°C suggests considerable thermal stability at lower temperatures.[1] 2. pH Management: Maintain a neutral or mildly acidic/basic reaction medium. Strong acids or bases can catalyze hydrolysis of the amide functional groups.
Formation of unexpected byproducts Hydrolysis or other side reactions 1. Rigorous Anhydrous Conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of water can lead to hydrolysis, especially in the presence of acid or base catalysts. 2. Reagent Compatibility: Be mindful of highly nucleophilic or strongly basic reagents that could react with the amide groups or abstract the acidic N-H protons.
Inconsistent reaction outcomes Variability in reagent quality or reaction setup 1. Reagent Purity: Ensure the purity of this compound and other reactants. Impurities can introduce unwanted catalysts or side reactions. 2. Controlled Addition of Reagents: For reactions involving strong bases or acids, consider slow, controlled addition at low temperatures to manage the reaction exotherm and minimize localized degradation.
Difficulty in product purification Presence of polar, water-soluble byproducts from decomposition 1. Aqueous Workup: A carefully controlled aqueous workup can help remove water-soluble impurities. Use of a brine wash can aid in phase separation. 2. Chromatographic Purification: Utilize appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) to separate the desired product from polar byproducts.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place. For long-term storage, a freezer at -20°C is recommended to minimize any potential for slow degradation.[1] It should be kept in a tightly sealed container to prevent moisture absorption.

Q2: Is this compound sensitive to air or moisture?

A2: While generally stable, the amide functional groups can be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions. Therefore, it is best practice to handle the compound in a dry environment and minimize its exposure to atmospheric moisture.

Reaction Conditions

Q3: Under what pH conditions is this compound unstable?

A3: this compound is most susceptible to degradation under strongly acidic or strongly basic conditions, which can catalyze the hydrolysis of its amide bonds.[2][3] Amide hydrolysis, in general, requires heating with an acid or a base to proceed at a significant rate.[2][3][4][5] The presence of the electron-withdrawing difluoro group may influence the rate of hydrolysis compared to non-fluorinated malonamides.

Q4: Can this compound undergo thermal decomposition?

Q5: What solvents are compatible with this compound?

A5: this compound has slight solubility in DMSO and methanol.[1] The choice of solvent will be highly dependent on the specific reaction. For reactions where the amide's stability is a concern, aprotic solvents with low water content are generally preferred. The stability of compounds in organic solvents can vary, with non-polar solvents sometimes enhancing thermal stability.[10]

Reactivity and Side Reactions

Q6: What are the expected products of hydrolysis of this compound?

A6: Under acidic hydrolysis, this compound is expected to yield 2,2-difluoromalonic acid and ammonium ions.[2][11] Under basic hydrolysis, it would yield the salt of 2,2-difluoromalonic acid and ammonia.[2][4][5]

Q7: Can the fluorine atoms be displaced during a reaction?

A7: The carbon-fluorine bond is the strongest single bond to carbon, making the fluorine atoms generally unreactive to displacement under typical organic reaction conditions.[12] However, under very harsh conditions or with specific reagents, C-F bond cleavage is not impossible but is unlikely in most synthetic applications of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound (Example: Synthesis of a Substituted Pyrimidine)

This protocol is a generalized example based on the synthesis of pyrimidines from amidines and related dicarbonyl compounds.[13][14][15][16][17]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add the amidine reactant (1 equivalent) and the appropriate dry solvent (e.g., dioxane).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired substituted pyrimidine.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the plausible hydrolysis pathways for this compound under acidic and basic conditions based on general amide hydrolysis mechanisms.[3][4][11][18]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis DFM This compound Protonated_DFM Protonated DFM (on Carbonyl Oxygen) DFM->Protonated_DFM + H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_DFM->Tetrahedral_Intermediate1 + H2O Intermediate2 Intermediate Tetrahedral_Intermediate1->Intermediate2 - H+ DFMA 2,2-Difluoromalonic Acid Intermediate2->DFMA + H2O, - NH3 Ammonium Ammonium Ion (2 eq.) Intermediate2->Ammonium NH3 + H+ -> NH4+

Caption: Plausible mechanism for acid-catalyzed hydrolysis of this compound.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis DFM This compound Tetrahedral_Intermediate Tetrahedral Intermediate DFM->Tetrahedral_Intermediate + OH- Carboxylate 2,2-Difluoromalonate Salt Tetrahedral_Intermediate->Carboxylate - NH2- Ammonia Ammonia (2 eq.) Tetrahedral_Intermediate->Ammonia NH2- + H2O -> NH3 + OH-

Caption: Plausible mechanism for base-catalyzed hydrolysis of this compound.

References

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health.
  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (2020). Sciforum.
  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. (2022). ChemRxiv.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Semantic Scholar.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). MDPI.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Acidic and Basic Amide Hydrolysis. (1970). ResearchGate.
  • Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). (2009). PubMed.
  • This compound | C3H4F2N2O2. (n.d.). PubChem.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2012). ResearchGate.
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Structure-Reactivity relationship of olefins as Electrophiles and Nucleophiles: Factors Influencing. (2024). ChemRxiv.
  • Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms. (2022). American Chemical Society.
  • Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. (2004). PubMed.
  • Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. (2021). PubMed.
  • 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts.
  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). National Institutes of Health.
  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. (2018). PubMed Central.
  • 17.4: Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts.
  • On the Solubility and Stability of Polyvinylidene Fluoride. (2022). National Institutes of Health.
  • Difluoromethylation Reactions of Organic Compounds. (2021). ResearchGate.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Difluoromalonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The synthesis of gem-difluorinated compounds, while crucial, often presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve optimal, reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies to obtain this compound:

  • Direct Fluorination of Malonamide: This is a direct approach where malonamide is treated with an electrophilic fluorinating agent. The acidic α-protons of the active methylene group are sequentially replaced by fluorine atoms. Reagents like Selectfluor® are commonly employed for this transformation. This method is atom-economical but can present challenges in controlling the extent of fluorination.

  • Amidation of a 2,2-Difluoromalonate Ester: This two-step route involves first synthesizing a dialkyl 2,2-difluoromalonate (e.g., diethyl 2,2-difluoromalonate) and then converting the ester groups to amides using ammonia or an ammonia equivalent. The initial fluorination is performed on the more stable malonic ester, which can sometimes offer better control, followed by a standard amidation reaction.

Q2: Which reaction parameter is most critical for controlling the synthesis?

The stoichiometry of the fluorinating agent is arguably the most critical parameter, especially in the direct fluorination route. The reaction proceeds stepwise, first forming the mono-fluorinated intermediate and then the desired di-fluorinated product.

  • Insufficient fluorinating agent (<2.0 equivalents) will inevitably lead to a mixture of unreacted starting material, mono-fluorinated product, and di-fluorinated product, complicating purification.

  • A slight excess of the fluorinating agent (e.g., 2.1-2.2 equivalents) is often required to drive the reaction to completion and maximize the yield of the di-fluorinated product. However, excessive amounts should be avoided to minimize cost and potential side reactions.

Q3: How can I effectively monitor the progress of the fluorination reaction?

Monitoring the reaction is crucial for optimization. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The polarity of the compounds decreases with increasing fluorination (Malonamide > 2-Fluoromalonamide > this compound). You can visualize the consumption of the starting material and the appearance of the mono- and di-fluorinated products.

  • ¹⁹F NMR Spectroscopy: If available, this is the most definitive method. You can take an aliquot from the reaction mixture and directly observe the signals corresponding to the mono-fluorinated intermediate and the di-fluorinated product. This provides a quantitative measure of the reaction's progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the components of the reaction mixture and provide mass data to confirm the identity of the starting material, intermediates, and final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Problem Area 1: Low or No Product Yield

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several sources. A systematic approach is key to diagnosing the problem.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to help diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of Malonamide? - Activity of Fluorinating Agent? - Correct Equivalents Used? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous Solvent? - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions No Issues Found reagent_ok Reagents Verified check_reagents->reagent_ok Issue Found & Corrected check_workup 3. Analyze Workup & Purification - Product lost during extraction? - pH properly adjusted? - Decomposition on silica? check_conditions->check_workup No Issues Found conditions_ok Conditions Verified check_conditions->conditions_ok Issue Found & Corrected workup_ok Workup Verified check_workup->workup_ok Issue Found & Corrected solution Yield Improved reagent_ok->solution conditions_ok->solution workup_ok->solution

Caption: Troubleshooting Decision Tree for Low Yield.

Detailed Solutions:

  • Reagent Integrity and Stoichiometry:

    • Fluorinating Agent Activity: Electrophilic fluorinating agents like Selectfluor® are generally stable solids, but their activity can be compromised by improper storage.[1] Ensure it is a free-flowing white powder and has been stored in a desiccator.

    • Solvent Purity: The presence of water can be detrimental. For reactions requiring anhydrous conditions, ensure your solvent is freshly dried. Acetonitrile is a common solvent for these reactions and should be of high purity.[2]

    • Base (if used): If your protocol involves a base to generate an enolate, its strength and stoichiometry are critical. Using an insufficient amount of a weak base may not generate enough of the nucleophilic enolate to react.

  • Reaction Conditions:

    • Temperature: Fluorination of active methylene compounds is often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in a sluggish or stalled reaction. A typical starting point is room temperature, with cooling capacity available if needed.

    • Reaction Time: These reactions may not be instantaneous. Monitor the reaction over time (as described in Q3) to determine the optimal reaction time. Stopping the reaction prematurely will result in incomplete conversion.

  • Workup and Purification:

    • Aqueous Quench: The product, this compound, has some water solubility due to its amide functional groups. During aqueous workup, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate) multiple times to maximize recovery.

    • pH Sensitivity: While gem-difluoro groups are generally stable, harsh pH conditions during workup could potentially lead to hydrolysis or other degradation pathways.[3][4] It is advisable to perform extractions under neutral or mildly acidic/basic conditions.

    • Purification Method: Column chromatography on silica gel is a standard purification method. However, the slightly acidic nature of silica could be problematic for sensitive compounds. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina if product degradation on the column is suspected.

Problem Area 2: Impurity and Side Product Formation

Q5: I'm observing a significant amount of the mono-fluorinated byproduct. How can I improve selectivity for the di-fluorinated product?

This is the most common selectivity challenge. The formation of the mono-fluorinated product, 2-fluoromalonamide, indicates incomplete reaction.

Strategies to Maximize Difluorination:

StrategyRationale & Implementation
Increase Equivalents of Fluorinating Agent The most direct approach. The second fluorination is often slower than the first. Increasing the equivalents of the fluorinating agent (e.g., from 2.0 to 2.2 eq. of Selectfluor®) increases the probability of the mono-fluorinated intermediate reacting further.[5]
Increase Reaction Time If the reaction is simply slow, extending the reaction time will allow for the complete conversion of the intermediate to the final product. Use TLC or ¹⁹F NMR to monitor until the mono-fluorinated spot/signal disappears.
Increase Reaction Temperature Mild heating (e.g., to 40-50 °C) can provide the necessary activation energy for the second fluorination step. However, this should be done cautiously while monitoring for any signs of decomposition.
Solvent Choice The reaction rate and selectivity can be solvent-dependent. Polar aprotic solvents like acetonitrile or DMF are common. Trying the reaction in a different solvent system may alter the reactivity profile favorably.[2]

Q6: My final product is contaminated with unreacted starting material (malonamide). What adjustments should I make?

The presence of starting material alongside mono- and di-fluorinated products suggests a general reactivity issue. All the points mentioned in Q4 and Q5 are relevant here. The primary focus should be on:

  • Verifying the activity of your fluorinating agent.

  • Ensuring you are using at least 2.0 equivalents of the active reagent.

  • Allowing for sufficient reaction time and/or moderately increasing the temperature.

Baseline Experimental Protocol (Direct Fluorination)

This protocol is a generalized starting point based on common procedures for the fluorination of 1,3-dicarbonyl compounds.[5] Optimization will likely be required for your specific setup.

Materials:

  • Malonamide

  • Selectfluor® (F-TEDA-BF₄)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add malonamide (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration). Stir at room temperature until the malonamide is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (2.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate with a small amount of methanol). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate. .

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.

Visualization of the Direct Fluorination Pathway

fluorination_pathway cluster_reactants Reactants cluster_products Products & Intermediates Malonamide Malonamide Intermediate 2-Fluoromalonamide (Intermediate) Malonamide->Intermediate + 1 eq. Selectfluor® Selectfluor Selectfluor® (≥ 2.0 eq) Product This compound (Target Product) Intermediate->Product + 1 eq. Selectfluor®

Sources

Technical Support Center: Purification of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,2-Difluoromalonamide (DFMA). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity DFMA for their work. We will address common challenges encountered during the purification of this compound, providing not just protocols, but the scientific rationale behind them. Our focus is on delivering practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section directly answers the most common questions regarding the purity and purification of this compound.

Q1: What are the most probable impurities in a crude sample of this compound?

A1: Impurities in DFMA typically originate from three sources: the synthetic route, subsequent degradation, or storage.

  • Synthesis-Related Impurities: If synthesized via the common route of ammonolysis of a dialkyl 2,2-difluoromalonate (e.g., diethyl 2,2-difluoromalonate), you may encounter:

    • Unreacted Starting Material: Diethyl 2,2-difluoromalonate.

    • Mono-amidated Intermediate: Ethyl 2,2-difluoro-2-carbamoylacetate.

    • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, THF, dioxane).

  • Degradation Products: The amide functional groups are susceptible to hydrolysis, especially under acidic or basic conditions or in the presence of moisture.

    • Hydrolysis Products: 2,2-Difluoromalonamic acid (from hydrolysis of one amide group) and ultimately 2,2-difluoroacetic acid. The C-F bonds in some difluoromethyl-containing compounds can also be labile under certain hydrolytic conditions.[1]

  • Byproducts from Reagents: Impurities can also be introduced from the reagents used in the synthesis. For example, the use of certain reagents in solvents like DMF at high temperatures can lead to unexpected byproducts from solvent pyrolysis.[2]

Q2: Which analytical techniques are best for assessing the purity of my DFMA sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment. No single method provides a complete picture.

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: This is the most powerful technique for identifying and quantifying fluorine-containing impurities.[3][4] Each unique fluorine environment will produce a distinct signal, allowing for the direct detection of fluorinated starting materials or degradation products.

    • ¹H and ¹³C NMR: Essential for confirming the overall structure and detecting non-fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-HRMS (High-Resolution MS): This is the gold standard for detecting and identifying unknown impurities, even at trace levels (<0.1%).[5] It provides highly accurate mass data, which can be used to determine the elemental composition of an impurity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Ideal for detecting volatile impurities, such as residual solvents or volatile starting materials.[7]

A summary of these techniques is provided in the table below.

Analytical MethodPrincipleUtility for DFMA AnalysisKey AdvantagesLimitations
¹⁹F NMR Measures magnetic properties of the ¹⁹F nucleus.[3]Direct detection and quantification of all fluorine-containing species.High sensitivity, non-destructive, provides structural information.Requires a high-field NMR spectrometer; may not detect non-fluorinated impurities.
LC-HRMS Separates compounds by polarity, detects by mass-to-charge ratio.[5]Detects, quantifies, and identifies a wide range of non-volatile impurities.Extremely sensitive (ppm levels), provides molecular weight and formula.Can be destructive, requires method development.
GC-MS Separates compounds by boiling point, detects by mass-to-charge ratio.[8]Analysis of residual solvents and volatile impurities.High resolution for volatile compounds, extensive libraries for identification.Not suitable for non-volatile compounds like DFMA itself or its salts.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A3: This phenomenon, known as "oiling out," is a common issue in recrystallization. It typically happens when the crude solid's melting point is lower than the solvent's boiling point, causing it to melt before dissolving.[9]

  • Causality: The molten compound is immiscible with the hot solvent, forming an oil. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities rather than excluding them in a crystal lattice.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil fully dissolves. Add more of the primary solvent (the one in which DFMA is more soluble) to lower the saturation point, then allow it to cool much more slowly.[9]

    • Change Solvent System: Select a solvent or solvent pair with a lower boiling point.

    • Lower the Temperature: Dissolve the compound at a temperature below its melting point, even if it requires more solvent. You can then concentrate the solution by slow evaporation before cooling.

Q4: After recrystallization, my product is still not pure enough. What is the next step?

A4: If recrystallization fails to provide the desired purity, column chromatography is the logical next step. Given the polar nature of the amide groups, several options exist.

  • Silica Gel Chromatography: While DFMA is polar, a carefully selected solvent system (e.g., a gradient of methanol in dichloromethane) can be effective. However, be aware that acidic silica can sometimes promote degradation of sensitive compounds. Using triethylamine-treated silica can mitigate this.

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method for separating polar fluorinated compounds.[10][11] A C18 or C8 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[12] The unique properties of fluorinated compounds can sometimes be leveraged for better separation.[10]

Troubleshooting Guide: Purification of this compound

Problem ObservedProbable Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization Excessive Solvent: Too much solvent was used, keeping the product in solution even when cold.Concentrate the filtrate by carefully evaporating some solvent and re-cooling to recover more product.[9]
Co-solvent Ratio: The anti-solvent was added too quickly or in excess, causing rapid precipitation instead of crystallization.Re-heat to dissolve, then add the anti-solvent more slowly while the solution is still warm, stopping at the first sign of persistent turbidity.
Colored Crystals Colored Impurities: The crude material contains highly colored, non-polar impurities.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[9]
No Crystal Formation Upon Cooling Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization.Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of pure DFMA.[9]
Solution Too Dilute: Not enough solute is present to reach saturation upon cooling.Evaporate some of the solvent to increase the concentration and attempt cooling again.
Impurity Peaks Remain in ¹⁹F NMR Post-Purification Co-crystallization: An impurity has very similar solubility and structural properties, allowing it to be incorporated into the crystal lattice.A second recrystallization from a different solvent system may be effective. If not, preparative HPLC is the recommended next step.
Thermal Degradation: The compound may be degrading in the hot recrystallization solvent.Choose a solvent in which DFMA has good solubility at a lower temperature. Perform the dissolution at the lowest possible temperature.

Experimental Protocols

Protocol 1: Purity Assessment by ¹⁹F NMR Spectroscopy

This protocol provides a method to quantify the purity of DFMA with respect to other fluorine-containing impurities.

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the DFMA sample into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in which DFMA is soluble.[13]

  • Internal Standard (Optional but Recommended): Add a known amount of a fluorine-containing internal standard whose ¹⁹F NMR signal does not overlap with any signals from the sample (e.g., trifluorotoluene).

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5-7 times the longest T1) to allow for complete relaxation of all fluorine nuclei for accurate integration.

  • Data Analysis:

    • Set the integral of the main DFMA peak to a defined value (e.g., 100).

    • Integrate all other fluorine-containing impurity peaks.

    • The purity can be calculated based on the relative integrals, adjusted for the number of fluorine atoms in each species.

Protocol 2: Recrystallization of this compound

This protocol is a robust starting point for purifying DFMA, adapted from methods for similar fluorinated compounds.[9]

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point. A solvent pair, such as Acetone/Water or Ethanol/Hexane, is often effective. Perform small-scale solubility tests first.

  • Dissolution: Place the crude DFMA in an Erlenmeyer flask. Add the primary solvent (e.g., Acetone) in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: To the hot, clear filtrate, add the anti-solvent (e.g., Water or Hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the hot primary solvent to re-clarify the solution. Cover and cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Preparative Reverse-Phase HPLC

This method is for high-purity isolation when other methods fail.

  • Column: C18 reverse-phase preparative column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: 0.1% TFA or Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the DFMA sample in the minimum amount of a 50:50 mixture of Solvent A and B.[12] Filter through a 0.45 µm syringe filter before injection.

  • Gradient Elution: Develop a shallow gradient based on analytical HPLC runs. A typical starting point would be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B (linear gradient)

    • 35-40 min: 50% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Detection: Monitor the elution using a UV detector, typically at a wavelength around 210 nm.[11]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product.

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Analysis Analyze Purity (¹⁹F NMR, LC-MS) Crude->Analysis Decision Purity > 99%? Analysis->Decision Recrystallize Recrystallization Decision->Recrystallize Pure Pure Product (>99%) Decision->Pure  Yes PrepHPLC Preparative HPLC Recrystallize->PrepHPLC Impure Reanalyze Re-analyze Purity Recrystallize->Reanalyze PrepHPLC->Reanalyze Reanalyze->Decision Check Purity

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization cluster_outcomes Possible Outcomes cluster_solutions Corrective Actions Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Result Observe Outcome Cooling->Result Crystals Good Crystals Form Result->Crystals Success Oil Compound Oils Out Result->Oil Failure NoCrystals No Crystals Form Result->NoCrystals Failure Sol1 Re-heat, add more solvent, cool slowly Oil->Sol1 Sol2 Scratch flask or add seed crystal NoCrystals->Sol2 Sol3 Evaporate some solvent to concentrate NoCrystals->Sol3 Sol1->Start Retry Sol2->Cooling Induce Sol3->Cooling Induce

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Zhang, W. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Zhang, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Takaoka, Y., et al. (2017). Multivalent Fluorinated Nanorings for On-Cell 19F NMR.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Ellis, D. A., et al. (2001).
  • Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
  • CN111007182A - Method for determining impurities in 2, 2-difluoroethanol by gas chromatography.
  • Pathigoolla, A., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Royal Society of Chemistry. [Link]
  • Wang, Z., et al. (2020).

Sources

Technical Support Center: A Researcher's Guide to 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Difluoromalonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this versatile fluorinated building block.

I. Introduction to this compound

This compound (CAS No: 425-99-0) is a white crystalline solid that serves as a valuable reagent, particularly in the synthesis of fluorine-containing peptide analogs.[1] Its unique structure, featuring a gem-difluoro group on the α-carbon, imparts distinct chemical properties that can enhance the metabolic stability and conformational rigidity of target molecules. However, these same properties necessitate careful handling and a nuanced understanding of its reactivity to avoid common pitfalls in experimental design.

This guide provides a comprehensive resource to navigate the challenges and unlock the full potential of this compound in your research.

II. Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper use.

PropertyValueSource
CAS Number 425-99-0[2]
Molecular Formula C₃H₄F₂N₂O₂[2]
Molecular Weight 138.07 g/mol [2]
Appearance White crystalline solid
Melting Point 206-207 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]

III. Safety, Handling, and Storage Protocols

Safety First: Understanding the Hazards

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

CategoryRecommended PPE and Practices
Eye Protection Chemical splash goggles are mandatory. For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemical-resistant gloves are required. Given its reactivity, double-gloving is recommended. Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is advised.
Respiratory Protection All handling of the solid and any reactions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have all necessary personal protective equipment (PPE) readily available. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing: To minimize dust inhalation, weigh this compound in a fume hood. Use a draft shield on the balance if necessary.

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.

  • Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Storage Guidelines for Long-Term Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterRecommendationRationale
Temperature Store at -20°C in a freezer.[1]Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture, which can lead to hydrolysis.
Location A cool, dry, and well-ventilated area.Prevents degradation and ensures safety.
Incompatibilities Keep away from strong acids, bases, and oxidizing or reducing agents.Avoids unintended and potentially hazardous reactions.

IV. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored. Is it still usable?

A1: Discoloration can be a sign of degradation or contamination. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR spectroscopy, before use. If significant impurities are detected, the material should be repurified or discarded.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

A2: this compound has limited solubility.[1] If you are using a non-polar solvent, you will likely face challenges. For reactions, consider using polar aprotic solvents like DMF or NMP where it may have better solubility, although it is only slightly soluble in DMSO and methanol.[1] Gentle heating and sonication can aid dissolution, but be cautious of potential thermal degradation. Always perform a small-scale solubility test before committing your entire reaction.

Q3: What are the expected decomposition products of this compound?

A3: Under harsh acidic or basic conditions, amides can undergo hydrolysis to the corresponding carboxylic acid and amine.[3] For this compound, this would likely lead to 2,2-difluoromalonic acid and ammonia. The presence of the gem-difluoro group may influence the rate of hydrolysis compared to non-fluorinated malonamides.

Troubleshooting Common Experimental Issues

Problem 1: Low Yield in Peptide Coupling Reactions

  • Potential Cause: Steric hindrance from the gem-difluoro group and the peptide backbone can make coupling challenging.[4]

  • Solution:

    • Choice of Coupling Reagent: Standard coupling reagents may be insufficient. Utilize more potent reagents known to be effective for hindered amino acids, such as HATU, HBTU, or COMU.[4][5]

    • Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.[5]

    • Reaction Time and Temperature: Extend the reaction time (e.g., 2-24 hours) and consider a moderate increase in temperature.[4] Microwave-assisted peptide synthesis can also be beneficial for overcoming activation energy barriers.[4]

Problem 2: Presence of Unexpected Side Products

  • Potential Cause: The amide N-H protons of this compound are more acidic than those of typical amides due to the electron-withdrawing effect of the fluorine atoms. This can lead to side reactions under basic conditions.

  • Solution:

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize deprotonation of the amide.

    • Temperature Control: Keep the reaction temperature as low as feasible to reduce the rate of potential side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of any side products early on.

Problem 3: Difficulty in Product Purification

  • Potential Cause: The polarity of this compound and its derivatives can make separation from polar reagents and byproducts challenging.

  • Solution:

    • Chromatography Selection: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[6]

    • Solvent System Optimization: Systematically screen different solvent systems for chromatography to find the optimal conditions for separation.

V. Analytical Methods for Quality Control

Verifying the purity and identity of this compound is essential for reliable experimental outcomes.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of this compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high aqueous content (e.g., 95% A) and gradually increase the organic phase (B) to elute the compound.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Sample Preparation Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation.

  • ¹H NMR: The spectrum is expected to be simple, showing a broad singlet for the -NH₂ protons. The chemical shift will be dependent on the solvent and concentration.

  • ¹⁹F NMR: This is a highly informative technique for fluorinated compounds. The spectrum of this compound should show a single resonance for the two equivalent fluorine atoms. The chemical shift will be characteristic of a CF₂ group adjacent to a carbonyl. The expected chemical shift range for a -CF₂- group is generally between +80 to +140 ppm relative to CFCl₃.[7]

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons and the difluorinated carbon. The C-F coupling will be observable.

VI. Disposal Procedures

Proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol
  • Waste Segregation: All waste containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and reaction residues, must be collected separately from non-hazardous and other chemical waste streams.[8]

  • Containerization: Use a designated, clearly labeled, and chemically compatible hazardous waste container. The container must have a secure, leak-proof lid. The label should include "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

VII. Logical and Experimental Workflows

Troubleshooting Low Peptide Coupling Yield

troubleshooting_coupling start Low Coupling Yield reagent Ineffective Coupling Reagent? start->reagent conditions Suboptimal Conditions? reagent->conditions No solution_reagent Switch to HATU, HBTU, or COMU reagent->solution_reagent Yes double_couple Incomplete Reaction? conditions->double_couple No solution_conditions Increase Reaction Time / Temperature (Microwave) conditions->solution_conditions Yes solution_double_couple Perform a Second Coupling double_couple->solution_double_couple Yes end Improved Yield solution_reagent->end solution_conditions->end solution_double_couple->end

Caption: Decision workflow for troubleshooting low peptide coupling yields.

VIII. References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Cavasotto, C. N. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(4), 436-445. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260650, this compound. [Link]

  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2891-2901. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University POLITEHNICA of Bucharest. (2018). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF. [Link]

  • Kuś, A., & Namieśnik, J. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of separation science, 33(15), 2338–2346. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. [Link]

  • Zerbe, O. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Chimia, 70(3), 158-163. [Link]

  • Liu, L., & Kokkoli, E. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of visualized experiments : JoVE, (46), 2322. [Link]

  • LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Ngo Ndimba, A., Vincent, É., & Brioche, J. (2022). and Azido-Fluorination of α-Fluorostyrene Derivatives: An Innovative Approach Towards β-Aryl-β,β-difluoroamino Motifs. European Journal of Organic Chemistry, 2022(47), e202201165. [Link]

  • Vietnamese Journal of Radiology and Nuclear Medicine. (2022). Validation of the method to use HPLC for determination for identity and radiochemical purity of 18F-NaF radiopharmaceutical produced at 108 Hospital. [Link]

  • Reddy, P. V., & Prakash, G. K. (2003). One-Pot Route to New α,α-Difluoroamides and α-Ketoamides. The Journal of Organic Chemistry, 68(14), 5422-5425. [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12496-12549. [Link]

  • INIS-IAEA. (2007). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Rahmati, A. (2016). Synthesis of novel series of malonamides derivatives via a five-component reaction. Molecular Diversity, 20(4), 843-850. [Link]

  • ResearchGate. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

  • Elguero, J., & Claramunt, R. M. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Camphopyrazole. Molecules, 22(11), 2003. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2000). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of organic chemistry, 65(18), 5583–5591. [Link]

  • ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of malonamide derivatives. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Damha, M. J., & Wilds, C. J. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleosides, nucleotides & nucleic acids, 28(5-6), 457–473. [Link]

  • The Organic Chemistry Tutor. (2020, March 30). Chapter 13.6 - Amide Hydrolysis. [Video]. YouTube. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]

  • Damha, M. J., & Wilds, C. J. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Nucleosides, nucleotides & nucleic acids, 28(5-6), 457–473. [Link]

  • The Organic Chemistry Tutor. (2020, March 30). Chapter 13.6 - Amide Hydrolysis. [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2-Difluoromalonamide and Malonamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. This guide provides an in-depth comparison of the reactivity of 2,2-difluoromalonamide and its non-fluorinated analog, malonamide. By understanding their distinct chemical behaviors, researchers can better leverage these building blocks in the synthesis of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the nuanced reactivity differences imparted by geminal fluorine substitution on a malonamide scaffold.

Introduction: The Impact of α,α-Difluorination

Malonamide, a simple dicarbonyl compound, serves as a versatile precursor in organic synthesis, notably in the formation of heterocyclic systems and in carbon-carbon bond-forming reactions. The introduction of two fluorine atoms at the α-position to both carbonyl groups in this compound dramatically alters the electronic landscape of the molecule. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), which profoundly influences the acidity of the α-protons (or lack thereof in the difluoro compound), the electrophilicity of the carbonyl carbons, and the stability of potential intermediates.[1][2] This guide will dissect these electronic effects and provide a comparative analysis of the reactivity of these two compounds in key chemical transformations.

Physicochemical Properties: A Tale of Two Amides

A fundamental comparison of the two molecules begins with their basic physicochemical properties.

PropertyMalonamideThis compoundReference
Molecular Formula C₃H₆N₂O₂C₃H₄F₂N₂O₂[3][4]
Molecular Weight 102.09 g/mol 138.07 g/mol [3][4]
Melting Point 170-173 °C206-207 °C[3]
Predicted pKa (α-protons) ~7.0Not Applicable[3]
Predicted pKa (N-H) ~17~12.85[4]

The significant difference in the predicted pKa of the amide N-H protons is a direct consequence of the strong inductive effect of the two fluorine atoms, which stabilizes the conjugate base formed upon deprotonation.

Comparative Reactivity Analysis

The presence of the gem-difluoro moiety in this compound is the primary determinant of its distinct reactivity profile when compared to malonamide.

Acidity of α-Protons and Enolate Formation

A cornerstone of malonamide chemistry is the acidity of its α-protons (pKa ≈ 7.0), which allows for easy deprotonation to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile in a variety of classical organic reactions.

In stark contrast, this compound lacks α-protons and therefore cannot form an enolate in the same manner. This fundamental difference dictates that it will not participate in reactions that require the initial deprotonation of the α-carbon.

Acidity_Comparison cluster_malonamide Malonamide cluster_difluoromalonamide This compound Malonamide Malonamide (pKa ≈ 7.0) Enolate Resonance-Stabilized Enolate Malonamide->Enolate -H⁺ Enolate->Malonamide +H⁺ Difluoromalonamide This compound (No α-protons) NoEnolate No α-Carbon Enolate Formation Difluoromalonamide->NoEnolate X

Figure 1: Comparison of enolate formation potential.
Susceptibility to Hydrolysis

The rate of amide hydrolysis is significantly influenced by the electrophilicity of the carbonyl carbon. The two fluorine atoms in this compound exert a strong electron-withdrawing effect, making the adjacent carbonyl carbons more electrophilic and, consequently, more susceptible to nucleophilic attack by water or hydroxide ions. While amides are generally stable to hydrolysis, the presence of strong electron-withdrawing groups can facilitate this process.[2][5]

Therefore, it is predicted that This compound will undergo hydrolysis more readily than malonamide under both acidic and basic conditions.

Hydrolysis_Reactivity Malonamide Malonamide Carbonyl Carbon (Less Electrophilic) Hydrolysis_Malonamide Slower Hydrolysis Malonamide->Hydrolysis_Malonamide Difluoromalonamide This compound Carbonyl Carbon (More Electrophilic due to -I effect of F) Hydrolysis_Difluoromalonamide Faster Hydrolysis Difluoromalonamide->Hydrolysis_Difluoromalonamide

Figure 2: Predicted relative rates of hydrolysis.
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] Malonamide, with its acidic α-protons, readily participates in this reaction with aldehydes and ketones to form α,β-unsaturated products.

This compound, lacking α-protons, cannot act as the active methylene component in a Knoevenagel condensation.

Michael Addition

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The enolate of malonamide is an excellent Michael donor.

Conversely, this compound cannot serve as a Michael donor in its traditional enolate form.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the ammonolysis of diethyl 2,2-difluoromalonate.

Step 1: Synthesis of Diethyl 2,2-Difluoromalonate

A detailed protocol for the synthesis of the precursor, diethyl 2,2-difluoromalonate, is adapted from patent literature.[7]

  • Materials: Diethyl malonate, sodium hydride (NaH), acetonitrile (anhydrous), and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq.) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add a solution of diethyl malonate (1.0 eq.) in anhydrous acetonitrile dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of NFSI (2.2 eq.) in anhydrous acetonitrile dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl 2,2-difluoromalonate.

Step 2: Ammonolysis of Diethyl 2,2-Difluoromalonate

  • Materials: Diethyl 2,2-difluoromalonate, and a saturated solution of ammonia in methanol.

  • Procedure:

    • Dissolve diethyl 2,2-difluoromalonate (1.0 eq.) in a saturated solution of ammonia in methanol.

    • Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain a solid.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start Diethyl Malonate Step1 Fluorination (NaH, NFSI) Start->Step1 Intermediate Diethyl 2,2-Difluoromalonate Step1->Intermediate Step2 Ammonolysis (NH₃/MeOH) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Synthetic workflow for this compound.
Comparative Hydrolysis Experiment (Proposed)

To quantitatively compare the hydrolytic stability, a parallel experiment can be conducted.

  • Procedure:

    • Prepare equimolar solutions of malonamide and this compound in a buffered aqueous solution (e.g., pH 10 carbonate buffer).

    • Maintain the solutions at a constant temperature (e.g., 50 °C).

    • At regular time intervals, withdraw aliquots from each solution.

    • Analyze the aliquots by a suitable method, such as HPLC or ¹H NMR spectroscopy, to quantify the disappearance of the starting material and the appearance of the corresponding malonic acid derivative.

    • Plot the concentration of the remaining amide versus time to determine the rate of hydrolysis for each compound.

Conclusion

The substitution of two hydrogen atoms with fluorine at the α-position of malonamide results in a compound with significantly altered reactivity. This compound is characterized by a more electrophilic carbonyl carbon, rendering it more susceptible to nucleophilic attack, such as hydrolysis. The absence of acidic α-protons in the difluorinated analog precludes its participation in classical enolate-based reactions like the Knoevenagel condensation and Michael addition, which are characteristic of malonamide. These fundamental differences, rooted in the powerful inductive effect of fluorine, provide a clear rationale for the selection of either malonamide or this compound in a synthetic strategy, depending on the desired chemical transformation. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

  • ChemBK. Malonamide. [Link]
  • Royal Society of Chemistry.
  • Wikipedia. Amide. [Link]
  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]
  • Chemistry LibreTexts. 19.1: The Acidity of an α- Hydrogen. [Link]
  • KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]
  • University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]
  • Wikipedia. Michael addition reaction. [Link]
  • Master Organic Chemistry.
  • Wikipedia.
  • Google Patents.
  • Google Patents. CN102432472A - Preparation method of 2,2-difluoropropane-1,3-diamine.
  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Structural Validation of 2,2-Difluoromalonamide: Juxtaposing X-ray Crystallography with Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 2,2-difluoromalonamide, a fluorinated organic compound of interest. While a definitive crystal structure for this specific molecule is not publicly available at the time of writing, we will present a comprehensive overview of X-ray crystallography as the gold standard, contrasted with the invaluable insights provided by spectroscopic methods.

The Imperative of Structural Integrity

For researchers, scientists, and drug development professionals, confirming the identity and purity of a synthesized compound is a foundational step. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This compound (C₃H₄F₂N₂O₂), with its geminal fluorine atoms and two amide groups, presents a compelling case for rigorous structural analysis. The strong electronegativity of fluorine can significantly influence molecular conformation and intermolecular interactions, making a precise understanding of its geometry crucial.

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction is an unparalleled technique that provides a detailed three-dimensional map of electron density within a crystal.[1] From this map, the precise location of each atom, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This method stands as the "gold standard" for absolute structure determination.

Hypothetical Validation of this compound by X-ray Crystallography

Should suitable single crystals of this compound be obtained, the following experimental workflow would be employed to elucidate its structure.

  • Crystal Growth and Selection:

    • Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, acetone) would be attempted to yield single crystals of sufficient size and quality.

    • A well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector (e.g., a CCD or CMOS detector).[1]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An atomic model is built into the electron density map, and the structure is refined by least-squares methods to minimize the difference between the observed and calculated structure factors. The R-factor is a key metric for the quality of the fit.[1]

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization selection Crystal Selection crystallization->selection mounting Mounting on Goniometer selection->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation

Expected Structural Insights

A successful crystallographic analysis would provide definitive data on:

  • Bond Lengths: The precise lengths of the C-C, C-N, C=O, and C-F bonds. The C-F bond is expected to be short (around 1.35 Å) due to its strength and partial ionic character.[2]

  • Bond Angles: The F-C-F bond angle, as well as the angles around the carbonyl carbons and the amide nitrogens.

  • Conformation: The overall three-dimensional shape of the molecule and the torsion angles that define it.

  • Intermolecular Interactions: The presence of hydrogen bonding between the amide groups and any other non-covalent interactions that dictate the crystal packing.

Spectroscopic Techniques: A Powerful Ensemble for Structural Elucidation

In the absence of a single crystal, or as a complementary approach, a suite of spectroscopic techniques is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often added.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for ¹H, ¹³C, and ¹⁹F nuclei are acquired. 2D NMR experiments like COSY and HSQC can be run to establish connectivity.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to piece together the molecular structure.

NucleusExpected Chemical Shift (δ)Expected Splitting PatternInformation Gained
¹H ~7.0-8.0 ppmTwo broad singletsPresence of two chemically equivalent -NH₂ groups.
¹³C Carbonyl (C=O): ~160-170 ppm; CF₂: ~110-120 ppm (triplet)Carbonyl: Singlet; CF₂: Triplet due to coupling with two fluorine atoms.Confirms the presence of the carbonyl and difluorinated carbon environments.
¹⁹F Varies, but expected to be a singletSingletConfirms the presence of two chemically equivalent fluorine atoms.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the IR spectrum is recorded.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Indicated
3400-3200 (two bands)N-H stretchPrimary amide (-NH₂)
~1680C=O stretch (Amide I)Amide carbonyl
~1620N-H bend (Amide II)Amide
~1100-1000C-F stretchCarbon-fluorine bond
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): For this compound (MW = 138.07 g/mol ), a peak at m/z 139.03 (for [M+H]⁺) would confirm the molecular weight.

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, the loss of an amide group (-NH₂) or other characteristic fragments would be expected.

validation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Definitive) compound Synthesized This compound nmr NMR (¹H, ¹³C, ¹⁹F) compound->nmr ir IR compound->ir ms Mass Spec. compound->ms xray Single-Crystal X-ray Diffraction compound->xray If crystals available deduced Deduced Structure (Connectivity & Functional Groups) nmr->deduced ir->deduced ms->deduced absolute Absolute 3D Structure (Bond Lengths, Angles, Stereochemistry) xray->absolute deduced->absolute Corroborates

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid or LiquidSolution or Solid
Information Absolute 3D structure, bond lengths, angles, conformation, packingConnectivity, chemical environment, stereochemistryFunctional groupsMolecular weight, elemental formula, fragmentation
Ambiguity Low (unambiguous)Moderate (can be complex)High (confirmatory)High (isomers possible)
Key Limitation Requires high-quality single crystalsProvides an average structure in solutionLimited structural detailDoes not provide connectivity
"Gold Standard" YesFor structure in solutionNoNo

Conclusion

The structural validation of a molecule like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, IR, and mass spectrometry provide a wealth of information to piece together the molecular puzzle, single-crystal X-ray crystallography remains the ultimate authority for determining the absolute three-dimensional structure . It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms and the subtle interplay of intermolecular forces. For drug development professionals and researchers, obtaining a crystal structure provides the highest degree of confidence in a compound's identity and a solid foundation for understanding its properties and interactions.

References

  • Schiavoni, M. M., et al. (2000). Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: vibrational analysis, NMR spectra and ab initio calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56A(8), 1533-1541. [Link]
  • Pradhan, A., et al. (2022).
  • ResearchGate. (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (2024). X-ray crystallography. [Link]
  • Wikipedia. (2024). Carbon–fluorine bond. [Link]
  • Wikipedia. (2024). Bond length. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • ResearchGate. (n.d.). Full list of bond lengths (A ˚ ) and bond angles (8). [Link]
  • Aderibigbe, A. D., & Day, D. P. (2021). Syntheses and Applications of Malonamide Derivatives – A Minireview. ChemistrySelect, 6(8), 1833-1844. [Link]
  • ChemRxiv. (2023).
  • Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]
  • Chemistry LibreTexts. (2023). Structure of Amides. [Link]
  • Gerig, J. T. (2001). Fluorine NMR. [Link]
  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
  • National Institutes of Health. (2021). Deep Proteomics Using Two Dimensional Data Independent Acquisition Mass Spectrometry. [Link]
  • ResearchGate. (n.d.). MALDI-TOF positive ion reflectron mode mass spectra of fractions F2 – F9. [Link]
  • National Institutes of Health. (2023). Top-Down Proteoform Analysis by 2D MS with Quadrupolar Detection. [Link]
  • Goldman, S., et al. (2025). DiffMS: Diffusion Generation of Molecules Conditioned on Mass Spectra. arXiv. [Link]
  • Coon, J. J. (2023, October 24). Differential expression of your Proteomics Label Free data using MS DAP [Video]. YouTube. [Link]

Sources

A Spectroscopic Comparison of 2,2-Difluoromalonamide and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds, particularly those containing gem-difluoro groups, highly valuable in the fields of drug discovery, materials science, and agrochemicals. 2,2-Difluoromalonamide and its derivatives are a class of compounds that have garnered significant interest due to their potential as building blocks in the synthesis of complex fluorinated molecules and as bioactive agents themselves. The rigid and electron-withdrawing nature of the difluoromethylene group can impart unique conformational constraints and metabolic stability to parent molecules.

A thorough understanding of the spectroscopic properties of these compounds is paramount for their synthesis, characterization, and application. This guide provides a comparative analysis of this compound and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). By examining the spectral data, researchers can gain insights into the structural nuances and electronic environments of these valuable fluorinated compounds. It is important to note that while extensive experimental data for various derivatives is available, complete, published experimental spectra for the parent this compound are not readily found in the surveyed literature. Therefore, this guide will utilize a combination of theoretical predictions, data from closely related analogs, and published data for its derivatives to provide a comprehensive and practical comparison.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound and its derivatives, 1H, 13C, and 19F NMR provide a wealth of information about the proton environment, the carbon skeleton, and the fluorine substituents, respectively.

1H NMR Spectroscopy

In the 1H NMR spectrum of this compound, the most characteristic signals are those of the amide protons (-NH2). These protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift of these protons can be highly variable depending on the solvent and concentration. In a non-protic solvent like DMSO-d6, the amide proton signals are typically observed in the downfield region, often between 7.0 and 8.5 ppm.

For N-substituted derivatives, such as N,N'-dialkyl-2,2-difluoromalonamides, the 1H NMR spectrum will show the absence of the amide N-H signal. Instead, new signals corresponding to the alkyl substituents will appear. The chemical shifts and multiplicities of these signals will be indicative of their structure and proximity to the electron-withdrawing difluoromalonamide core. For example, in an N,N'-diethyl derivative, one would expect to see a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the methylene protons being further downfield due to their proximity to the nitrogen atom.

Experimental Protocol for 1H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is expected to show two key resonances: one for the carbonyl carbons (C=O) and another for the central difluorinated carbon (CF2). The carbonyl carbons will appear in the typical downfield region for amides, generally between 160 and 170 ppm. The signal for the central CF2 carbon is expected to be a triplet due to one-bond coupling with the two fluorine atoms (1JCF). The chemical shift of this carbon will be significantly influenced by the high electronegativity of the attached fluorine atoms, likely appearing in the range of 110-120 ppm.

In N-substituted derivatives, the chemical shifts of the carbonyl and CF2 carbons will be subtly affected by the nature of the substituent. More significant changes will be observed in the signals of the substituent carbons themselves.

Carbon Environment Expected 13C Chemical Shift (ppm) for this compound Expected Multiplicity Notes
C=O160 - 170SingletTypical range for amide carbonyls.
CF2110 - 120Triplet (due to 1JCF)The strong electron-withdrawing effect of fluorine causes a significant downfield shift.
19F NMR Spectroscopy

19F NMR is a highly sensitive technique for the direct observation of fluorine nuclei.[1] For this compound and its derivatives, a single signal is expected in the 19F NMR spectrum, corresponding to the two equivalent fluorine atoms of the CF2 group. The chemical shift of this signal is typically in the range of -110 to -130 ppm relative to CFCl3.[2][3] The signal may appear as a triplet if there is significant coupling to the amide protons (3JHF), although this coupling is often not resolved in proton-coupled spectra due to the broadness of the N-H signal. In proton-decoupled 19F NMR spectra, a sharp singlet is expected. The exact chemical shift will be sensitive to the electronic environment, and thus can be a useful diagnostic tool for comparing different derivatives.[3]

Experimental Protocol for 19F NMR Spectroscopy:

  • Sample Preparation: Prepare the sample as described for 1H NMR spectroscopy.

  • Instrument Setup: Use a multinuclear probe and tune it to the 19F frequency.

  • Data Acquisition: Acquire the 19F NMR spectrum. Proton decoupling is often employed to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the data similarly to 1H NMR spectra.

  • Analysis: Determine the chemical shift of the fluorine signal relative to a known standard (e.g., CFCl3).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Assign Peaks H->I

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide groups will appear as two distinct bands in the region of 3200-3400 cm-1. The C=O stretching vibration (Amide I band) will give rise to a strong absorption around 1650-1680 cm-1.[4] The N-H bending vibration (Amide II band) is expected around 1600-1640 cm-1. The most diagnostic feature for the fluorinated nature of the molecule will be the C-F stretching vibrations, which are typically strong and appear in the fingerprint region between 1000 and 1400 cm-1.[5]

In comparison to non-fluorinated malonamide, the most significant difference in the IR spectrum of this compound will be the presence of the strong C-F stretching bands. For N-substituted derivatives, the N-H stretching bands will be absent, and the position of the Amide I band may shift slightly depending on the nature of the substituent.

Functional Group Vibrational Mode Expected IR Absorption (cm-1) for this compound Intensity
N-HSymmetric & Asymmetric Stretch3200 - 3400Medium to Strong
C=OStretch (Amide I)1650 - 1680Strong
N-HBend (Amide II)1600 - 1640Medium
C-FStretch1000 - 1400Strong
Raman Spectroscopy

Raman spectroscopy is often complementary to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The symmetric stretching of the C-F2 group is expected to be a strong and characteristic band in the Raman spectrum, typically appearing in the range of 700-800 cm-1. This region is often less congested than the C-F stretching region in the IR spectrum, making Raman a valuable tool for identifying and characterizing the difluoromethylene group.[6][7]

Experimental Protocol for Vibrational Spectroscopy (IR and Raman):

  • Sample Preparation (IR): For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Sample Preparation (Raman): A small amount of the solid sample is placed in a glass capillary or on a microscope slide.

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded over the desired spectral range (e.g., 4000-400 cm-1 for IR).

  • Data Analysis: The positions and intensities of the absorption/scattering bands are identified and assigned to the corresponding functional group vibrations.

Vibrational_Spectroscopy Functional Groups Functional Groups Vibrational Frequencies (cm⁻¹) Vibrational Frequencies (cm⁻¹) N-H N-H 3200-3400 3200-3400 N-H->3200-3400 Stretch C=O C=O 1650-1680 1650-1680 C=O->1650-1680 Stretch (Amide I) C-F C-F 1000-1400 1000-1400 C-F->1000-1400 Stretch

Caption: Correlation of key functional groups in this compound with their characteristic IR vibrational frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

In the EI mass spectrum of this compound, the molecular ion peak (M+•) would be expected at an m/z corresponding to its molecular weight (138.07 g/mol ). However, the molecular ion may be weak or absent due to the lability of the molecule under EI conditions. Common fragmentation pathways for amides involve the cleavage of bonds adjacent to the carbonyl group.[8][9] For this compound, characteristic fragmentation would likely involve the loss of an amino group (-NH2, loss of 16 Da), a carbonyl group (-CO, loss of 28 Da), or a fluorine atom (-F, loss of 19 Da). The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

For N-substituted derivatives, the mass of the molecular ion will increase accordingly. The fragmentation patterns will also be altered, with fragmentation often initiated at the N-alkyl bonds.

Ion m/z (for this compound) Possible Origin
[M]+•138Molecular Ion
[M - NH2]+122Loss of an amino group
[M - CO]+•110Loss of a carbonyl group
[M - F]+119Loss of a fluorine atom
[CF2CONH2]+92Cleavage of the C-C bond

Experimental Protocol for EI-MS:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile compounds.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam to generate ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fragmentation_Pathway M [C₃H₄F₂N₂O₂]⁺˙ m/z = 138 Frag1 [C₃H₂F₂NO₂]⁺ m/z = 122 M->Frag1 - •NH₂ Frag2 [C₂H₄F₂N₂O]⁺˙ m/z = 110 M->Frag2 - CO Frag3 [C₃H₄FN₂O₂]⁺ m/z = 119 M->Frag3 - •F Frag4 [C₂H₂F₂NO]⁺ m/z = 92 M->Frag4 - •CONH₂

Caption: A plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Conclusion

The spectroscopic techniques of NMR, IR, Raman, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound and its derivatives. While experimental spectra for the parent compound are not widely published, a detailed understanding of its expected spectroscopic behavior can be derived from fundamental principles and comparison with its derivatives. The presence of the gem-difluoro group imparts unique and diagnostic features in the 13C and 19F NMR, IR, and Raman spectra. The fragmentation patterns in mass spectrometry are also predictably influenced by the fluorine atoms and the amide functionalities. This guide serves as a foundational resource for researchers working with these important fluorinated building blocks, enabling more efficient and accurate structural elucidation and characterization in their synthetic and medicinal chemistry endeavors.

References

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.
  • Oregon State University. 1H NMR Chemical Shift.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.[16]
  • ChemRxiv. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Forensic Chemistry. (2024). Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.[6]
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162.[20][21][22]
  • ResearchGate. (2025). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • ResearchGate. (2025). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides.
  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table.
  • ResearchGate. (n.d.). (PDF) N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties.
  • ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis | Request PDF.
  • PubMed. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine.
  • PubMed Central (PMC). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.

Sources

The 2,2-Difluoromalonyl Scaffold: A Privileged Motif for Covalent Cysteine Protease Inhibition — A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the various strategies, covalent inhibition offers distinct advantages, including prolonged duration of action and high potency. This guide provides an in-depth comparison of compounds derived from the 2,2-difluoromalonamide scaffold, focusing on their application as irreversible inhibitors of cysteine proteases. We will explore the synthetic logic, mechanistic underpinnings, and comparative performance of the resulting α,α-difluoromethyl ketone (DFMK) "warhead" against other common electrophilic traps.

Introduction: The Strategic Value of the Gem-Difluoro Group

Cysteine proteases are a critical class of enzymes involved in numerous physiological and pathological processes, from programmed cell death (apoptosis), regulated by caspases, to viral replication, mediated by proteases like the SARS-CoV-2 main protease (Mpro).[1][2] Their active site contains a highly nucleophilic cysteine residue, making them prime targets for covalent inhibitors. The ideal covalent inhibitor acts as a "guided missile," using a recognition element to find its target enzyme and an electrophilic "warhead" to form a stable, irreversible bond with the catalytic cysteine.

The this compound building block is an exceptionally valuable precursor for crafting these warheads. The gem-difluoro group adjacent to a carbonyl is a bioisostere of a hydrated ketone but possesses a finely tuned electrophilicity. This "tempered reactivity" is crucial; the ketone is sufficiently electrophilic to be attacked by the active site cysteine but not so reactive as to engage in off-target reactions with other biological nucleophiles, a common pitfall of more reactive warheads like chloromethyl ketones. The high electronegativity of fluorine stabilizes the resulting covalent adduct, ensuring prolonged and effective inhibition.[3][4]

Part 1: From Diamide to Warhead: A Plausible Synthetic Pathway

The journey from the stable this compound to a versatile synthetic intermediate capable of being coupled to a targeting moiety (like a peptide) is a key enabling step. While numerous specific routes exist, a general and robust strategy involves the conversion to a mono-acid mono-ester, which can then be transformed into a ketone.

Below is a logical workflow for generating a peptide-DFMK inhibitor, a potent class of cysteine protease inhibitors.

G cluster_0 Warhead Synthesis cluster_1 Inhibitor Assembly A This compound B Mono-hydrolysis & Esterification (e.g., 1. NaOH, H2O; 2. BnBr, base) A->B C Difluoro-β-ketoester Intermediate (e.g., Ethyl 2,2-difluoro-3-oxobutanoate) B->C E Coupling Reaction (e.g., HATU, DIPEA) C->E Key Intermediate D Peptide Backbone (Solid-Phase Peptide Synthesis) D->E F Peptide-(DFMK) Conjugate E->F G Deprotection (e.g., TFA cocktail) F->G H Purified Peptide-DFMK Inhibitor G->H caption Workflow for Peptide-DFMK Inhibitor Synthesis.

Figure 1: General workflow for the synthesis of a Peptide-DFMK inhibitor.
Experimental Protocol: Synthesis of a Caspase-3 Peptide-DFMK Inhibitor (Ac-DEVD-DFMK)

This protocol outlines the final steps of conjugating a difluoromethyl ketone warhead to a peptide recognition sequence for Caspase-3 (Asp-Glu-Val-Asp).

  • Peptide Synthesis: The peptide sequence Ac-DEVD is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Warhead Preparation: A suitable difluoromethyl ketone synthon, such as 1-(tert-butoxy)-3,3-difluoro-4-oxopentan-2-amine, is prepared via multi-step synthesis originating from a 2,2-difluoromalonate derivative.

  • Coupling on Resin:

    • Swell the Ac-DEVD-resin in dimethylformamide (DMF).

    • In a separate vessel, dissolve the difluoromethyl ketone synthon (1.5 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DMF.

    • Add the activation mixture to the resin and agitate at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-DFMK conjugate in cold diethyl ether.

  • Purification:

    • Centrifuge the precipitate, decant the ether, and dissolve the crude product in a minimal amount of DMSO/water.

    • Purify the product using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to yield the final Ac-DEVD-DFMK inhibitor as a white powder.

Part 2: Mechanism of Action: The Covalent Advantage

The efficacy of DFMK inhibitors stems from their mechanism-based, irreversible inhibition of the target cysteine protease. The peptide portion of the inhibitor positions the DFMK warhead within the enzyme's active site, mimicking the natural substrate. The catalytic cysteine then initiates a nucleophilic attack on the carbonyl carbon of the ketone.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex cluster_3 Irreversible Adduct Enzyme Caspase + Cys-SH Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Peptide-CO-CF2H (DFMK Inhibitor) Inhibitor->Complex Adduct Stable Hemiketal Adduct Enzyme-Cys-S-C(OH)(CF2H)-Peptide Complex->Adduct Nucleophilic Attack (Irreversible) caption Mechanism of irreversible inhibition by a DFMK compound.

Figure 2: Mechanism of covalent adduct formation with a cysteine protease.

The presence of the two fluorine atoms is critical for two reasons:

  • Inductive Electron Withdrawal: The fluorine atoms pull electron density away from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to attack by the cysteine thiol.

  • Stabilization of the Adduct: Once the tetrahedral hemiketal intermediate is formed, the electronegative fluorine atoms stabilize the adduct, making the reaction effectively irreversible under physiological conditions. This contrasts with simple aldehyde inhibitors, where the corresponding hemiacetal is often in equilibrium and the inhibition is reversible.

Part 3: Comparative Analysis: DFMK vs. Alternative Warheads

The choice of an electrophilic warhead is a critical decision in the design of covalent inhibitors. The DFMK group, derived conceptually from this compound, offers a compelling balance of properties compared to other common warheads.

Warhead ClassExampleMechanismPotencySelectivityKey AdvantageKey Disadvantage
Difluoromethyl Ketone (DFMK) Peptide-CO-CF₂HIrreversible HemiketalHigh (nM to pM)HighBalanced reactivity, high stability of adductComplex synthesis
Aldehyde Peptide-CHOReversible HemiacetalModerate (µM to nM)ModerateSimple synthesisReversible binding, lower potency
Chloromethyl Ketone (CMK) Peptide-CO-CH₂ClIrreversible ThioetherHigh (nM)Low-ModerateHigh reactivityProne to off-target reactions, potential toxicity
Acyloxymethyl Ketone (AOMK) Peptide-CO-CH₂OCORIrreversible ThioetherHigh (nM)HighGood cell permeability, less reactive than CMKCan be sterically hindered
Michael Acceptor Vinyl SulfoneIrreversible ThioetherModerate to HighVariableTunable reactivityCan be susceptible to glutathione conjugation

Causality Behind Performance:

  • DFMKs vs. Aldehydes: The stable C-F bonds in DFMKs prevent easy elimination, locking the enzyme in an inhibited state. Aldehydes form reversible hemiacetals, allowing the enzyme to eventually recover activity.

  • DFMKs vs. CMKs: Chloromethyl ketones are potent alkylating agents. While effective, their high reactivity can lead to modification of other biological nucleophiles besides the target cysteine, resulting in off-target toxicity. The DFMK warhead is a much more "tempered" electrophile, requiring the specific catalytic environment of the active site for efficient reaction, which greatly enhances selectivity.[3]

  • Broad-Spectrum Activity: It is noteworthy that some peptide-based caspase inhibitors, such as Z-VAD(OMe)-FMK, have demonstrated inhibitory activity against other cysteine proteases, including the SARS-CoV-2 Mpro, highlighting the potential for scaffold repurposing.[1]

Part 4: Experimental Protocol: Validating Inhibition with a Caspase-3 Activity Assay

A self-validating system is crucial for confirming the biological activity of a synthesized inhibitor. A fluorogenic substrate assay is a standard method to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Objective: To determine the IC₅₀ value of a synthesized Peptide-DFMK inhibitor against recombinant human Caspase-3.

Materials:

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

  • Recombinant Human Caspase-3 (active).

  • Fluorogenic Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin).

  • Synthesized inhibitor (e.g., Ac-DEVD-DFMK), dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration would be 1 mM, serially diluted to cover a range from millimolar to picomolar. Then, make a further dilution of each concentration into Assay Buffer.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer to make up the final volume (e.g., 100 µL).

    • 10 µL of diluted inhibitor (or DMSO for control wells).

    • 10 µL of Caspase-3 enzyme solution (final concentration ~1 nM).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes. This allows the irreversible inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the Ac-DEVD-AMC substrate to each well (final concentration ~10-20 µM).

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

    • Plot the % Activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold serves as a powerful entry point for the synthesis of α,α-difluoromethyl ketone (DFMK) inhibitors, a class of compounds with a superior balance of potency, selectivity, and stability for targeting cysteine proteases. Compared to alternatives like aldehydes and halomethyl ketones, the DFMK warhead offers the distinct advantage of "tempered" reactivity, leading to highly efficient and irreversible inhibition with a reduced risk of off-target effects. The synthetic accessibility and the robust mechanistic basis make this scaffold a high-value platform for drug discovery professionals aiming to develop next-generation covalent therapeutics for diseases ranging from cancer to viral infections. Future work will likely focus on applying this warhead to novel, non-peptidic scaffolds to improve cell permeability and oral bioavailability, further expanding the therapeutic potential of this privileged chemical motif.

References

  • Durrieu, G., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. NIH Public Access. [Link available upon request]
  • Cárdenas-Galindo, A., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link available upon request]
  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link available upon request]
  • R&D Systems. Caspase Inhibitors Products. Bio-Techne. [Link available upon request]
  • Jahnz-Wechmann, Z., et al. (2015). Bioactive fused heterocycles: Nucleoside analogs with an additional ring. European Journal of Medicinal Chemistry. [Link available upon request]
  • Upton, J. P., et al. (2006). Caspase inhibitors promote alternative cell death pathways. Apoptosis. [Link available upon request]
  • Gîrd, C. E., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. [Link available upon request]
  • Kharitonov, V., et al. (2023). Bioactive compounds containing fluorinated heterocycles and synthesis...
  • Raffa, D., et al. (2016). Bioactive heterocycles containing endocyclic N-hydroxy groups. Medicinal Chemistry Research. [Link available upon request]
  • Liu, H., et al. (2021). Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro. Signal Transduction and Targeted Therapy. [Link]
  • Bäck, M., et al. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters. [Link available upon request]
  • Poreba, M., & Salvesen, G. S. (2017). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]
  • Gîrd, C. E., & Vlase, L. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link available upon request]
  • Silverman, R. B., & Abeles, R. H. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]
  • Rehman, S. U., & Laster, S. M. (2016). Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. The Journal of Biological Chemistry. [Link available upon request]
  • Igwe, K. K., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Medicinal Chemistry. [Link available upon request]
  • Osman, S., et al. (2002). Design, synthesis and evaluation of bifunctional inhibitors of type II dehydroquinase. Bioorganic & Medicinal Chemistry. [Link available upon request]
  • Flynn, J., et al. (2022). Protease Inhibitors: Developing evolution-resistant drugs for COVID-19. eLife. [Link]
  • Rehman, S. U., & Laster, S. M. (2024). Engineering New Protease Inhibitors Using α2-Macroglobulin. Methods in Molecular Biology. [Link available upon request]
  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology. [Link available upon request]
  • de Vries, M., et al. (2022). Inhibitors of SARS-CoV-2 PLpro. Frontiers in Chemistry. [Link available upon request]
  • Le, T. B., et al. (2022). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Antibiotics. [Link available upon request]
  • Wright, Z. V. F., et al. (2020). Small-molecule inhibition of the C. difficile FAS-II enzyme, FabK, results in selective activity. Bioorganic & Medicinal Chemistry Letters. [Link available upon request]

Sources

A Comparative Guide to Electrophilic Fluorinating Agents for Malonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated scaffolds, α-fluoromalonamides represent a valuable class of building blocks, yet their synthesis presents unique challenges, primarily in the selection of an appropriate fluorinating agent. This guide provides an in-depth comparative analysis of two of the most prominent electrophilic N-F fluorinating reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

The Significance of α-Fluoromalonamides in Drug Discovery

Malonamides are prevalent motifs in a wide range of biologically active compounds. The introduction of a fluorine atom at the α-position can induce significant conformational changes and alter the electronic properties of the molecule, leading to enhanced biological activity and improved pharmacokinetic profiles. However, the synthesis of these valuable compounds is not without its hurdles. The activated methylene group of malonamides is susceptible to over-fluorination, and the choice of the fluorinating agent can greatly impact the yield, selectivity, and scalability of the reaction.

A Tale of Two Reagents: Selectfluor® vs. NFSI

While a diverse array of electrophilic fluorinating agents has been developed, Selectfluor® and NFSI have emerged as the workhorses of modern fluorine chemistry due to their relative stability, ease of handling, and broad applicability.[1] However, they are not interchangeable, and understanding their distinct characteristics is paramount for successful malonamide synthesis.

Reagent Overview and Properties

A summary of the key properties of Selectfluor® and NFSI is presented in Table 1.

PropertySelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Chemical Name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)N-Fluorobenzenesulfonimide
CAS Number 140681-55-6133745-75-2
Molecular Formula C₇H₁₄B₂ClF₉N₂C₁₂H₁₀FNO₄S₂
Molecular Weight 354.26 g/mol 315.34 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 190 °C (decomposes)114-116 °C
Solubility Soluble in polar solvents (acetonitrile, DMF, water)Soluble in many organic solvents (acetonitrile, dichloromethane, THF)
Reactivity Highly reactiveModerately reactive

The Heart of the Matter: Reactivity and Selectivity

The choice between Selectfluor® and NFSI often hinges on the desired reactivity and the need for selectivity. A quantitative kinetic study has demonstrated that Selectfluor® is several orders of magnitude more reactive than NFSI.[2] This heightened reactivity can be advantageous for less nucleophilic substrates but may lead to a lack of selectivity and the formation of undesired byproducts with more activated systems like malonamides.

The primary challenge in the fluorination of malonamides and their structural analogs, malonates, is controlling the degree of fluorination. The product of monofluorination is often more acidic and, therefore, more readily enolized and fluorinated a second time than the starting material. This can lead to mixtures of mono- and di-fluorinated products.[3]

The Causality Behind Experimental Choices

The selection of a fluorinating agent is a deliberate choice based on a mechanistic understanding of the reaction. The fluorination of active methylene compounds can proceed through two plausible pathways: a direct SN2 attack of the enolate on the fluorine atom or a single-electron transfer (SET) mechanism.[4][5]

While the exact mechanism is substrate and reagent dependent, the general consensus is that the increased reactivity of Selectfluor® may favor a SET pathway in some cases, which can lead to radical side reactions. NFSI, being a milder reagent, is more likely to react via an SN2-type mechanism, which can offer greater control and selectivity.

For malonamides, where the activated C-H bond is readily deprotonated, a less reactive agent like NFSI may be preferable to achieve selective monofluorination. The use of a base to pre-form the enolate, followed by the addition of the fluorinating agent, is a common strategy to improve control over the reaction.

Comparative Performance in the Fluorination of Activated Methylene Compounds

While direct comparative data for the fluorination of malonamides is scarce in the literature, valuable insights can be gleaned from studies on the closely related malonate esters.

Table 2: Comparative Fluorination of Activated Methylene Compounds

SubstrateFluorinating AgentCatalyst/BaseSolventTemp (°C)Product(s)Yield (%)Reference
Diethyl MalonateMe-NFSITi(OtBu)₄ (10 mol%)TolueneRefluxMonofluoro65[3]
Diethyl MalonateMe-NFSITi(OtBu)₄ (10 mol%)TolueneRefluxDifluoro5[3]
Dibenzyl MalonateNFSIDBFOX-Ph/Zn(OAc)₂CH₂Cl₂RefluxMonofluoro92 (95% ee)[6]
1,3-DicarbonylsSelectfluor®NoneWaterRTMonofluoro/DifluoroVariable[7]

Note: Yields are representative and can vary based on specific reaction conditions.

The data suggests that NFSI and its derivatives, often in the presence of a Lewis acid or a transition metal catalyst, can provide high yields of the monofluorinated product with excellent enantioselectivity in the case of chiral catalysts.[6] Selectfluor®, on the other hand, is a powerful reagent capable of fluorination in aqueous media without a catalyst, though controlling selectivity can be a challenge.[7]

Experimental Protocols: A Guide for the Bench Chemist

The following protocols, adapted from the literature for the fluorination of malonates, can serve as a starting point for the development of a robust procedure for malonamide fluorination.

Protocol 1: Lewis Acid-Catalyzed Monofluorination with an NFSI Derivative[3]

This protocol is designed to favor monofluorination by employing a sterically demanding Lewis acid.

Workflow Diagram:

Caption: Workflow for Lewis acid-catalyzed monofluorination.

Step-by-Step Methodology:

  • To a stirred solution of the malonamide (0.5 mmol, 1.0 equiv) and Me-NFSI (0.55 mmol, 1.1 equiv) in toluene (5.0 mL) under a nitrogen atmosphere, add Ti(OtBu)₄ (0.05 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired monofluorinated malonamide.

Protocol 2: Enantioselective Fluorination with NFSI and a Chiral Catalyst[6]

This protocol is designed for the asymmetric synthesis of α-fluoromalonamides.

Workflow Diagram:

Caption: Workflow for enantioselective fluorination.

Step-by-Step Methodology:

  • To a solution of DBFOX-Ph (0.028 mmol) in CH₂Cl₂ (1.0 mL) add Zn(OAc)₂ (0.025 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the malonamide (0.25 mmol) in CH₂Cl₂ (1.0 mL) to the catalyst mixture.

  • Add NFSI (0.30 mmol) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral α-fluoromalonamide.

Mechanistic Considerations: SN2 vs. SET

The debate between an SN2 and a SET mechanism for electrophilic fluorination is ongoing and likely pathway depends on the specific reactants and conditions.

Plausible Mechanistic Pathways:

G cluster_sn2 SN2 Pathway cluster_set SET Pathway A Enolate C Transition State A->C B N-F Reagent B->C D α-F-Malonamide C->D E N-Anion C->E F Enolate H Radical Cation + Radical Anion F->H G N-F Reagent G->H I α-F-Malonamide H->I J N-Radical H->J

Caption: Plausible mechanistic pathways for electrophilic fluorination.

For malonamides, which readily form enolates, the SN2 pathway is a highly probable mechanism, especially with a milder reagent like NFSI. The more potent oxidizing nature of Selectfluor® may open up the possibility of a SET pathway, particularly with substrates that are more easily oxidized.

Conclusion and Future Outlook

The synthesis of α-fluoromalonamides is a critical endeavor in the development of new pharmaceuticals. Both Selectfluor® and NFSI are powerful tools for this transformation, each with its own set of advantages and disadvantages. Selectfluor® offers high reactivity, while NFSI provides a milder and often more selective alternative. The choice of reagent should be guided by the specific requirements of the substrate and the desired outcome, with careful consideration of the potential for over-fluorination. As the demand for sophisticated fluorinated molecules continues to grow, the development of new, more selective, and efficient fluorinating agents will undoubtedly remain an active area of research.

References

  • Shibata, N., et al. (2016). Lewis acid-catalyzed selective mono-fluorination of malonates using Me-NFSI. Tetrahedron Letters, 57(18), 1985-1988. [Link][3]
  • Shibata, N., et al. (2008). Enantioselective Fluorination of Malonates Catalyzed by a Chiral DBFOX-Ph/Zn(OAc)₂ Complex. Angewandte Chemie International Edition, 47(23), 4302-4305. [Link][6]
  • Hodgson, D. R. W., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7865-7873. [Link][2]
  • Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Angewandte Chemie International Edition, 61(32), e202205531. [Link][8]
  • Toste, F. D., et al. (2012). Asymmetric fluorination of enamides: access to α-fluoroimines using an anionic chiral phase-transfer catalyst. Journal of the American Chemical Society, 134(20), 8376-8379. [Link][9]
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Hajra, A., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17764-17784. [Link][11]
  • Wikipedia. (2023, December 1). Selectfluor. Wikipedia. [Link][4]
  • National Center for Biotechnology Information. (n.d.). N-Fluorobenzenesulfonimide. PubChem. [Link][12]
  • Wong, C.-H., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. [Link][5]
  • Gouverneur, V., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides.
  • Shibata, N. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 13, 1148–1173. [Link][14]
  • University of Alabama at Birmingham Libraries. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. UAB Libraries. [Link][15]
  • Reddit. (2025, January 23). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor) ..... r/Chempros. [Link][16]
  • Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Organic & Biomolecular Chemistry, 13(45), 11057–11060. [Link][17]
  • University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link][7]
  • Shreeve, J. M., et al. (2001). The first application of Selectfluor (TM) in electrophilic fluorination of amines: a new route to -NF2, -NHF, and > NF compounds.
  • Hodgson, D. R. W., et al. (2018). Reactivities of electrophilic N–F fluorinating reagents.
  • Hajra, A., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17764-17784. [Link][20]
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Organic-chemistry.org. [Link][21]
  • Wikipedia. (2023, November 29).
  • Trost, B. M., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(15), 5898. [Link][23]

Sources

A Senior Application Scientist's Guide to the Characterization of 2,2-Difluoromalonamide: A 19F NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorinated molecules is not merely a procedural step but a cornerstone of innovation. The introduction of fluorine can dramatically alter a molecule's steric and electronic properties, impacting everything from metabolic stability to bioavailability.[1][2] Among such compounds, 2,2-difluoromalonamide serves as an important building block and a compelling case study for analytical characterization.[3]

This guide provides an in-depth comparison of analytical techniques for characterizing this compound, with a primary focus on the unparalleled insights offered by Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and validated approach to analysis.

The Superiority of ¹⁹F NMR for Fluorinated Compound Analysis

¹⁹F NMR stands out as the premier technique for analyzing organofluorine compounds for several fundamental reasons. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR analysis, second only to ¹H and ³H.[4] Critically, its vast chemical shift range—spanning over 800 ppm—provides exceptional signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR.[4] Furthermore, the absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, offering a clean and direct window into the molecule of interest.[5]

Part 1: Deconstructing this compound with ¹⁹F NMR

A standard ¹⁹F NMR analysis of this compound provides a wealth of structural information from a single experiment. The key is to understand and interpret the distinct spectral features: chemical shift and coupling constants.

Expected ¹⁹F NMR Spectral Features
  • Chemical Shift (δ): The two fluorine atoms in this compound are chemically equivalent due to free rotation around the carbon-carbon bonds. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This resonance will be significantly influenced by the electronic environment. The geminal difluoro group (-CF₂-) is flanked by two strongly electron-withdrawing amide carbonyl groups. This "deshielding" effect pulls electron density away from the fluorine nuclei, causing their resonance to appear downfield (at a less negative or more positive ppm value) compared to fluoroalkanes.[1] Based on typical ranges, the chemical shift for a -CF₂- group generally falls between +80 to +140 ppm relative to CFCl₃, though the specific value for this compound will be characteristic.[6]

  • Spin-Spin Coupling (J): While the two fluorine atoms are chemically equivalent and do not show homonuclear ²JFF coupling to each other, they do couple to other active nuclei in the molecule, providing critical connectivity information.

    • ¹H-¹⁹F Coupling (⁴JHF): The fluorine nuclei can couple to the four protons of the two amide (-NH₂) groups. This is a four-bond coupling (⁴JHF), which is typically small. In a proton-coupled ¹⁹F spectrum, this would theoretically split the fluorine signal into a quintet (a "pentet").

    • ¹³C-¹⁹F Coupling (JCF): One-bond coupling (¹JCF) to the central carbon is typically large, while two-bond coupling (²JCF) to the carbonyl carbons will also be present and observable in ¹³C spectra or via specialized 2D experiments.[5][7]

    • The ¹⁴N-¹⁹F Coupling Challenge (³JNF): This is a critical, field-proven insight often overlooked in standard textbook examples. Nitrogen-14, the most abundant nitrogen isotope, is a quadrupolar nucleus (spin I=1).[8] Nuclei with quadrupole moments can relax very quickly, and this rapid relaxation can lead to significant broadening of the signals of any nuclei they are coupled to.[8][9][10] In this compound, the three-bond coupling between ¹⁴N and ¹⁹F is likely to cause substantial broadening of the ¹⁹F resonance. This may obscure the fine splitting from the ¹H-¹⁹F coupling, resulting in a single broad peak rather than a sharp quintet. This is a self-validating observation; the presence of a broad signal in a nitrogen-containing fluorinated compound is a strong indicator of quadrupolar broadening. For high-resolution studies where resolving small JHF couplings is necessary, the synthesis of a ¹⁵N-labeled analogue is the recommended solution, as ¹⁵N is a spin-½ nucleus and does not cause this broadening effect.[5]

Experimental Workflow for ¹⁹F NMR Analysis

A robust analytical workflow is essential for reproducible and accurate results. The following diagram outlines the logical steps for the characterization of this compound using ¹⁹F NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) p2 Add Internal Standard (e.g., CFCl3 or C6F6) for chemical shift referencing p1->p2 a1 Acquire 1D ¹⁹F Spectrum (Proton Decoupled) p2->a1 a2 Acquire 1D ¹⁹F Spectrum (Proton Coupled) a1->a2 a3 (Optional) Acquire 2D Correlation Spectra (¹⁹F-¹H HETCOR, ¹⁹F-¹³C HMBC) a2->a3 d1 Fourier Transform & Phase Correction a3->d1 d2 Chemical Shift Referencing & Baseline Correction d1->d2 d3 Integrate Signal(s) for Purity Assessment d2->d3 d4 Analyze Coupling Patterns & Linewidth d3->d4 d5 Confirm Structure d4->d5

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Part 2: A Validated Protocol for 1D ¹⁹F NMR Spectroscopy

This protocol is designed to be a self-validating system, where the expected outcomes confirm the integrity of the sample and the method.

Objective: To obtain a high-quality, quantitative ¹⁹F NMR spectrum of this compound for structural confirmation and purity analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Causality: The choice of solvent is critical; it must fully dissolve the analyte without reacting with it. DMSO-d₆ is often a good choice for polar amides.

    • Add a small, known quantity of an internal reference standard. While CFCl₃ (δ = 0 ppm) is the primary standard, a secondary standard like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is often more practical and less volatile.[11] Causality: An internal standard provides an accurate reference for the chemical shift, which can be sensitive to solvent and temperature.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

    • Tune and match the probe for the ¹⁹F frequency to ensure maximum signal sensitivity.

  • Acquisition of Proton-Decoupled Spectrum:

    • Experiment: 1D ¹⁹F acquisition with simultaneous ¹H decoupling.

    • Pulse Angle: 90°. Causality: A 90° pulse maximizes the signal for a single scan.

    • Relaxation Delay (D1): 10 seconds. Causality: This is longer than the standard 1-2 seconds. For quantitative analysis, the delay should be at least 5 times the longitudinal relaxation time (T₁) of the fluorine nucleus to ensure complete relaxation between scans, leading to accurate signal integration.[12]

    • Acquisition Time (AQ): 1-2 seconds.

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Expected Outcome: A single, potentially broad peak. The integral of this peak relative to the standard can be used to assess purity.

  • Acquisition of Proton-Coupled Spectrum:

    • Experiment: 1D ¹⁹F acquisition without ¹H decoupling.

    • Use the same parameters as above.

    • Expected Outcome: The single ¹⁹F peak should now show splitting if the coupling to the amide protons is resolved. Due to ¹⁴N broadening, this may only manifest as an increase in the peak's linewidth rather than a distinct multiplet.

Part 3: Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive characterization often benefits from complementary methods. The performance of ¹⁹F NMR is best understood when compared objectively with other techniques.

Technique Information Provided Sample Requirements Sensitivity Key Advantages for this Application Key Limitations for this Application
¹⁹F NMR Spectroscopy Precise structural information (chemical environment, connectivity), quantitative purity assessment.[5][12]5-20 mg in solutionModerateNon-destructive; directly probes the fluorine atoms; excellent for solution-state structure.Signal broadening due to ¹⁴N quadrupole effects can obscure fine details.[8][9] Lower sensitivity than MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[13][14]<1 mg, solution or solidVery HighConfirms molecular formula and provides structural clues from fragmentation.Does not provide direct covalent connectivity; isomerization is difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-F).[15]~1 mg, solid or solutionModerateFast and simple method to confirm the presence of key amide and C-F bonds.Provides very limited information on the overall molecular structure.
X-Ray Crystallography Definitive 3D solid-state structure and bond lengths/angles.Single, high-quality crystalN/AUnambiguous proof of structure.Requires a suitable crystal; the solid-state conformation may differ from the solution-state.
Combustion Ion Chromatography (CIC) Total fluorine content.[13]1-10 mg, solid or liquidHighAccurately quantifies total fluorine elementally.Destructive; provides no structural information about the molecule containing the fluorine.[16]

Part 4: Advanced NMR for Unambiguous Assignment

For complex structures or when complete assignment is required, multi-dimensional NMR experiments are invaluable. They provide an authoritative grounding for structural claims by showing direct correlations between nuclei.

Caption: Complementary NMR experiments for full structural verification.

  • 2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment creates a 2D map showing which protons are directly coupled to which fluorine atoms. For this compound, it would definitively correlate the ¹⁹F signal to the -NH₂ proton signal, confirming the ⁴JHF coupling.[5]

  • 2D ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings (typically 2-3 bonds). It would show a correlation between the ¹⁹F signal and the carbonyl carbon (²JCF), providing unambiguous proof of the C-CF₂-C=O connectivity.[5]

By integrating data from these experiments, one can construct a self-validating and irrefutable model of the molecule's structure in solution.

Conclusion

For the characterization of this compound, ¹⁹F NMR spectroscopy is the most powerful and informative single technique available . It offers a non-destructive, quantitative, and structurally detailed snapshot of the molecule in its solution state. While challenges like quadrupolar broadening exist, understanding their origin transforms them from problems into valuable diagnostic clues. When combined with mass spectrometry to confirm molecular weight and, where necessary, advanced 2D NMR techniques to resolve ambiguities, ¹⁹F NMR forms the core of a robust, efficient, and scientifically rigorous characterization strategy essential for modern chemical research and development.

References

  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
  • 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conform
  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]
  • ¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
  • New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
  • ¹⁹Flourine NMR. University of Ottawa. [Link]
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • QUADRUPOLE RELAXATION FOR A SPIN I = 3/2: THE F19 N.M.R. SPECTRA OF BF3 AND ClO3F.
  • Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]
  • F -19 NMR Spectroscopy. YouTube. [Link]
  • 19 f chemical shifts and coupling constants. Slideshare. [Link]
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]
  • Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. ChemRxiv. [Link]
  • ¹⁹F NMR Reference Standards. [No Source Provided]. [Link]
  • Fluorine NMR. [No Source Provided]. [Link]
  • This compound. PubChem. [Link]
  • Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Consequences of nuclei with quadrupole moments in NMR with Reference Pdfs.pdf. University of Calicut. [Link]
  • Quadrupolar Coupling. Chemistry LibreTexts. [Link]
  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Evaluation of analytical methods for fluorine in biological and related m

Sources

A Researcher's Guide to Modern Difluorination: Comparing a New Generation of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The difluoromethylene (CF₂) group, in particular, serves as a crucial bioisostere for carbonyls, ethers, and other functionalities, offering profound improvements in metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these valuable motifs has historically been hampered by the hazardous nature of traditional reagents.

This guide provides a comparative analysis of modern, alternative reagents for the synthesis of difluorinated compounds, focusing on the two most common transformations: the conversion of carbonyls to gem-difluorides and the difluorination of alkenes to vicinal difluorides. We will delve into the mechanistic rationale behind their improved safety and performance, present comparative data, and provide actionable experimental protocols for the research scientist.

Part 1: The New Guard in Deoxyfluorination of Carbonyls

The conversion of aldehydes and ketones to gem-difluoromethylene groups is a fundamental transformation. For decades, diethylaminosulfur trifluoride (DAST) and its analogue Deoxo-Fluor® have been the workhorses for this reaction.[4][5] However, their utility is severely limited by significant safety concerns; DAST, a fuming liquid, is notoriously unstable, reacting violently with water and undergoing explosive thermal decomposition at elevated temperatures.[1][6][7] This has driven the development of a new class of solid, thermally stable, and more selective deoxyfluorinating agents.

Modern alternatives to DAST are primarily crystalline solids, which significantly improves their handling, safety, and shelf-life.[1][8] Reagents like Fluolead™ , XtalFluor-E® , and PyFluor® represent a significant leap forward in safety and practicality.[1][6][8]

Reagent Structure Form Key Advantages Limitations
DAST (C₂H₅)₂NSF₃Fuming LiquidBroad scope, readily availableExplosive, moisture-sensitive, promotes elimination
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃LiquidMore thermally stable than DASTStill a liquid, expensive, promotes elimination
Fluolead™ 4-tBu-2,6-Me₂-C₆H₂SF₃Crystalline SolidHigh thermal stability, water-resistant, converts carboxylic acids to CF₃Requires activator (HF-Pyridine) for some substrates
XtalFluor-E® (C₂H₅)₂NSF₂⁺ BF₄⁻Crystalline SolidStable, easy to handle, no free HF generatedRequires external fluoride source/promoter
PyFluor® 2-Pyridinesulfonyl FluorideLow-melting SolidLow cost, excellent thermal stability, highly selective against eliminationRequires a strong, non-nucleophilic base (e.g., DBU)

The enhanced stability of these new reagents stems from their chemical structure.

  • Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) is a phenylsulfur trifluoride that boasts exceptional thermal stability (decomposition temp >300 °C) compared to DAST (~140 °C).[6] Its steric bulk and strong C-S bond contribute to this stability, and it shows unusual resistance to aqueous hydrolysis.[6] For the conversion of ketones, it often requires an activator like HF-Pyridine to achieve high yields.[6] A notable application is its ability to convert carboxylic acids and even acyl fluorides directly to trifluoromethyl (CF₃) groups, a transformation that is difficult with DAST.[6][9][10][11]

  • XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) is a salt, which accounts for its high stability and ease of handling.[1][12] Unlike DAST, it does not generate corrosive HF as a byproduct, allowing reactions to be run in standard borosilicate glassware.[1] However, it requires a promoter, such as an external fluoride source, to be effective.[4][12] It generally provides higher selectivity and less elimination byproducts compared to DAST and Deoxo-Fluor.[4][12]

  • PyFluor® (2-Pyridinesulfonyl Fluoride) , developed by the Doyle group, is an inexpensive and highly stable reagent that excels in the deoxyfluorination of alcohols but is also applicable to carbonyls.[1][13] Its key advantage is its remarkable chemoselectivity, affording minimal elimination side products which greatly simplifies purification.[1][7][13][14] The reaction mechanism involves activation by a strong base like DBU to form a sulfonate ester intermediate, which is then displaced by fluoride.[14] This two-part activation and substitution pathway is key to its high selectivity.

Experimental Protocol: Gem-Difluorination of an Aldehyde using Fluolead™

This protocol is a representative example for the difluorination of an aldehyde.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum B Add aldehyde (1 eq) & dry solvent A->B C Cool to 0 °C B->C D Slowly add HF-Pyridine (3 eq) C->D E Add Fluolead™ (1.5 eq) in portions D->E F Warm to RT Stir for 12h E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with EtOAc G->H I Dry (Na₂SO₄), filter, concentrate H->I J Purify via column chromatography I->J

Caption: General workflow for gem-difluorination using Fluolead™.

Methodology:

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (5 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Olah's reagent (HF-Pyridine, ~70% HF, 3.0 mmol, 3.0 equiv).

  • Fluorinating Agent: Add Fluolead™ (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: Modern Approaches to Vicinal Difluorination of Alkenes

The direct addition of two fluorine atoms across a double bond (vicinal difluorination) is a powerful method for accessing 1,2-difluoroalkanes. Historically, this was achieved with highly hazardous reagents like elemental fluorine (F₂), which offers little to no selectivity. Modern methods have shifted towards safer, two-component systems that generate an electrophilic fluorine species in situ.

The most successful modern strategies involve the combination of an oxidant and a fluoride source, often using a hypervalent iodine catalyst.[15][16] This approach offers significantly improved safety, control, and functional group tolerance.

Strategy Components Mechanism Type Key Advantages Limitations
Traditional (F₂) F₂ gasRadicalDirect additionExtremely hazardous, non-selective
Hypervalent Iodine (Stoichiometric) e.g., ArIF₂Electrophilic AdditionSolid reagent, controlled reactivityStoichiometric use of iodine reagent
Hypervalent Iodine (Catalytic) ArI (catalyst) + Oxidant (e.g., Selectfluor®) + HF Source (e.g., HF•Py)Electrophilic AdditionCatalytic, milder conditions, high selectivityCan be complex, may require careful optimization

Catalytic systems using a simple aryl iodide (ArI) have become particularly prominent.[15][17] The catalytic cycle is generally understood to proceed as follows:

  • The ArI catalyst is oxidized by a terminal oxidant (e.g., Selectfluor®, mCPBA) to a hypervalent ArI(III) species.

  • This species reacts with a fluoride source (like HF•Pyridine) to generate the active electrophilic fluorinating agent, ArIF₂.

  • The ArIF₂ reagent adds across the alkene in an electrophilic manner.[18] For styrenes, this can proceed through a phenonium-ion rearrangement to yield a gem-difluorinated product, or via direct addition to yield the vicinal product, depending on the conditions.[17]

  • Reductive elimination from the resulting intermediate furnishes the difluorinated product and regenerates the ArI catalyst.[19]

This catalytic approach is powerful because it avoids the need to prepare and handle stoichiometric amounts of hypervalent iodine reagents and allows for the development of enantioselective variants by using chiral aryl iodide catalysts.[15][16]

Mechanism Diagram:

G ArI ArI (Catalyst) ArIF2 ArIF₂ (Active Reagent) ArI->ArIF2 Oxidation Intermediate [Alkene-ArIF]⁺ Intermediate ArIF2->Intermediate Electrophilic Attack Alkene Alkene Product Vicinal Difluoride Intermediate->Product Nucleophilic Fluoride Attack Product->ArI Regenerates Catalyst Oxidant Oxidant (e.g., Selectfluor) HF_source HF Source (e.g., HF•Py)

Caption: Catalytic cycle for vicinal difluorination of an alkene.

Conclusion

The field of synthetic organofluorine chemistry has made remarkable strides in developing safer and more efficient reagents for difluorination. For gem-difluorination of carbonyls, solid, thermally stable reagents like Fluolead™ , XtalFluor-E® , and PyFluor® offer significant advantages in handling, safety, and selectivity over the hazardous liquid DAST. For the vicinal difluorination of alkenes, catalytic systems based on hypervalent iodine chemistry have largely replaced the perilous use of elemental fluorine, enabling controlled and selective transformations. For researchers, scientists, and drug development professionals, adopting these modern alternatives is not just a matter of convenience but a critical step towards safer, more efficient, and more sophisticated molecular design.

References

  • The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules. (n.d.). Scientific.Net.
  • Reddy, V. P., Perambuduru, M., & Alleti, R. (2006). Synthetic Approaches to gem-Difluoromethylene Compounds. Advances in Organic Synthesis, 2, 327-351.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
  • Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 13(10), 1147-1172.
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis, and Its Diverse Fluorination Capabilities Including Deoxofluoro-Arylsulfinylation with High Stereoselectivity. Journal of the American Chemical Society, 132(51), 18199–18205.
  • Liang, Y., Taya, A., Zhao, Z., Saito, N., & Shibata, N. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry, 16, 3052–3058.
  • Neufeld, J., & Gilmour, R. (2023). Alkene Vicinal Difluorination: From Fluorine Gas to More Favoured Conditions. ChemRxiv.
  • Green, S. E., Horne, G. P., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574.
  • Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
  • Jeko, J., & Torok, B. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 16(43), 8036-8051.
  • Liang, Y., Taya, A., Zhao, Z., Saito, N., & Shibata, N. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry, 16, 3052–3058.
  • Al-abed, Y., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(19), 5092–5095.
  • Sather, A. C., Lee, H. G., De-Amicis, C. V., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2824–2827.
  • Chen, Z., Zhu, J., et al. (2011). A cascade process for the synthesis of gem-difluoromethylene compounds. Organic & Biomolecular Chemistry, 9(12), 4437-4440.
  • Pultar, P., & Stanek, V. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(9), 6296–6302.
  • Hossain, M. A., & Balaraman, K. (2018). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Molecules, 23(12), 3230.
  • Sladojevich, F., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Presentation.
  • Mertens, L., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Chemistry – A European Journal, 26(1), 177-181.
  • Liang, Y., Taya, A., Zhao, Z., Saito, N., & Shibata, N. (2021). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD TM /Olah's reagent under solvent-free conditions. Morressier.
  • Saito, N., & Taya, A. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 1079–1085.
  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
  • Hu, J., et al. (2018). gem-Difluoroolefination of aldehydes. Reactions were performed on 0.5... ResearchGate.
  • Neufeld, J., & Gilmour, R. (2019). The direct vicinal difluorination of alkenes via I(i)/I(iii) catalysis. Chemical Science, 10(28), 6877-6881.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). ResearchGate.
  • Muñiz, K. (2012). Vicinal Difunctionalization of Alkenes with Iodine(III) Reagents and Catalyst. RECERCAT.
  • Scheidt, F., Neufeld, J., Schäfer, M., Thiehoff, C., & Gilmour, R. (2019). Catalytic Geminal Difluorination of Styrenes for the Construction of Fluorine-rich Bioisosteres. Organic Letters, 21(1), 133–137.
  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). The Doyle Group, Princeton University.
  • New Reagents for Organofluorine Compounds Synthesis. (2020). Nature Portfolio.
  • Chambers, R. D., & Vaughan, J. F. S. (2010). Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate.
  • Zhang, X., & Zhu, S. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis.
  • Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The proper disposal of compounds like 2,2-Difluoromalonamide, a key building block in fluorinated pharmaceutical synthesis, is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship.[1][2] This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in its specific chemical characteristics and established safety protocols.

Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. By understanding the 'why,' laboratory professionals can cultivate a proactive safety culture, ensuring that the final phase of their research is as meticulous as the first.

Hazard Profile and Immediate Safety Considerations

Before any disposal activities commence, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 425-99-0) is a white to off-white crystalline solid.[1][2] While specific toxicity data is limited, the Globally Harmonized System (GHS) classifications indicate significant hazards that must be managed.[3]

According to aggregated GHS data, this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation (H315).[3]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[3]

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls during all handling and disposal operations.

Parameter Information Source
CAS Number 425-99-0[3]
Molecular Formula C₃H₄F₂N₂O₂[4]
Physical State Solid, White to Off-White[1][2]
Melting Point 206-207°C[1]
GHS Hazard Codes H315, H319, H335[3]
Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks of exposure through contact, inhalation, or ingestion.[5][6]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required to protect the skin.

  • Respiratory Protection: All handling of this compound powder outside of a certified chemical fume hood requires a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher).[6]

All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound .[2][8] This dictates that it must not be disposed of in standard laboratory trash or down the drain. The primary and recommended method for the destruction of fluorinated organic compounds is high-temperature incineration.[9][10]

Workflow for this compound Waste Management

G cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Spill & Decontamination cluster_2 Phase 3: Storage & Final Disposal A Unused Product & Contaminated Consumables (e.g., tips, weigh boats) B Segregate Waste: Designated 'Halogenated Organic Solids' container A->B Collect C Label Container: 'Hazardous Waste' 'this compound' 'Halogenated Organic' B->C Secure & Label H Store sealed container in Satellite Accumulation Area (SAA) C->H D Spill Occurs (Solid Powder) E Contain & Collect: Use absorbent pads. AVOID dry sweeping. D->E Respond F Decontaminate Surface: Wipe with appropriate solvent (e.g., isopropanol), then soap & water. E->F Clean G Collect all cleanup materials in Halogenated Waste container F->G Dispose G->H I Arrange Pickup with EHS or Licensed Contractor H->I Schedule J High-Temperature Incineration (>1000°C with scrubbing) I->J Transport & Destroy

Caption: Waste management workflow for this compound.

Step 1: Waste Segregation and Collection The cardinal rule of chemical waste management is segregation. Mixing halogenated waste with non-halogenated streams can complicate and increase the cost of disposal.[7]

  • Action: Designate a specific, robust, and sealable waste container for "Halogenated Organic Solids."

  • Rationale: Preventing cross-contamination ensures that the disposal pathway remains clear and compliant. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds stringently due to their potential to form persistent pollutants if not destroyed properly.[8][11]

  • Procedure: Collect all materials contaminated with this compound, including residual powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, directly into this container.

Step 2: Container Labeling Proper labeling is a critical safety and regulatory requirement.

  • Action: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the hazard class "Halogenated Organic Solid." Include the accumulation start date.

  • Rationale: Accurate labeling informs all personnel, from researchers to Environmental Health and Safety (EHS) staff, of the container's contents and associated hazards, ensuring safe handling throughout the disposal chain.

Step 3: Interim Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Place the container in a secondary containment bin within the SAA.

  • Rationale: The SAA should be a well-ventilated area, away from heat, ignition sources, and incompatible materials, minimizing risks of reaction or accidental release.[12]

Step 4: Final Disposal

  • Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Rationale: The final destruction of this compound must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration is the standard method for halogenated wastes.[9][13] During this process, the high temperatures break the strong carbon-fluorine bonds.[14] However, this process can generate toxic byproducts like hydrogen fluoride (HF).[15][16] Therefore, the incineration facility must be equipped with advanced scrubbing systems to neutralize these acidic gases before they are released into the atmosphere.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to prevent exposure and contamination.

Step 1: Evacuate and Secure

  • Immediately alert others in the area and restrict access.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE ensemble described in Section 1, including respiratory protection.

Step 3: Contain and Collect

  • For a solid spill, gently cover the material with absorbent pads to prevent dust from becoming airborne. Do not dry sweep.

  • Carefully collect the absorbed material and contaminated pads using spark-proof tools and place them into the designated halogenated waste container.[17]

Step 4: Decontaminate

  • Clean the spill area with a suitable solvent (such as isopropanol or ethanol) and absorbent materials, followed by a thorough wash with soap and water.

  • All cleanup materials must be treated as hazardous waste and placed in the designated container.[13]

Scientific Justification for Disposal Methodology

The recommendation for high-temperature incineration is not arbitrary; it is based on the chemical stability of fluorinated organic compounds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making compounds like this compound resistant to many conventional chemical and biological degradation methods.[14]

Thermal decomposition studies of similar fluorinated compounds show that temperatures in excess of 1000°C are often required to achieve complete destruction.[10] The process must be carefully controlled in specialized incinerators equipped with afterburners and flue gas treatment systems (scrubbers) to manage the formation of hazardous products like hydrogen fluoride (HF).[10][15] This ensures that the compound is fully mineralized into less harmful inorganic substances, protecting both human health and the environment.

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity from experiment inception to final waste disposition.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Simmie, J. M., & Curran, H. J. (2009). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 11(4), 810-819.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Tsang, W. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 245-267.
  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324.
  • Wang, F., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 56(15), 10737-10747.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Request PDF. (n.d.). Combustion and thermal decomposition of fluorinated polymers.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Center for Biotechnology Information. (2012). Safe handling of cytotoxics: guideline recommendations. PubMed Central.
  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • UNODC. (n.d.). Safe Handling and Disposal of Chemicals. Synthetic Drug Strategy.
  • UNODC. (n.d.). Safe Handling and Disposal of Chemicals. Synthetic Drug Strategy.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide.
  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoropropanamide. PubChem Compound Database.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

Sources

A Comprehensive Guide to the Safe Handling of 2,2-Difluoromalonamide

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and advanced materials progresses, the use of specialized organofluorine compounds like 2,2-Difluoromalonamide is becoming increasingly common. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling this compound. Our focus is on fostering a deep understanding of the inherent risks and empowering laboratory personnel with the knowledge to work safely and effectively.

Understanding the Hazard: Why this compound Demands Respect

This compound (C3H4F2N2O2) is a solid, white to off-white compound with a molecular weight of 138.07 g/mol .[1][2] While specific toxicological data is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] The presence of fluorine atoms significantly influences its reactivity and potential hazards. Therefore, a cautious and well-documented approach to handling is paramount.

Key Hazard Information:

Hazard StatementGHS ClassificationRationale
Causes skin irritationSkin Irrit. 2Direct contact can lead to inflammation and redness.
Causes serious eye irritationEye Irrit. 2ACan cause significant, but reversible, eye damage upon contact.
May cause respiratory irritationSTOT SE 3Inhalation of dust can irritate the respiratory tract.

Source: PubChem CID 260650[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following recommendations are based on established best practices for handling irritant and powdered chemicals, particularly organofluorine compounds.[4][5]

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[5] Given the risk of serious eye irritation, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or when there is a potential for dust generation.[4][5]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact.[5] For prolonged handling or in situations with a higher risk of exposure, double-gloving is a prudent measure.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory to protect against skin contact and contamination of personal clothing.[4] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory to protect against spills and falling objects.[5]

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following procedural steps provide a clear and logical progression for laboratory operations.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Experiment handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve post_decontaminate Decontaminate Work Area handle_dissolve->post_decontaminate Complete Experiment post_doff Doff PPE Correctly post_decontaminate->post_doff post_dispose Segregate and Dispose of Waste post_doff->post_dispose

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as detailed above.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of solid this compound within the fume hood to contain any dust.

    • Use appropriate tools, such as a spatula, to handle the solid. Avoid creating dust clouds.

    • When weighing, use a tared weigh boat or paper.

    • Carefully transfer the weighed compound into the reaction vessel.

    • Keep the container of this compound tightly closed when not in use.[5]

  • In Case of a Spill:

    • Small Dry Spill: If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding the generation of dust.[5] Place the collected material into a sealed container for disposal.[5]

    • Larger Spill: For a larger spill, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

    • Doff PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: A Critical Final Step

Proper disposal of fluorinated organic compounds is essential to protect human health and the environment.[4] Due to their persistence, "forever chemicals" like many organofluorine compounds require special disposal considerations.[7]

Waste Segregation and Disposal Diagram:

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) solid_container Labeled, Sealed Container for Solid Fluorinated Waste solid_waste->solid_container liquid_waste Fluorinated Liquid Waste liquid_container Labeled, Sealed Container for Liquid Fluorinated Waste liquid_waste->liquid_container incineration High-Temperature Incineration solid_container->incineration liquid_container->incineration

Caption: Waste segregation and disposal pathway for this compound.

Disposal Procedures:
  • Waste Segregation: All waste containing this compound, whether solid or liquid, must be collected in clearly labeled, compatible containers.[4] Do not mix with other waste streams.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled container for fluorinated organic waste.

  • Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] This method is designed to break the strong carbon-fluorine bonds. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Fluorofluoren-9-one.
  • Chemical Label. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 425-99-0.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • GSRS. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoromalonamide
Reactant of Route 2
2,2-Difluoromalonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.